Boc-D-Sec(Mob)-OH
Description
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Structure
2D Structure
Properties
Molecular Formula |
C16H23NO5Se |
|---|---|
Molecular Weight |
388.3 g/mol |
IUPAC Name |
(2S)-3-[(4-methoxyphenyl)methylselanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C16H23NO5Se/c1-16(2,3)22-15(20)17-13(14(18)19)10-23-9-11-5-7-12(21-4)8-6-11/h5-8,13H,9-10H2,1-4H3,(H,17,20)(H,18,19)/t13-/m1/s1 |
InChI Key |
PGIJGHSKCAGAKC-CYBMUJFWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](C[Se]CC1=CC=C(C=C1)OC)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C[Se]CC1=CC=C(C=C1)OC)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to Boc-D-Sec(Mob)-OH: Properties and Applications in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-α-tert-Butyloxycarbonyl-Se-(4-methoxybenzyl)-D-selenocysteine, commonly abbreviated as Boc-D-Sec(Mob)-OH, is a crucial building block in solid-phase peptide synthesis (SPPS) for the incorporation of the non-proteinogenic amino acid D-selenocysteine into peptide chains. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group and the 4-methoxybenzyl (Mob) group on the selenium atom allows for controlled and sequential peptide elongation. This guide provides a comprehensive overview of the chemical properties of this compound, detailed experimental protocols for its use, and logical workflows for its application in research and drug development.
Core Chemical Properties
The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in synthetic protocols.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₂₃NO₅Se | [1] |
| Molecular Weight | 388.3 g/mol | [1] |
| IUPAC Name | (2R)-2-[(tert-butoxycarbonyl)amino]-3-[(4-methoxyphenyl)methylselanyl]propanoic acid | |
| CAS Number | 959415-39-5 (L-isomer) | [1][2] |
| Appearance | White to off-white powder (inferred from related compounds) | |
| Storage Temperature | 2-8°C | [3][4][5] |
| Solubility | Soluble in dimethylformamide (DMF) (inferred from similar compounds) |
Experimental Protocols
The primary application of this compound is in Boc-based solid-phase peptide synthesis (SPPS). Below is a detailed, representative protocol for the incorporation of a this compound residue into a peptide chain followed by the deprotection of the Mob group.
Boc-SPPS Protocol for Incorporation of this compound
This protocol outlines the key steps for coupling this compound onto a resin-bound peptide chain.
-
Resin Preparation:
-
Start with a suitable resin for Boc-SPPS (e.g., Merrifield or PAM resin) pre-loaded with the C-terminal amino acid.
-
Swell the resin in dichloromethane (DCM) for 30-60 minutes.
-
-
Boc Deprotection:
-
Remove the Boc protecting group from the N-terminal amino acid of the resin-bound peptide by treating it with 50% trifluoroacetic acid (TFA) in DCM for 30 minutes.
-
Wash the resin thoroughly with DCM, followed by a neutralization step using 10% diisopropylethylamine (DIEA) in DCM.
-
Wash the resin again with DCM to remove excess base.
-
-
Coupling of this compound:
-
Dissolve this compound (2-4 equivalents relative to the resin loading) and a coupling agent such as HBTU (2-4 equivalents) in DMF.
-
Add DIEA (4-8 equivalents) to the activation mixture.
-
Add the activated amino acid solution to the resin and agitate for 2-4 hours at room temperature.
-
Monitor the coupling reaction using a qualitative test (e.g., ninhydrin test). If the test is positive (indicating incomplete coupling), repeat the coupling step.
-
-
Capping (Optional):
-
To block any unreacted amino groups, treat the resin with an acetic anhydride/DIEA solution in DCM.
-
-
Chain Elongation:
-
Repeat the deprotection and coupling steps for the subsequent amino acids in the desired sequence.
-
Deprotection of the Mob Group from Selenocysteine
The Mob group is a semi-permanent protecting group that is stable to the acidic conditions used for Boc removal but can be cleaved under stronger acidic conditions or with specific reagents.
Method 1: Trifluoroacetic Acid (TFA) Cleavage Cocktail
-
Reagents:
-
TFA
-
Scavengers such as thioanisole, triethylsilane (TES), or water. A recommended cocktail is TFA/TES/thioanisole (96:2:2 v/v/v).[3]
-
-
Procedure:
-
Treat the resin-bound peptide with the cleavage cocktail for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide from the filtrate by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the peptide under vacuum.
-
Method 2: 2,2'-Dithiobis(5-nitropyridine) (DTNP) Deprotection
-
Reagents:
-
TFA
-
DTNP
-
-
Procedure:
-
Dissolve the peptide in TFA.
-
Add a solution of DTNP in TFA. Sub-stoichiometric amounts of DTNP can be effective for the deprotection of Sec(Mob).
-
The reaction is typically complete within an hour.
-
The resulting peptide will have a 5-nitro-2-pyridinesulfenyl (Npys) group on the selenium, which can be subsequently removed by reduction.
-
Visualizations
Boc-SPPS Workflow
The following diagram illustrates the general workflow for solid-phase peptide synthesis using the Boc protection strategy, including the incorporation of a this compound residue.
Caption: General workflow for Boc solid-phase peptide synthesis.
Mob Group Deprotection Logic
This diagram outlines the decision-making process and pathways for the deprotection of the Mob group from the selenocysteine residue within a synthesized peptide.
Caption: Decision logic for Mob group deprotection from selenocysteine.
References
A Technical Guide to Boc-D-Sec(Mob)-OH: Properties and Application in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of N-α-(tert-Butoxycarbonyl)-D-Se-(4-methoxybenzyl)-selenocysteine, abbreviated as Boc-D-Sec(Mob)-OH. It is a critical building block for the incorporation of the non-canonical amino acid D-selenocysteine into peptide sequences using Boc-based Solid Phase Peptide Synthesis (SPPS). The strategic use of the acid-labile Boc protecting group for the α-amino group and the 4-methoxybenzyl (Mob) group for the selenol side-chain allows for precise and controlled peptide elongation. The inclusion of selenocysteine can confer unique biochemical and therapeutic properties to peptides, including enhanced metabolic stability and altered redox potential, making it a valuable tool in drug discovery and development.
Physicochemical Properties
The fundamental properties of this compound are summarized below. This data is essential for reaction planning, characterization, and quality control during peptide synthesis.
| Property | Value |
| Molecular Formula | C₁₆H₂₃NO₅Se |
| Molecular Weight | 388.3 g/mol |
| Synonyms | Boc-(R)-4-methoxybenzyl selenocysteine, N-α-t-Boc-D-selenocysteine(p-methoxybenzyl) |
| Appearance | Typically a white to off-white powder |
| Storage Temperature | 2-8°C |
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound is primarily utilized in the Boc/Bzl protection scheme for SPPS. In this strategy, the temporary Boc group is removed at each cycle with a moderately strong acid, typically trifluoroacetic acid (TFA), while the more permanent side-chain protecting groups (like Mob) and the resin linkage are cleaved at the end of the synthesis using a much stronger acid, such as liquid hydrogen fluoride (HF).
The incorporation of a selenocysteine residue is analogous to that of other amino acids in the SPPS workflow. The key steps involve the deprotection of the N-terminal Boc group on the growing peptide chain, followed by the coupling of the next amino acid, in this case, this compound.
Experimental Protocol: Incorporation of this compound via Boc-SPPS
This protocol outlines a single coupling cycle for the incorporation of this compound onto a resin-bound peptide chain (Peptide-Resin).
Materials:
-
Peptide-Resin with a free N-terminal amine
-
This compound
-
Deprotection Solution: 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
-
Neutralization Solution: 5-10% N,N-Diisopropylethylamine (DIEA) in DCM
-
Activation Reagents:
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Isopropanol (IPA)
-
Inert gas (Nitrogen or Argon)
Methodology:
-
Resin Swelling: Swell the N-terminally deprotected peptide-resin in DCM for 20-30 minutes in a reaction vessel.
-
Boc Deprotection: a. Drain the DCM. b. Add the 50% TFA/DCM solution to the resin and agitate for 2 minutes (pre-wash). c. Drain the solution. d. Add a fresh aliquot of 50% TFA/DCM solution and agitate for 20-30 minutes to ensure complete removal of the Boc group.[1] e. Drain the TFA solution and wash the peptide-resin thoroughly with DCM (3-5 times) to remove residual acid.
-
Neutralization: a. Add the 10% DIEA/DCM solution to the peptide-resin and agitate for 5-10 minutes. b. Drain the solution and repeat the neutralization step once more. c. Wash the peptide-resin with DCM (3-5 times) followed by DMF (3-5 times) to prepare for coupling.
-
Amino Acid Activation and Coupling: a. In a separate vial, dissolve this compound (2-4 equivalents relative to resin loading) and HOBt (equivalent to amino acid) in DMF. b. Add HBTU (0.95 equivalents relative to the amino acid) to the solution. c. Add DIEA (2-3 equivalents) to the activation mixture and allow it to pre-activate for 2-5 minutes. d. Add the activated amino acid solution to the reaction vessel containing the neutralized peptide-resin. e. Agitate the mixture under an inert atmosphere for 1-2 hours at room temperature. f. Optional: Monitor the coupling reaction completion using a qualitative test (e.g., Kaiser test).
-
Washing: a. Drain the coupling solution. b. Wash the peptide-resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts. c. The resin is now ready for the next deprotection and coupling cycle.
-
Final Cleavage: After the full peptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups (including Mob) are removed simultaneously using a strong acid like liquid HF with appropriate scavengers (e.g., anisole).[1]
Workflow and Logic Diagrams
The following diagrams illustrate the key chemical transformations and the overall workflow for incorporating this compound in a peptide synthesis cycle.
Figure 1. Boc group removal from the N-terminus of the peptide chain using TFA.
Figure 2. Workflow for one cycle of this compound incorporation in SPPS.
References
The Strategic Incorporation of D-Selenocysteine in Peptide Synthesis: A Technical Guide to Boc-D-Sec(Mob)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of peptide and protein engineering, the incorporation of non-canonical amino acids offers a powerful tool to modulate biological activity, enhance stability, and probe physiological mechanisms. Among these, selenocysteine (Sec), the 21st proteinogenic amino acid, has garnered significant attention due to its unique redox properties. This technical guide focuses on the application of N-α-tert-butyloxycarbonyl-S-(4-methoxybenzyl)-D-selenocysteine (Boc-D-Sec(Mob)-OH), a key building block for the site-specific introduction of D-selenocysteine into peptide chains via Solid Phase Peptide Synthesis (SPPS). The inclusion of the D-enantiomer provides peptides with increased resistance to proteolytic degradation, a critical attribute for therapeutic peptide development.
Selenocysteine-containing peptides, often termed selenopeptides, are central to the study of redox biology. The lower pKa and higher nucleophilicity of the selenol group in selenocysteine compared to the thiol group in cysteine confer distinct chemical reactivity. This makes selenopeptides valuable tools for investigating and mimicking the activity of selenoenzymes, such as glutathione peroxidases (GPx) and thioredoxin reductases (TrxR), which are crucial in maintaining cellular redox homeostasis and protecting against oxidative stress. The strategic replacement of cysteine with selenocysteine can also enhance the folding and stability of peptides. This guide will provide an in-depth overview of the use of this compound in peptide synthesis, including experimental considerations and its role in the context of redox signaling pathways.
This compound in Solid Phase Peptide Synthesis (SPPS)
This compound is primarily utilized in the Boc/Bzl strategy of SPPS. In this approach, the temporary N-α-amino group protection is provided by the acid-labile Boc group, while the selenol side chain is protected by the acid-stable 4-methoxybenzyl (Mob) group. This orthogonal protection scheme allows for the selective deprotection of the N-terminus at each cycle of peptide elongation without affecting the side-chain protecting group.
Comparison of Boc and Fmoc Strategies for Selenopeptide Synthesis
While the Fmoc (9-fluorenylmethyloxycarbonyl) strategy is more commonly used in modern peptide synthesis due to its milder deprotection conditions, the Boc strategy offers advantages for the synthesis of certain peptides, including those containing selenocysteine. The harsh acidic conditions required for the final cleavage in Boc-SPPS (typically using strong acids like HF or TFMSA) can be beneficial for the complete removal of the robust Mob protecting group from the selenium atom. However, care must be taken to avoid side reactions, such as deselenation (the loss of selenium).
| Parameter | Boc/Bzl Strategy | Fmoc/tBu Strategy |
| Nα-Protection | tert-Butyloxycarbonyl (Boc) | 9-Fluorenylmethyloxycarbonyl (Fmoc) |
| Nα-Deprotection | Acid (e.g., TFA) | Base (e.g., Piperidine) |
| Side-Chain Protection | Benzyl-based (e.g., Mob for Sec) | tert-Butyl-based |
| Final Cleavage | Strong Acid (e.g., HF, TFMSA) | Strong Acid (e.g., TFA) |
| Advantages for Sec | Efficient removal of Mob group. | Milder Nα-deprotection conditions may reduce side reactions. |
| Disadvantages for Sec | Harsh final cleavage may lead to side reactions. | Potential for premature deprotection or side reactions during basic Nα-deprotection. |
Experimental Protocols
While a universally optimized protocol for all selenopeptides does not exist, the following provides a general framework for the incorporation of this compound using manual or automated Boc-SPPS.
General Boc-SPPS Cycle for this compound Incorporation
This protocol outlines the key steps for adding a this compound residue to a growing peptide chain on a solid support (e.g., PAM or MBHA resin).
-
Resin Swelling: Swell the peptide-resin in dichloromethane (DCM).
-
Boc Deprotection:
-
Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 1-2 minutes (pre-wash).
-
Treat again with 50% TFA in DCM for 20-30 minutes.
-
Wash the resin with DCM, followed by isopropanol (IPA), and then DCM again.
-
-
Neutralization:
-
Neutralize the N-terminal amine with a solution of 5-10% N,N-diisopropylethylamine (DIEA) in DCM.
-
Wash the resin thoroughly with DCM.
-
-
Coupling of this compound:
-
Pre-activate a 2-4 fold molar excess of this compound with a coupling reagent such as HBTU/HOBt or DIC/HOBt in N,N-dimethylformamide (DMF) or a DCM/DMF mixture for 5-10 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours. The reaction progress can be monitored using a qualitative test such as the Kaiser test.
-
-
Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.
-
Capping (Optional): To block any unreacted amino groups and prevent the formation of deletion sequences, the resin can be treated with an acetylating agent like acetic anhydride.
Cleavage and Deprotection
The final step involves cleaving the peptide from the resin and removing the side-chain protecting groups.
-
Preparation: Dry the peptide-resin under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the resin and peptide sequence. A common cocktail for removing the Mob group is Trifluoromethanesulfonic acid (TFMSA) or Hydrogen Fluoride (HF) with scavengers. For example, a TFMSA/TFA/thioanisole/m-cresol mixture can be used.
-
Cleavage Reaction: Treat the resin with the cleavage cocktail at 0°C to room temperature for 1-2 hours.
-
Peptide Precipitation: Precipitate the cleaved peptide by adding cold diethyl ether.
-
Isolation: Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Drying: Dry the crude peptide under vacuum.
Purification by HPLC
The crude selenopeptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Column: A C18 column is commonly used.
-
Solvents:
-
Solvent A: 0.1% TFA in water.
-
Solvent B: 0.1% TFA in acetonitrile.
-
-
Gradient: A linear gradient from low to high percentage of Solvent B is used to elute the peptide. The specific gradient will depend on the hydrophobicity of the peptide.
-
Detection: The peptide is detected by UV absorbance, typically at 214 nm and 280 nm.
-
Fraction Collection and Analysis: Fractions are collected and analyzed for purity by analytical HPLC and mass spectrometry.
-
Lyophilization: Pure fractions are pooled and lyophilized to obtain the final peptide powder.
Visualization of Workflows and Pathways
Experimental Workflow for Selenopeptide Synthesis
The following diagram illustrates the general workflow for the synthesis of a D-selenocysteine-containing peptide using this compound.
Role in Redox Signaling: Glutathione Peroxidase Mimicry
D-selenocysteine-containing peptides can be designed to mimic the catalytic activity of glutathione peroxidase (GPx). GPx plays a crucial role in cellular antioxidant defense by reducing hydrogen peroxide (H₂O₂) and organic hydroperoxides, using glutathione (GSH) as a reducing substrate. The selenocysteine residue at the active site is essential for this activity.
The catalytic cycle involves the oxidation of the selenol (-SeH) to a selenenic acid (-SeOH) by the peroxide. The selenenic acid then reacts with GSH to form a selenenyl sulfide intermediate (-Se-SG), which is subsequently reduced by a second GSH molecule to regenerate the active selenol and produce glutathione disulfide (GSSG).
Conclusion
This compound is an essential reagent for the incorporation of D-selenocysteine into peptides, enabling the synthesis of proteolytically stable analogs with unique redox properties. The Boc-SPPS strategy, while requiring careful optimization of cleavage conditions to prevent side reactions, provides a reliable method for producing selenopeptides. These synthetic peptides are invaluable tools for researchers in drug development and chemical biology, facilitating the exploration of redox signaling pathways and the design of novel therapeutics that can modulate oxidative stress. The ability to mimic the function of key selenoenzymes like glutathione peroxidase opens up new avenues for the development of antioxidant and cytoprotective agents. Further research into optimizing synthesis protocols and exploring the therapeutic potential of D-selenocysteine-containing peptides is a promising and active area of investigation.
An In-depth Technical Guide to Boc-D-selenocysteine(Mob)-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of N-α-(tert-Butoxycarbonyl)-Se-(4-methoxybenzyl)-D-selenocysteine, commonly referred to as Boc-D-selenocysteine(Mob)-OH. This specialized amino acid derivative is a critical building block for the incorporation of D-selenocysteine into peptides through solid-phase peptide synthesis (SPPS), a cornerstone of drug discovery and development.
Core Structure and Properties
Boc-D-selenocysteine(Mob)-OH is a derivative of the naturally occurring amino acid selenocysteine, often termed the 21st amino acid. The structure features three key protective groups:
-
Boc (tert-Butoxycarbonyl) group: Protects the alpha-amino group, preventing unwanted reactions during peptide chain elongation. It is readily removed under moderately acidic conditions.
-
Mob (p-Methoxybenzyl) group: A benzyl-type protecting group for the reactive selenol side chain, offering stability during synthesis.
-
D-configuration: This guide focuses on the D-enantiomer, which is of significant interest in designing peptides with enhanced stability against enzymatic degradation.
The presence of selenium imparts unique chemical properties, including a lower pKa of the selenol group (~5.4) compared to the thiol group in cysteine (~8.3), making it a potent nucleophile at physiological pH.[1][2][3]
Physicochemical Data
A summary of the key physicochemical properties for Boc-D-selenocysteine(Mob)-OH and its L-isomer is presented below.
| Property | Value | Reference |
| Chemical Formula | C16H23NO5Se | [4] |
| Molecular Weight | 388.3 g/mol | [4] |
| CAS Number | 959415-39-5 | [4] |
| Synonyms | Boc-Sec(Mob)-OH, Boc-(R)-4-methoxybenzyl selenocysteine | [4] |
| Storage Temperature | 2-8°C | [5] |
Note: Data for the corresponding L-isomer (CAS: 959415-39-5) is often cited and shares the same formula and molecular weight.[5]
| L-Isomer Purity Data | Value | Reference |
| Purity | ≥ 98% | [5] |
| Enantiomeric Purity | ≥ 99.9% | [5] |
It is anticipated that the D-isomer would be available with similar purity specifications.
Synthesis and Handling
Illustrative Synthesis Workflow
The following diagram outlines a potential synthetic pathway, which would need to be optimized for the specific D-isomer.
Caption: A generalized workflow for the synthesis of Boc-D-selenocysteine(Mob)-OH.
Experimental Protocols
Detailed experimental protocols for the use of Boc-D-selenocysteine(Mob)-OH in SPPS are not explicitly published. However, standard protocols for Boc-SPPS can be adapted.
General Protocol for Boc-SPPS Incorporation
-
Resin Preparation: Start with a suitable resin (e.g., Merrifield resin) and deprotect the terminal amino group.
-
Amino Acid Activation: Dissolve Boc-D-selenocysteine(Mob)-OH in a suitable solvent (e.g., DMF/DCM mixture). Activate the carboxylic acid using a coupling reagent such as DCC/HOBt or HBTU/DIEA.
-
Coupling: Add the activated amino acid solution to the deprotected resin and allow the reaction to proceed to completion. Monitor the coupling efficiency using a qualitative test (e.g., ninhydrin test).
-
Capping (Optional): To block any unreacted amino groups, treat the resin with an acetylating agent like acetic anhydride.
-
Boc Deprotection: Remove the Boc protecting group from the newly added amino acid using an acid such as trifluoroacetic acid (TFA) in dichloromethane (DCM).
-
Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Cleavage and Side-Chain Deprotection: After the final amino acid is coupled, cleave the peptide from the resin and remove the Mob and other side-chain protecting groups. This is typically achieved using a strong acid cocktail, such as HF or a mixture containing TFA and scavengers (e.g., anisole, thioanisole) to prevent side reactions with the selenium moiety.
Analytical Characterization
The purity and identity of synthesized peptides containing D-selenocysteine should be confirmed using standard analytical techniques.
| Technique | Purpose | Typical Parameters |
| HPLC | Purity assessment and purification. | Reverse-phase C18 column with a water/acetonitrile gradient containing 0.1% TFA. Detection at 214/280 nm.[6] |
| Mass Spectrometry | Molecular weight confirmation. | Electrospray ionization (ESI) is commonly used.[6] Selenocysteine-specific mass spectrometry techniques can also be employed for complex samples.[7] |
| NMR Spectroscopy | Structural elucidation. | 1H and 13C NMR spectra are typically recorded in solvents like DMSO-d6.[6] |
Applications in Drug Development
The incorporation of D-selenocysteine into peptides offers several advantages for drug development:
-
Enhanced Enzymatic Stability: D-amino acids are not recognized by proteases, leading to a longer in vivo half-life of the peptide therapeutic.
-
Unique Folding and Binding Properties: The distinct stereochemistry can lead to novel peptide conformations with improved binding affinity and selectivity for their targets.
-
Redox Activity: The selenocysteine residue can be a key component of the peptide's mechanism of action, particularly in the design of antioxidants or enzyme inhibitors.
Signaling Pathways and Logical Relationships
While specific signaling pathways directly modulated by peptides containing Boc-D-selenocysteine(Mob)-OH are context-dependent on the full peptide sequence, the rationale for its use can be depicted as a logical workflow.
Caption: Logical workflow for the development of therapeutic peptides incorporating D-selenocysteine.
References
- 1. Selenocysteine - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Selenol Protecting Groups in Organic Chemistry: Special Emphasis on Selenocysteine Se-Protection in Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. advancedchemtech.com [advancedchemtech.com]
- 5. Bot Detection [iris-biotech.de]
- 6. Fmoc-Sec(Xan)-OH: Synthesis and Utility of Fmoc Selenocysteine SPPS Derivatives with Acid-Labile Sidechain Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selenocysteine-Specific Mass Spectrometry Reveals Tissue-Distinct Selenoproteomes and Candidate Selenoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Boc-D-Sec(Mob)-OH: Synthesis, Application, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of N-α-(tert-Butoxycarbonyl)-Se-(4-methoxybenzyl)-D-selenocysteine, commonly known as Boc-D-Sec(Mob)-OH. It details the physicochemical properties, synthesis, and applications of this crucial building block in solid-phase peptide synthesis (SPPS) for the incorporation of D-selenocysteine into novel peptide structures. This document offers in-depth experimental protocols and explores the significance of selenopeptides in biomedical research, with a particular focus on their potential therapeutic applications.
Introduction
Selenocysteine (Sec), the 21st proteinogenic amino acid, is a rare but vital component of a class of proteins known as selenoproteins, which play critical roles in antioxidant defense, thyroid hormone metabolism, and immune function. The incorporation of its D-enantiomer, D-selenocysteine, into peptide chains can confer unique structural and functional properties, including enhanced stability, altered receptor binding affinity, and novel catalytic activities. This compound, with its CAS Number 959415-39-5, is a key reagent that facilitates the introduction of D-selenocysteine into synthetic peptides through Boc-based solid-phase peptide synthesis (SPPS).[1][2] The tert-butoxycarbonyl (Boc) protecting group on the α-amino group and the 4-methoxybenzyl (Mob) protecting group on the selenium atom provide orthogonal protection, enabling precise control over the peptide synthesis process.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of this compound is essential for its proper handling, storage, and use in peptide synthesis.
| Property | Value | Reference |
| CAS Number | 959415-39-5 | [1][2] |
| Molecular Formula | C16H23NO5Se | [1][2][3] |
| Molecular Weight | 388.3 g/mol | [2][3] |
| Appearance | White to off-white powder | |
| Synonyms | Boc-(R)-4-methoxybenzyl selenocysteine | [1][2] |
| Storage Temperature | 2-8°C |
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound is primarily utilized in Boc-SPPS to incorporate D-selenocysteine residues into a target peptide sequence. The workflow involves the sequential addition of amino acids to a growing peptide chain anchored to a solid support.
Experimental Protocol: Boc-SPPS of a Selenocysteine-Containing Peptide
This protocol provides a general guideline for the manual Boc-SPPS of a hypothetical tripeptide, Ac-Ala-D-Sec(Mob)-Gly-NH2, on a Rink Amide resin.
Materials:
-
Rink Amide MBHA resin
-
Boc-Gly-OH
-
This compound
-
Boc-Ala-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Acetic anhydride
-
Triisopropylsilane (TIS)
-
Thioanisole
Procedure:
-
Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 1 hour.
-
First Amino Acid Coupling (Glycine):
-
Pre-activate Boc-Gly-OH (3 eq.) with DIC (3 eq.) and HOBt (3 eq.) in DMF for 20 minutes.
-
Add the activated amino acid solution to the swollen resin and shake for 2 hours.
-
Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
-
Boc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.
-
Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
-
Second Amino Acid Coupling (this compound):
-
Pre-activate this compound (3 eq.) with DIC (3 eq.) and HOBt (3 eq.) in DMF for 20 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
-
Boc Deprotection: Repeat step 3.
-
Third Amino Acid Coupling (Alanine):
-
Pre-activate Boc-Ala-OH (3 eq.) with DIC (3 eq.) and HOBt (3 eq.) in DMF for 20 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
-
Boc Deprotection: Repeat step 3.
-
N-terminal Acetylation:
-
Treat the resin with a solution of acetic anhydride (10 eq.) and diisopropylethylamine (DIPEA) (10 eq.) in DMF for 30 minutes.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Cleavage and Deprotection:
-
Treat the dried resin with a cleavage cocktail of TFA/TIS/Thioanisole (95:2.5:2.5 v/v/v) for 2 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Experimental Workflow
Caption: Boc-SPPS workflow for a selenocysteine peptide.
Biological Significance and Signaling Pathways
Selenopeptides, particularly those containing D-amino acids, are of significant interest in drug development due to their potential for enhanced enzymatic stability and unique biological activities. While specific signaling pathways directly modulated by peptides synthesized using this compound are still under active investigation, a prominent area of research is the development of mimetics of selenoproteins, such as glutathione peroxidase (GPx).
GPx is a key antioxidant enzyme that catalyzes the reduction of hydrogen peroxide and organic hydroperoxides, thereby protecting cells from oxidative damage. The catalytic activity of GPx relies on a selenocysteine residue in its active site. Synthetic peptides incorporating D-selenocysteine can be designed to mimic the active site of GPx and exhibit similar antioxidant properties.
Hypothetical Signaling Pathway: GPx Mimetic Action
A synthetic GPx mimetic containing D-selenocysteine could potentially intervene in cellular signaling pathways that are sensitive to reactive oxygen species (ROS). For instance, it could modulate the NF-κB signaling pathway, which is a critical regulator of inflammation and immune responses.
References
Technical Guide: Physical and Chemical Characteristics of Boc-D-Sec(Mob)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-D-Sec(Mob)-OH, with the full chemical name N-α-(tert-Butoxycarbonyl)-Se-(4-methoxybenzyl)-D-selenocysteine, is a crucial building block in solid-phase peptide synthesis (SPPS). The incorporation of the non-proteinogenic amino acid selenocysteine into peptides can confer unique biochemical and therapeutic properties, including enhanced catalytic activity in redox enzymes and improved pharmacological profiles. This technical guide provides an in-depth overview of the physical and chemical characteristics of this compound, detailed experimental protocols for its use, and a visual representation of its application in peptide synthesis.
Core Physical and Chemical Data
The physical and chemical properties of this compound are essential for its proper handling, storage, and application in peptide synthesis. While the D-enantiomer is specified, many physical properties are identical to its more commonly cited L-enantiomer, Boc-L-Sec(Mob)-OH.
| Property | Value | Source |
| Chemical Formula | C16H23NO5Se | [1][2] |
| Molecular Weight | 388.3 g/mol | [1][2] |
| CAS Number | 959415-39-5 (for L-enantiomer) | [1][2][3][4] |
| Appearance | White to off-white powder | Inferred from similar compounds |
| Solubility | Soluble in Dimethylformamide (DMF) | Inferred from similar compounds |
| Melting Point | Not available in cited literature | |
| Storage Temperature | 2-8°C | [3] |
Experimental Protocols
The primary application of this compound is in Boc-SPPS. The following is a generalized, yet detailed, protocol for the incorporation of a Boc-protected amino acid, such as this compound, into a peptide chain on a solid support.
Protocol: Boc Solid-Phase Peptide Synthesis (Boc-SPPS)
This protocol outlines the key steps in a single coupling cycle of Boc-SPPS.
1. Resin Preparation:
-
Swell the desired resin (e.g., Merrifield resin) in dichloromethane (DCM) for at least 30 minutes in a reaction vessel.
-
Wash the resin multiple times with DMF to prepare for the first amino acid coupling.
2. First Amino Acid Coupling (if starting the synthesis):
-
Dissolve the first Boc-protected amino acid in DCM/DMF.
-
Activate the carboxylic acid group using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC).
-
Add the activated amino acid to the resin and agitate for a predetermined time (typically 1-2 hours) to ensure complete coupling.
-
Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
3. Nα-Boc Deprotection:
-
Treat the resin-bound peptide with a solution of trifluoroacetic acid (TFA) in DCM (typically 25-50% v/v) to remove the Boc protecting group from the N-terminus.[5] This step is usually performed for 15-30 minutes.
-
The TFA treatment generates a protonated N-terminus.
-
Wash the resin with DCM to remove residual TFA.
4. Neutralization:
-
Neutralize the protonated N-terminus by washing the resin with a solution of a tertiary amine, such as diisopropylethylamine (DIEA), in DCM or DMF (typically 5-10% v/v).[6]
-
Wash the resin thoroughly with DMF to remove the amine salt and excess base.
5. Coupling of the Next Amino Acid (this compound):
-
Dissolve this compound and a coupling reagent (e.g., HBTU, HATU) in DMF.
-
Add a tertiary base like DIEA to the solution to activate the amino acid.
-
Add the activated this compound solution to the resin and agitate until the coupling reaction is complete, as monitored by a colorimetric test (e.g., ninhydrin test).
-
Wash the resin with DMF to remove unreacted amino acid and coupling reagents.
6. Repetition and Cleavage:
-
Repeat steps 3-5 for each subsequent amino acid in the peptide sequence.
-
Upon completion of the synthesis, the peptide is cleaved from the resin, and the side-chain protecting groups (including the Mob group on selenocysteine) are removed, typically using a strong acid like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).[5]
Visualizing the Workflow
The following diagram illustrates the cyclical nature of the Boc-SPPS protocol.
Caption: A diagram illustrating the key steps in a single cycle of Boc solid-phase peptide synthesis.
This technical guide provides a foundational understanding of the physical characteristics and synthetic application of this compound for professionals in the field of peptide chemistry and drug development. The provided data and protocols are intended to support the successful incorporation of this valuable amino acid into novel peptide-based therapeutics and research tools.
References
An In-depth Technical Guide on the Safety and Handling of Boc-D-Sec(Mob)-OH
Disclaimer: No specific Safety Data Sheet (SDS) for Boc-D-Sec(Mob)-OH was found. The following information is based on the general properties of organoselenium compounds, protected amino acids, and moisture-sensitive laboratory reagents. It is imperative to consult a comprehensive SDS for this specific compound once available and to conduct a thorough risk assessment before handling.
This guide is intended for researchers, scientists, and drug development professionals, providing a detailed overview of the potential hazards and recommended handling procedures for this compound.
Compound Identification and Properties
This compound is a protected amino acid derivative containing selenium. The presence of the organoselenium moiety dictates specialized handling precautions due to the potential toxicity of selenium compounds. The Boc (tert-butyloxycarbonyl) and Mob (p-methoxybenzyl) protecting groups influence its reactivity and stability.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₃NO₅Se | PubChem |
| Molecular Weight | 388.32 g/mol | PubChem |
| Appearance | Assumed to be a solid | General knowledge of protected amino acids |
| Solubility | Likely soluble in organic solvents | General knowledge of protected amino acids |
| Storage Temperature | 2-8°C recommended for similar compounds | Iris Biotech GmbH |
Hazard Identification and Toxicological Profile
While specific toxicological data for this compound is not available, organoselenium compounds, in general, should be handled with care. The toxicity of selenium compounds can vary widely. Acute exposure to some selenium compounds can cause respiratory irritation, while chronic exposure may lead to more severe health effects.[1]
Table 2: Potential Hazards and Toxicological Considerations
| Hazard | Description | Precautionary Measures |
| Acute Toxicity (Inhalation, Dermal, Oral) | Assumed to be harmful if inhaled, swallowed, or in contact with skin based on general properties of organoselenium compounds. | Avoid breathing dust. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. |
| Skin Corrosion/Irritation | May cause skin irritation upon prolonged or repeated contact. | Wash hands thoroughly after handling. |
| Serious Eye Damage/Irritation | May cause eye irritation. | Wear safety glasses or goggles. |
| Specific Target Organ Toxicity | The primary target organs for selenium toxicity are the respiratory system, liver, and nervous system.[1] | Handle in a well-ventilated area, preferably a fume hood. |
Handling and Storage
Proper handling and storage are crucial to maintain the integrity of this compound and to ensure the safety of laboratory personnel. As with many protected amino acids, this compound may be sensitive to moisture and light.
Experimental Protocol for Safe Handling:
-
Engineering Controls: All handling of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment (PPE):
-
Hand Protection: Wear nitrile or other chemically resistant gloves.
-
Eye Protection: Use chemical safety goggles.
-
Skin and Body Protection: Wear a lab coat. For larger quantities, consider a chemical-resistant apron.
-
-
Dispensing:
-
Carefully weigh the required amount in the fume hood.
-
Avoid generating dust.
-
Close the container tightly after use.
-
-
Storage:
-
Store in a tightly sealed container.
-
Keep in a cool, dry, and well-ventilated place. A recommended storage temperature for similar compounds is 2-8°C.
-
Protect from light and moisture.[2]
-
Consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation, especially for long-term storage.
-
First-Aid Measures
In the event of exposure, follow these first-aid procedures:
Table 3: First-Aid Procedures
| Exposure Route | First-Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Accidental Release Measures and Disposal
Experimental Protocol for Spill Cleanup:
-
Evacuation: Evacuate the immediate area.
-
Ventilation: Ensure adequate ventilation.
-
Containment: Wearing appropriate PPE, carefully sweep up the spilled solid material, avoiding dust generation.
-
Collection: Place the spilled material into a sealed, labeled container for disposal.
-
Decontamination: Clean the spill area with a suitable solvent and then with soap and water.
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.
Logical Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
References
Methodological & Application
Application Notes and Protocols for Solid-Phase Peptide Synthesis of Selenocysteine-Containing Peptides using Boc-D-Sec(Mob)-OH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the solid-phase peptide synthesis (SPPS) of peptides containing the unnatural amino acid D-selenocysteine, utilizing the building block Boc-D-Sec(Mob)-OH. The tert-butyloxycarbonyl (Boc) protecting group strategy is employed for the temporary protection of the α-amino group, while the p-methoxybenzyl (Mob) group serves as a semi-permanent protecting group for the selenol side chain of D-selenocysteine.
Data Presentation
The successful synthesis of a target peptide is evaluated based on its yield and purity. Below is a template for summarizing the quantitative data from the synthesis of a hypothetical peptide. Researchers should adapt this table to their specific peptide sequence and experimental results.
| Parameter | Result | Method of Analysis |
| Resin Substitution Level | e.g., 0.5 mmol/g | Gravimetric analysis after loading |
| Crude Peptide Yield (mg) | e.g., 85 mg | Gravimetric analysis after cleavage |
| Crude Peptide Purity (%) | e.g., 75% | Reverse-Phase HPLC (at 214 nm) |
| Purified Peptide Yield (mg) | e.g., 50 mg | Gravimetric analysis after purification |
| Purified Peptide Purity (%) | e.g., >98% | Reverse-Phase HPLC (at 214 nm) |
| Identity Confirmation | e.g., Confirmed | Mass Spectrometry (ESI-MS) |
Experimental Protocol: Boc-SPPS of a Selenocysteine-Containing Peptide
This protocol outlines the manual solid-phase synthesis of a peptide containing this compound. The procedure is divided into four main stages: Resin Preparation and First Amino Acid Loading, Peptide Chain Elongation, Cleavage and Deprotection, and Peptide Purification and Characterization.
Stage 1: Resin Preparation and First Amino Acid Loading (Merrifield Resin)
-
Resin Swelling: Swell Merrifield resin (chloromethylated polystyrene) in dichloromethane (DCM) for 1 hour. Wash the resin with dimethylformamide (DMF).
-
Cesium Salt Formation of the First Amino Acid:
-
Dissolve the first Boc-protected amino acid (e.g., Boc-Gly-OH) in a solution of ethanol and water.
-
Titrate the solution to pH 7.0 with an aqueous solution of cesium carbonate.
-
Evaporate the solution to dryness to obtain the Boc-amino acid cesium salt. Ensure the salt is completely dry by co-evaporation with DMF.[1]
-
-
Loading of the First Amino Acid:
-
Add the dried Boc-amino acid cesium salt (1.5 equivalents relative to the resin's chlorine substitution) dissolved in DMF to the swollen resin.
-
Heat the mixture at 50°C overnight with gentle agitation.[1]
-
Wash the resin sequentially with DMF, a 1:1 mixture of DMF/water, DMF, DCM, and methanol.
-
Dry the resin under vacuum.
-
Stage 2: Peptide Chain Elongation
The following cycle of deprotection, neutralization, and coupling is repeated for each subsequent amino acid, including this compound.
-
Boc Deprotection:
-
Swell the resin in DCM.
-
Treat the resin with a 50% solution of trifluoroacetic acid (TFA) in DCM for 30 minutes to remove the Boc protecting group.[2][3] When tryptophan, cysteine, or methionine are present in the sequence, add 0.5% dithioethane (DTE) to the TFA solution as a scavenger.[2][3]
-
Wash the resin with DCM.
-
-
Neutralization:
-
Neutralize the resulting TFA salt of the N-terminal amine by washing the resin with a 5-10% solution of diisopropylethylamine (DIEA) in DCM or DMF until a neutral pH is achieved (as indicated by a colorimetric test such as the chloranil test).
-
Wash the resin with DCM and then DMF.
-
-
Amino Acid Coupling:
-
Activation: In a separate vessel, pre-activate the next Boc-amino acid (3 equivalents relative to the resin loading) with a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and an additive like 1-hydroxybenzotriazole (HOBt) in DMF for 10-15 minutes. For this compound, similar standard coupling protocols are generally applicable.
-
Coupling: Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 2-4 hours at room temperature with gentle agitation.
-
Monitor the completion of the coupling reaction using a qualitative test such as the ninhydrin (Kaiser) test.[4] If the test is positive (indicating incomplete coupling), the coupling step should be repeated.
-
Wash the resin with DMF and DCM.
-
Stage 3: Cleavage and Side-Chain Deprotection
Once the peptide sequence is fully assembled, the peptide is cleaved from the resin, and the side-chain protecting groups, including the Mob group from D-selenocysteine, are removed.
-
Final Boc Deprotection: Remove the N-terminal Boc group as described in Stage 2, Step 1.
-
Resin Washing and Drying: Wash the peptide-resin thoroughly with DCM and methanol and dry it under vacuum.
-
Cleavage and Deprotection Cocktail: A recommended cleavage cocktail for the deprotection of Sec(Mob) is a mixture of TFA, triethylsilane (TES), and thioanisole in a ratio of 96:2:2 (v/v/v).[5] This combination has been shown to be efficient in removing the Mob group and results in the peptide primarily in its diselenide form.[5]
-
Caution: Handle TFA and thioanisole in a well-ventilated fume hood as they are corrosive and have a strong odor.
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Incubate the mixture at room temperature for 2-4 hours with occasional swirling.
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Collect the precipitated peptide by centrifugation, wash it with cold diethyl ether, and dry it under a stream of nitrogen or in a vacuum desiccator.
-
Stage 4: Peptide Purification and Characterization
-
Purification: Purify the crude peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final peptide using analytical RP-HPLC and mass spectrometry (e.g., ESI-MS or MALDI-TOF).
Workflow and Logic Diagrams
The following diagrams illustrate the key processes in the Boc-SPPS of a selenocysteine-containing peptide.
References
Application Notes and Protocols for the Solid-Phase Synthesis of Selenocysteine-Containing Peptides using Boc-D-Sec(Mob)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selenocysteine (Sec), the 21st proteinogenic amino acid, is a critical component of various enzymes involved in redox regulation and antioxidant defense. The incorporation of selenocysteine into peptides and proteins via solid-phase peptide synthesis (SPPS) presents unique challenges due to the sensitivity of the selenol group to oxidation and side reactions. The use of protected selenocysteine derivatives, such as Boc-D-Sec(Mob)-OH, is essential for the successful synthesis of selenopeptides. The 4-methoxybenzyl (Mob) group provides acid-labile protection for the selenol side chain, compatible with the tert-butyloxycarbonyl (Boc) SPPS strategy.
These application notes provide an overview of the coupling efficiency of this compound, detailed experimental protocols for its incorporation into peptide chains, and methods for monitoring coupling efficiency. While direct comparative studies quantifying the coupling efficiency of this compound with various reagents are not extensively documented in publicly available literature, this document compiles established protocols and best practices to guide researchers in achieving optimal results.
Quantitative Data Summary
A comprehensive literature search did not yield specific quantitative data directly comparing the coupling efficiency of this compound with a range of coupling reagents. The efficiency of coupling reactions in SPPS is highly dependent on several factors, including the specific peptide sequence, the resin support, and the reaction conditions. However, based on general principles of Boc-SPPS and the known reactivity of common coupling reagents, a qualitative assessment of expected efficiency can be made.
| Coupling Reagent/Method | Expected Coupling Efficiency (Qualitative) | Notes |
| DIC/HOBt | Good to Excellent | A widely used and cost-effective method. Complete coupling may require longer reaction times or double coupling, especially for sterically hindered residues. |
| HBTU/DIPEA | Excellent | Generally provides rapid and efficient coupling. Care must be taken to avoid side reactions associated with the use of a strong base. |
| HATU/DIPEA | Excellent | Similar to HBTU but can be more effective for difficult couplings due to the formation of a more reactive HOAt ester. |
| PyBOP/DIPEA | Excellent | A phosphonium-based reagent that is also highly effective for rapid and complete couplings. |
It is crucial to monitor the completeness of each coupling step, for instance by using the Kaiser test, and to perform a second coupling if the test is positive.
Experimental Protocols
The following are detailed protocols for the incorporation of this compound into a peptide sequence using standard Boc-SPPS chemistry.
Protocol 1: Coupling of this compound using DIC/HOBt
This protocol describes a standard and widely used method for coupling Boc-protected amino acids.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA) (for neutralization, if required)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 30 minutes, followed by DMF for 30 minutes.
-
Boc Deprotection: Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 2 minutes, followed by a second treatment for 20-30 minutes to remove the N-terminal Boc group.
-
Washing: Wash the resin thoroughly with DCM (3x), isopropanol (2x), and DMF (3x) to remove residual TFA and byproducts.
-
Neutralization (if necessary): If the N-terminal amine is in its TFA salt form, neutralize it by treating the resin with 5-10% DIPEA in DMF for 5-10 minutes. Wash the resin with DMF (3x).
-
Activation of this compound:
-
In a separate vessel, dissolve 3 equivalents of this compound and 3 equivalents of HOBt in a minimal amount of DMF.
-
Add 3 equivalents of DIC to the solution.
-
Allow the activation to proceed for 10-15 minutes at room temperature.
-
-
Coupling: Add the activated amino acid solution to the resin. Agitate the mixture for 2-4 hours at room temperature.
-
Monitoring: Perform a qualitative ninhydrin (Kaiser) test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.
-
Recoupling (if necessary): If the Kaiser test is positive (blue beads), repeat steps 5 and 6.
-
Washing: Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.
Protocol 2: Coupling of this compound using HBTU/DIPEA
This protocol utilizes a more reactive uronium-based coupling reagent for faster and more efficient coupling.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling and Deprotection: Follow steps 1-3 from Protocol 1.
-
Coupling Solution Preparation:
-
In a separate vessel, dissolve 3 equivalents of this compound and 3 equivalents of HBTU in DMF.
-
Add 6 equivalents of DIPEA to the solution.
-
-
Coupling: Add the coupling solution to the resin. Agitate the mixture for 1-2 hours at room temperature.
-
Monitoring: Perform a Kaiser test.
-
Recoupling (if necessary): If the Kaiser test is positive, repeat steps 2 and 3.
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
Visualization of Experimental Workflow and Logic
Experimental Workflow for Boc-SPPS
The following diagram illustrates the general workflow for a single coupling cycle in Boc-SPPS.
Caption: General workflow for one cycle of Boc-SPPS.
Decision Logic for Coupling Monitoring
This diagram outlines the decision-making process based on the outcome of the coupling monitoring step.
Caption: Decision logic based on Kaiser test results.
Conclusion
The successful incorporation of this compound into synthetic peptides is achievable with standard Boc-SPPS protocols. While specific quantitative data on coupling efficiency is sparse, the use of highly active coupling reagents such as HBTU or HATU is recommended to ensure high coupling yields. Meticulous monitoring of each coupling step is critical to the success of the synthesis. The protocols and workflows provided herein serve as a comprehensive guide for researchers and professionals in the field of peptide chemistry and drug development.
Application Notes and Protocols for the Deprotection of Boc-D-Sec(Mob)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-D-Sec(Mob)-OH is a protected form of D-selenocysteine, an essential building block in the synthesis of selenopeptides and proteins. The tert-butyloxycarbonyl (Boc) group protects the α-amino group, while the p-methoxybenzyl (Mob) group protects the reactive selenol side chain. The strategic removal, or deprotection, of these groups is a critical step in solid-phase peptide synthesis (SPPS) to yield the final, functional peptide. This document provides detailed application notes and protocols for the efficient and clean deprotection of this compound.
The selection of the deprotection strategy is crucial to avoid side reactions and ensure the integrity of the final peptide product. Historically, harsh and toxic reagents were employed for the removal of the Mob group from selenocysteine. However, recent advancements have led to the development of milder and more efficient methods.
Deprotection Strategies
The deprotection of this compound involves two key steps: the removal of the N-terminal Boc group and the cleavage of the side-chain Mob group. These steps can be performed sequentially or concurrently, depending on the overall synthetic strategy.
N-terminal Boc Group Deprotection
The Boc group is an acid-labile protecting group. Its removal is typically achieved by treatment with a moderately strong acid, most commonly trifluoroacetic acid (TFA). This step is a standard procedure in Boc-based solid-phase peptide synthesis and is performed at each cycle of peptide chain elongation.
Side-Chain Mob Group Deprotection
The Mob group is more stable than the Boc group and requires stronger acidic conditions or specific reagents for its removal. Several methods have been developed for the deprotection of the Mob group from selenocysteine residues.
Experimental Protocols
Protocol 1: Concurrent Boc and Mob Deprotection using a TFA Cocktail
This protocol is suitable for the final cleavage of a peptide from the resin and the simultaneous removal of both the Boc and Mob protecting groups.
Materials:
-
Peptidyl-resin containing the this compound residue
-
Trifluoroacetic acid (TFA)
-
Triethylsilane (TES)
-
Thioanisole
-
Cold diethyl ether
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
Procedure:
-
Swell the peptidyl-resin in DCM for 30 minutes.
-
Wash the resin six times with DMF.
-
Prepare the cleavage cocktail: TFA/TES/thioanisole (96:2:2 v/v/v).
-
Add the cleavage cocktail to the resin.
-
Incubate the reaction mixture at 40°C for 4 hours with occasional agitation.[1][2]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether to remove scavengers and byproducts.
-
Dry the peptide pellet under vacuum.
Note: This method is reported to be efficient, providing complete deprotection with minimal side reactions. The resulting peptide is predominantly in the diselenide form.[1][2]
Protocol 2: Deprotection of Sec(Mob) using DTNP
This method utilizes 2,2'-dithiobis(5-nitropyridine) (DTNP) for the removal of the Mob group, which can be particularly useful when milder conditions are required.
Materials:
-
Peptide with Sec(Mob) residue
-
Trifluoroacetic acid (TFA)
-
2,2'-dithiobis(5-nitropyridine) (DTNP)
Procedure:
-
Dissolve the peptide containing the Sec(Mob) residue in neat TFA.
-
Add a sub-stoichiometric amount (as little as 0.2 equivalents) of DTNP to the solution.[3]
-
Stir the reaction at room temperature for 1 hour.[4]
-
The Mob group is removed, and the selenocysteine side chain is transiently protected as a selenylsulfide with 5-nitropyridine.
-
This intermediate can then be reduced to the free selenol using a suitable reducing agent like ascorbate.[5]
Data Presentation
| Deprotection Method | Reagents | Temperature (°C) | Time (h) | Efficacy | Notes |
| TFA Cocktail | TFA/TES/thioanisole (96:2:2) | 40 | 4 | Complete deprotection[1][2] | Yields peptide mainly in the diselenide form; no significant side reactions observed.[1][2] |
| DTNP Method | DTNP in TFA | Room Temperature | 1 | Effective removal of Mob group | Requires a subsequent reduction step to obtain the free selenol. Sub-stoichiometric amounts of DTNP can be effective.[3][4] |
Potential Side Reactions
During the deprotection of selenocysteine-containing peptides, several side reactions can occur, particularly under harsh acidic conditions or in the presence of certain scavengers.
-
Alkylation: Carbocations generated from the cleavage of protecting groups can alkylate sensitive residues like tryptophan and methionine.[6] The use of scavengers such as thioanisole and TES helps to mitigate this.
-
Oxidation: The selenol group of cysteine is susceptible to oxidation. While the formation of diselenide bridges is often the desired outcome, uncontrolled oxidation can lead to other oxidized species.
-
Deselenization: Under basic conditions, such as those used for Fmoc group removal (piperidine), selenocysteine residues can undergo β-elimination, leading to dehydroalanine.[7]
Visualizations
Deprotection Workflow
The following diagram illustrates the general workflow for the deprotection of a peptide containing this compound synthesized via solid-phase peptide synthesis.
Caption: General workflow for the cleavage and deprotection of a selenocysteine-containing peptide.
Boc Deprotection Mechanism
The acid-catalyzed deprotection of the Boc group proceeds through the formation of a carbamic acid intermediate, which then decarboxylates to yield the free amine.
Caption: Mechanism of acid-catalyzed Boc deprotection.[8]
References
- 1. Facile removal of 4-methoxybenzyl protecting group from selenocysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Fmoc-Sec(Xan)-OH: Synthesis and Utility of Fmoc Selenocysteine SPPS Derivatives with Acid-Labile Sidechain Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
Application Notes and Protocols for Cleavage of Peptides Containing Boc-D-Sec(Mob)-OH
Audience: Researchers, scientists, and drug development professionals.
Introduction:
This document provides detailed application notes and protocols for the cleavage of peptides containing the amino acid Boc-D-Sec(Mob)-OH (N-tert-butyloxycarbonyl-D-selenocysteine(4-methoxybenzyl)). The 4-methoxybenzyl (Mob) group is a common protecting group for the selenol functional group of selenocysteine (Sec) during solid-phase peptide synthesis (SPPS). Proper cleavage of the peptide from the resin and removal of the Mob protecting group are critical steps to obtain the desired selenopeptide in high purity and yield. Historically, harsh and toxic reagents were used for this purpose, but milder and more efficient methods have been developed. This guide outlines several effective cleavage cocktails and protocols, with a focus on minimizing side reactions and simplifying purification.
I. Recommended Cleavage Cocktails
The choice of cleavage cocktail depends on the specific peptide sequence, the presence of other sensitive amino acids, and the desired final form of the selenocysteine residue (free selenol or diselenide). Below are summaries of effective cleavage cocktails for peptides containing Sec(Mob).
Table 1: Comparison of Cleavage Cocktails for Sec(Mob) Deprotection
| Cocktail ID | Composition (v/v/v) | Reagents | Temperature (°C) | Time (hours) | Key Features & Outcomes |
| CK-1 | 96:2:2 | Trifluoroacetic Acid (TFA) / Triethylsilane (TES) / Thioanisole | 40 | 4 | Gentle and efficient, provides complete deprotection, yields peptide mainly in the diselenide form with minimal side products[1][2]. |
| CK-2 | 87.5:5:3:2.5:2 | TFA / Thioanisole / 1,2-Ethanedithiol (EDT) / Triisopropylsilane (TIS) / Anisole | 40 | 2 | A more complex scavenger mixture suitable for peptides with multiple sensitive residues[3]. |
| CK-3 | Varies | TFA / 2,2'-dithiobis(5-nitropyridine) (DTNP) | Room Temp. | Varies | Effective for Mob group removal but may require extensive purification to remove DTNP by-products[1][2][4]. |
II. Experimental Protocols
Safety Precaution: All procedures involving trifluoroacetic acid (TFA) and other volatile and corrosive reagents must be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn.
Protocol 1: Gentle Cleavage using TFA/TES/Thioanisole (CK-1)
This protocol is recommended for its efficiency and the clean deprotection of Sec(Mob)-containing peptides.[1][2]
Materials:
-
Peptidyl-resin
-
Trifluoroacetic acid (TFA), high purity
-
Triethylsilane (TES)
-
Thioanisole
-
Cold anhydrous diethyl ether
-
Dichloromethane (DCM)
-
Nitrogen or Argon gas
-
Centrifuge tubes (50 mL)
-
Reaction vessel
Procedure:
-
Resin Preparation: Transfer the dried peptidyl-resin to a suitable reaction vessel. Wash the resin twice with dichloromethane (DCM) to remove any residual solvents and allow it to swell.
-
Cleavage Cocktail Preparation: In a separate container, prepare the cleavage cocktail by combining TFA, TES, and thioanisole in a 96:2:2 ratio (v/v/v). Prepare approximately 10 mL of the cocktail per gram of resin.
-
Cleavage Reaction: Add the freshly prepared cleavage cocktail to the peptidyl-resin. The resin may change color.
-
Incubation: Seal the reaction vessel and incubate at 40°C for 4 hours. Occasional gentle agitation is recommended.
-
Peptide Precipitation: After the incubation period, filter the cleavage mixture to separate the resin. Collect the filtrate containing the cleaved peptide.
-
Precipitation: Slowly add the filtrate dropwise to a 10-fold volume of cold (-20°C) anhydrous diethyl ether. A white precipitate of the peptide should form.
-
Pelleting and Washing: Centrifuge the ether suspension to pellet the precipitated peptide. Carefully decant the ether. Wash the peptide pellet twice more with cold diethyl ether to remove scavengers and cleaved protecting groups.
-
Drying: After the final wash, dry the peptide pellet under a stream of nitrogen or argon, or in a vacuum desiccator.
-
Purification: Dissolve the crude peptide in a suitable aqueous buffer (e.g., 10% acetic acid in water) and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Cleavage with a Multi-Scavenger Cocktail (CK-2)
This protocol is suitable for complex peptides that may be prone to side reactions.[3]
Materials:
-
Peptidyl-resin
-
Trifluoroacetic acid (TFA)
-
Thioanisole
-
1,2-Ethanedithiol (EDT)
-
Triisopropylsilane (TIS)
-
Anisole
-
Cold anhydrous diethyl ether
-
Dichloromethane (DCM)
-
Nitrogen or Argon gas
-
Centrifuge tubes (50 mL)
-
Reaction vessel
Procedure:
-
Resin Preparation: Swell the dried peptidyl-resin in DCM in a reaction vessel.
-
Cleavage Cocktail Preparation: Prepare the cleavage cocktail by mixing TFA (87.5%), thioanisole (5%), EDT (3%), TIS (2.5%), and anisole (2%) by volume.
-
Cleavage Reaction: Add approximately 5 mL of the cleavage solution to the resin (for a 0.025 mmol scale synthesis) and stir for 2 hours at 40°C.[3]
-
Peptide Precipitation: Filter the reaction mixture into about 30 mL of ice-cold diethyl ether to precipitate the peptide.[3]
-
Washing and Collection: Wash the precipitated peptide with additional cold diethyl ether and collect the solid by vacuum filtration.[3]
-
Drying and Purification: Dry the peptide under vacuum and proceed with RP-HPLC purification.
III. Visualized Workflows
Diagram 1: General Workflow for Peptide Cleavage and Deprotection
Caption: General workflow for solid-phase peptide cleavage.
Diagram 2: Chemical Transformation during Cleavage
Caption: Key chemical steps during cleavage and deprotection.
IV. Troubleshooting and Considerations
-
Incomplete Deprotection: If mass spectrometry analysis shows incomplete removal of the Mob group, increase the incubation time or temperature slightly. Ensure the cleavage cocktail is freshly prepared.
-
Peptide Solubility: Small or hydrophobic peptides may not precipitate well in diethyl ether.[5] In such cases, the ether can be evaporated, and the residue can be dissolved in an aqueous solution (e.g., 10% acetic acid) for direct purification.
-
Oxidation: The selenol group is susceptible to oxidation. The formation of the diselenide is a common outcome and often desired. If the free selenol is required, subsequent reduction steps after purification may be necessary.
-
Side Reactions: The indole ring of tryptophan is particularly sensitive to alkylation by carbocations generated during cleavage.[5] The use of appropriate scavengers like TES, TIS, and thioanisole is crucial to prevent such side reactions.
-
Fmoc vs. Boc Chemistry: The protocols described are generally applicable to peptides synthesized using Fmoc chemistry where the final cleavage is performed with TFA. For peptides synthesized using Boc chemistry, the cleavage conditions are typically harsher (e.g., HF), and specific protocols for Sec(Mob) removal under these conditions should be consulted.[6]
References
- 1. Facile removal of 4-methoxybenzyl protecting group from selenocysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. Selenol Protecting Groups in Organic Chemistry: Special Emphasis on Selenocysteine Se-Protection in Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Boc-D-Sec(Mob)-OH in Manual vs. Automated Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selenocysteine (Sec), the 21st proteinogenic amino acid, is a critical component of various enzymes involved in redox reactions and antioxidant defense.[1] The incorporation of its D-enantiomer, D-selenocysteine, into peptides can offer unique advantages in drug development, including enhanced stability against enzymatic degradation and novel pharmacological properties. This document provides a detailed comparison of manual and automated solid-phase peptide synthesis (SPPS) for the incorporation of N-α-Boc-D-selenocysteine(S-p-methoxybenzyl)-OH (Boc-D-Sec(Mob)-OH).
The choice between manual and automated synthesis depends on various factors, including the scale of synthesis, the number of peptides required, and the complexity of the target peptide. While automated synthesizers offer high throughput and reproducibility, manual synthesis provides greater flexibility for optimization, especially for challenging residues like selenocysteine.[2][3]
This compound: A Unique Building Block
The use of the tert-butyloxycarbonyl (Boc) group for N-α-protection is a well-established strategy in SPPS.[4][5] The S-p-methoxybenzyl (Mob) protecting group on the selenol side chain of selenocysteine is favored for its relative acid lability, allowing for its removal during the final cleavage from the resin with strong acids like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[6]
However, the incorporation of selenocysteine derivatives is not without challenges. Potential side reactions include:
-
Racemization: Selenocysteine residues are prone to racemization during activation and coupling.[6]
-
β-Elimination: Under basic conditions, the protected selenocysteine can undergo β-elimination to form dehydroalanine.[6]
-
Oxidation: The selenol group is susceptible to oxidation, which can lead to the formation of diselenide bridges or other oxidized species.[6]
Careful selection of coupling reagents, reaction conditions, and cleavage cocktails is crucial to minimize these side reactions and ensure the synthesis of the desired peptide in high purity.
Data Presentation: Manual vs. Automated Synthesis
The following table summarizes the expected quantitative differences between manual and automated SPPS for the incorporation of this compound. These values are representative and can vary depending on the specific peptide sequence, coupling conditions, and the model of the automated synthesizer.
| Parameter | Manual Peptide Synthesis | Automated Peptide Synthesis | Key Considerations |
| Coupling Efficiency | Variable (typically >98% with optimization) | Consistently high (often >99%)[7][8] | Manual synthesis allows for real-time monitoring (e.g., ninhydrin test) and immediate adjustments like double coupling for difficult residues. Automated systems rely on pre-programmed protocols which may not be optimal for every coupling. |
| Purity of Crude Peptide | Generally 60-80% | Generally 70-90% | Automated systems with optimized protocols and efficient washing cycles can lead to higher purity crude products. Manual synthesis purity is highly dependent on the operator's skill and diligence. |
| Overall Yield | Dependent on scale and operator skill | Generally higher and more reproducible[2] | Automated synthesis minimizes material loss during transfers and washes, leading to better overall yields, especially for longer peptides. |
| Synthesis Time (per peptide) | Longer (several hours to days per peptide) | Shorter (a few hours per peptide)[2] | Automation significantly reduces the hands-on time required for synthesis. |
| Flexibility & Optimization | High | Low to Medium | Manual synthesis offers complete control over all parameters, allowing for on-the-fly adjustments. Automated synthesizers have more rigid protocols, although modern instruments offer some flexibility. |
| Reagent Consumption | Can be optimized to use minimal excess | Often uses a standardized excess of reagents | Manual synthesis allows for more precise control over reagent volumes, potentially reducing waste. |
Experimental Protocols
General Workflow for Boc-SPPS
The following diagram illustrates the general workflow for both manual and automated Boc-SPPS.
References
- 1. Fmoc-Sec(Xan)-OH: Synthesis and Utility of Fmoc Selenocysteine SPPS Derivatives with Acid-Labile Sidechain Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. Automated solid-phase peptide synthesis to obtain therapeutic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. INCORPORATION OF SELENOCYSTEINE INTO PROTEINS USING PEPTIDE LIGATION - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Coupling efficiencies of amino acids in the solid phase synthesis of peptides. | Semantic Scholar [semanticscholar.org]
Synthesis of Selenopeptides Utilizing Boc-D-Sec(Mob)-OH: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selenocysteine (Sec), the 21st proteinogenic amino acid, imparts unique redox properties to peptides and proteins. The incorporation of its D-enantiomer can offer enhanced stability against enzymatic degradation and unique conformational properties, making D-selenopeptides attractive candidates for therapeutic and diagnostic applications. This document provides a detailed guide to the synthesis of selenopeptides using the building block Boc-D-Sec(Mob)-OH. The tert-butyloxycarbonyl (Boc) protecting group for the α-amino function is a cornerstone of solid-phase peptide synthesis (SPPS), while the p-methoxybenzyl (Mob) group offers robust protection for the reactive selenol side chain of selenocysteine.
The unique chemical properties of selenocysteine, such as its lower pKa and higher nucleophilicity compared to cysteine, make it a valuable tool in peptide chemistry.[1] These characteristics are critical for the function of naturally occurring selenoproteins, which are involved in a variety of physiological processes.[2] The synthesis of peptides containing D-selenocysteine allows for the exploration of novel biological activities and the development of peptides with improved pharmacokinetic profiles.
Key Applications of D-Selenopeptides
The introduction of D-selenocysteine into peptide sequences can lead to novel biological activities. While research into D-selenopeptides is an emerging field, they hold promise in modulating various signaling pathways. For instance, selenoproteins are known to influence pathways such as the p38 and c-JNK MAPK signaling cascades.[3] D-selenopeptides could potentially act as inhibitors or modulators of such pathways, offering new avenues for therapeutic intervention. The increased stability of D-peptides makes them particularly interesting for in vivo applications.
Experimental Protocols
This section details the materials and methods for the solid-phase synthesis of a model D-selenopeptide using this compound.
Materials
-
Resin: MBHA resin is a suitable choice for the synthesis of peptide amides using a Boc-SPPS strategy.[3]
-
Amino Acids: Boc-protected amino acids, including this compound.
-
Coupling Reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or a similar uronium/aminium-based coupling agent.[4]
-
Base: DIEA (N,N-Diisopropylethylamine).
-
Deprotection Reagent: TFA (Trifluoroacetic acid) in DCM (Dichloromethane).
-
Cleavage Cocktail: A solution of TFA containing scavengers to protect the selenocysteine residue. A recommended cocktail includes TFA, thioanisole, 1,2-ethanedithiol (EDT), triisopropylsilane (TIS), and anisole.[5] For the specific deprotection of the Mob group from selenocysteine, 2,2'-dithiobis(5-nitropyridine) (DTNP) can be included in the cleavage cocktail.[6]
-
Solvents: DMF (N,N-Dimethylformamide), DCM, IPA (Isopropanol).
-
Other Reagents: Acetic anhydride for capping.
Boc-SPPS Protocol for a Model D-Selenopeptide
This protocol outlines the manual synthesis of a model peptide on a 0.1 mmol scale.
-
Resin Swelling: Swell the MBHA resin in DMF for 1-2 hours in a reaction vessel.
-
First Amino Acid Coupling:
-
Deprotect the terminal amino group of the resin if necessary.
-
Activate the first Boc-protected amino acid (3 equivalents) with HBTU (3 equivalents) and DIEA (6 equivalents) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor the coupling reaction using the Kaiser test.[7]
-
-
Capping (Optional but Recommended): After the first coupling, cap any unreacted amino groups by treating the resin with a solution of acetic anhydride and DIEA in DMF (e.g., 5% acetic anhydride, 5% DIEA) for 20-30 minutes.
-
Boc Deprotection:
-
Neutralization: Neutralize the resin with a solution of 5% DIEA in DMF for 2 x 2 minutes. Wash with DMF.
-
Subsequent Amino Acid Couplings (Including this compound):
-
Repeat the coupling step as described in step 2 for each subsequent amino acid, including this compound.
-
Follow each coupling with Boc deprotection and neutralization steps.
-
-
Final Deprotection: After the final amino acid coupling, perform a final Boc deprotection as described in step 4.
-
Cleavage and Deprotection of Side-Chains:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail. For a selenocysteine-containing peptide with a Mob protecting group, a suitable cocktail is 87.5% TFA, 5% thioanisole, 3% EDT, 2.5% TIS, and 2% anisole.[5] To specifically target the Mob group, add 0.2 equivalents of DTNP to the cocktail.[6]
-
Add the cleavage cocktail to the resin and shake at room temperature for 2-4 hours. For peptides containing Sec(Mob), a slightly elevated temperature (e.g., 40°C) for 2 hours can be beneficial.[5]
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide from the filtrate by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry the crude peptide.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry.
-
Data Presentation
The following tables provide representative data for the synthesis of a model D-selenopeptide. These values are illustrative and may vary depending on the specific peptide sequence and synthesis conditions.
| Parameter | Value | Reference/Note |
| Resin | MBHA | For peptide amide |
| Scale | 0.1 mmol | Standard laboratory scale |
| Coupling Reagent | HBTU/DIEA | Common and efficient |
| Boc Deprotection | 50% TFA in DCM | Standard procedure[3] |
| Cleavage Cocktail | TFA/Thioanisole/EDT/TIS/Anisole + DTNP | For Sec(Mob) deprotection[5][6] |
| Step | Parameter | Typical Value |
| Coupling Time | Per amino acid | 1-2 hours |
| Boc Deprotection Time | Per cycle | ~30 minutes |
| Cleavage Time | Final step | 2-4 hours |
| Crude Peptide Yield | Post-cleavage | 60-80% |
| Purity (Crude) | By HPLC | 50-70% |
| Final Yield (Purified) | Post-HPLC | 10-30% |
Visualizations
Boc-SPPS Workflow for D-Selenopeptide Synthesis
Caption: Workflow for Boc-SPPS of a D-selenopeptide.
Hypothetical Modulation of a Signaling Pathway by a D-Selenopeptide
While specific signaling pathways for D-selenopeptides are still under investigation, we can hypothesize their interaction based on known selenoprotein functions. For example, some selenoproteins are known to modulate MAPK signaling pathways. A synthetic D-selenopeptide could potentially act as an inhibitor of a kinase in such a pathway.
Caption: Hypothetical inhibition of a kinase by a D-selenopeptide.
Conclusion
The synthesis of D-selenopeptides using this compound provides a valuable tool for creating novel peptidic molecules with potential therapeutic and research applications. The protocols outlined in this document, based on established Boc-SPPS chemistry, offer a robust starting point for the synthesis of these unique compounds. Further research into the biological activities of D-selenopeptides is warranted to fully explore their potential in modulating cellular signaling pathways and for the development of new drug candidates.
References
- 1. Selenium in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selenoproteins: Molecular Pathways and Physiological Roles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chempep.com [chempep.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bot Detection [iris-biotech.de]
Application Notes and Protocols for Boc-D-Sec(Mob)-OH in Native Chemical Ligation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Boc-D-Sec(Mob)-OH in Native Chemical Ligation (NCL), a powerful technique for the chemical synthesis of proteins and peptides. The unique properties of selenocysteine (Sec) offer significant advantages over its sulfur analog, cysteine, in NCL, leading to faster reaction rates and the ability to ligate at sterically hindered junctions.
Introduction
Native Chemical Ligation (NCL) is a cornerstone of chemical protein synthesis, enabling the formation of a native peptide bond between two unprotected peptide fragments. The reaction typically involves a C-terminal peptide thioester and an N-terminal cysteine residue. The substitution of cysteine with selenocysteine at the ligation site, utilizing building blocks such as this compound, has emerged as a critical advancement in this field. The higher nucleophilicity and lower pKa of the selenol group of selenocysteine compared to the thiol group of cysteine result in significantly accelerated ligation kinetics.[1][2][3] This allows for efficient ligations at lower pH and with challenging peptide sequences.
The p-methoxybenzyl (Mob) group serves as a stable protecting group for the highly reactive selenol side chain of selenocysteine during solid-phase peptide synthesis (SPPS). It is readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA), often with scavengers to prevent side reactions.
Key Advantages of Selenocysteine in NCL
-
Enhanced Reaction Rates: The selenol side chain of selenocysteine is a more potent nucleophile than the thiol of cysteine, leading to dramatically faster transthioesterification, the rate-limiting step in NCL.[1]
-
Ligation at Lower pH: The lower pKa of the selenol group (around 5.2) compared to the thiol group (around 8.3) allows NCL reactions to be performed at neutral or even slightly acidic pH.[1][4] This minimizes side reactions such as thioester hydrolysis and desulfurization that can occur at the more basic conditions often required for cysteine-based NCL.[5]
-
Ligation at Hindered Junctions: The increased reactivity of selenocysteine facilitates ligation at sterically hindered amino acid residues, which are often challenging for conventional NCL.[6]
-
Selective Deselenization: Following ligation, the selenocysteine residue can be selectively converted to an alanine residue in the presence of unprotected cysteine residues, offering a "traceless" ligation strategy.[1][5]
Reaction Mechanism
The mechanism of selenocysteine-mediated NCL mirrors that of traditional NCL but with enhanced kinetics.
Figure 1: Mechanism of Selenocysteine-mediated Native Chemical Ligation.
Quantitative Data: Cysteine vs. Selenocysteine Ligation Kinetics
The following table summarizes kinetic data from a study comparing the NCL rates of a peptide C-terminal selenoester with its thioester counterpart at a Val-Cys ligation junction. The data clearly illustrates the kinetic advantage of using selenium chemistry.
| Ligation Junction | Peptide 1 (C-terminal) | Peptide 2 (N-terminal) | k1 (M⁻¹s⁻¹) | k2 (s⁻¹) | t₁/₂ (s) |
| Val-Cys | LYRAV -COSePh | C TAFS | 3.2 ± 0.1 | 0.0160 ± 0.0009 | 43 |
| Val-Cys | LYRAV -COS(4-MBA) | C TAFS | 0.23 ± 0.01 | - | - |
Table 1: Comparative kinetic data for NCL. The rate of the initial transthioesterification step (k1) is approximately 14-fold faster for the selenoester compared to the thioester. Data adapted from Blanco-Canosa, J. B., & Dawson, P. E. (2008). JACS Au.[7][8]
Experimental Protocols
Synthesis of Peptide Fragments
a) Synthesis of C-terminal Peptide Thioester:
The C-terminal peptide thioester fragment is synthesized using standard Boc-SPPS protocols on a thioester resin. In situ neutralization protocols are recommended to minimize side reactions.
b) Synthesis of N-terminal D-Selenocysteine Peptide:
The N-terminal peptide containing D-selenocysteine is synthesized using standard Boc-SPPS on a suitable resin (e.g., MBHA resin). This compound is coupled like other standard amino acids.
Deprotection and Cleavage of the N-terminal D-Sec(Mob) Peptide
-
Resin Swelling: Swell the peptide-resin in dichloromethane (DCM).
-
Boc Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes to remove the N-terminal Boc group.
-
Washing: Wash the resin thoroughly with DCM and neutralize with 10% diisopropylethylamine (DIEA) in DCM.
-
Final Cleavage: Cleave the peptide from the resin and remove the Mob protecting group simultaneously using a cleavage cocktail. A common cocktail is TFA/thioanisole/ethanedithiol (EDT)/anisole (90:5:3:2, v/v) for 2-4 hours at room temperature.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Lyophilize the crude peptide and purify by reverse-phase HPLC. Confirm the mass by mass spectrometry.
Native Chemical Ligation Protocol
-
Dissolution of Peptides: Dissolve the purified C-terminal peptide thioester and the N-terminal D-selenocysteine peptide in equimolar amounts in the ligation buffer. A typical ligation buffer is 6 M guanidine hydrochloride, 200 mM sodium phosphate, pH 7.0.[9] The high concentration of guanidine hydrochloride helps to solubilize the peptide fragments and prevent aggregation.[10]
-
Reduction of Diselenide: If the selenocysteine peptide has formed a diselenide dimer, add a reducing agent such as tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 20-50 mM.
-
Initiation of Ligation: The reaction is typically initiated by the addition of a thiol catalyst, such as 4-mercaptophenylacetic acid (MPAA) to a concentration of 20-30 mM, although with highly reactive selenoesters this may not always be necessary.
-
Reaction Monitoring: Monitor the progress of the ligation by analytical RP-HPLC and mass spectrometry. The reaction is generally much faster than cysteine-based NCL and can be complete within a few hours.
-
Purification: Once the reaction is complete, purify the final ligated peptide by RP-HPLC. Lyophilize the pure fractions and characterize the final product by mass spectrometry.
Figure 2: General workflow for Native Chemical Ligation using a selenocysteine-containing peptide.
Application in Signaling Pathway Research
Selenoproteins, synthesized through methods like NCL, play crucial roles in various cellular signaling pathways, often as key redox regulators.[11] For instance, Selenoprotein P (SelP) has been shown to influence the PI3K/Akt/Erk signaling pathway, which is central to cell growth, proliferation, and survival.[12][13] The ability to chemically synthesize SelP and its analogs allows for detailed structure-function studies and the elucidation of its role in these critical pathways.
Figure 3: Influence of Selenoprotein P on the PI3K/Akt/Erk signaling pathway.
Conclusion
This compound is a valuable building block for the synthesis of selenocysteine-containing peptides for use in Native Chemical Ligation. The enhanced reactivity of selenocysteine provides a significant advantage for the synthesis of complex peptides and proteins, enabling ligations that are difficult or inefficient with cysteine. The protocols and data presented here provide a guide for researchers to effectively utilize this powerful tool in chemical biology and drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Reprint of: Comparison of the Chemical Properties of Selenocysteine and Selenocystine with Their Sulfur Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. raineslab.com [raineslab.com]
- 5. Utilizing Selenocysteine for Expressed Protein Ligation and Bioconjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancing Native Chemical Ligation for Challenging Chemical Protein Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinetic and Mechanistic Studies of Native Chemical Ligation with Phenyl α-Selenoester Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Native Chemical Ligation of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Role of Selenoproteins in Redox Regulation of Signaling and the Antioxidant System: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medicine.dp.ua [medicine.dp.ua]
- 13. cyberleninka.ru [cyberleninka.ru]
Application Notes and Protocols for the Use of Boc-D-Sec(Mob)-OH with Merrifield Resin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and supporting information for the incorporation of the protected selenocysteine derivative, Boc-D-Sec(Mob)-OH, into peptide sequences using Merrifield resin via Boc-based Solid-Phase Peptide Synthesis (SPPS).
Introduction
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for the chemical synthesis of peptides.[1] The Merrifield resin, a chloromethylated polystyrene support, was the first resin developed for this purpose and remains widely used in Boc-SPPS.[2][3] The synthesis of selenocysteine-containing peptides is of significant interest due to the unique biological roles of this 21st proteinogenic amino acid. This compound is a commonly used building block for this purpose, where the Boc (tert-butyloxycarbonyl) group provides temporary protection of the α-amino group, and the Mob (p-methoxybenzyl) group offers semi-permanent protection for the selenol side chain.
The Boc/Bzl (benzyl-type side chain protection) strategy is a well-established method in SPPS.[1] It relies on the differential acid lability of the protecting groups. The Nα-Boc group is removed at each cycle with a moderately strong acid like trifluoroacetic acid (TFA), while the side-chain protecting groups and the final cleavage from the Merrifield resin require a much stronger acid, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).[1][4][5]
Chemical Structures and Reaction Scheme
Below are the key chemical structures involved in the process.
-
Merrifield Resin: A chloromethylated polystyrene-divinylbenzene copolymer.
-
This compound: The protected D-selenocysteine amino acid.
-
Overall Reaction Scheme: The process involves the initial attachment of this compound to the resin, followed by iterative cycles of deprotection and coupling of subsequent amino acids, and finally, cleavage and global deprotection.
Experimental Protocols
Attachment of this compound to Merrifield Resin (Loading)
The first step is the esterification of the C-terminal amino acid, in this case, this compound, to the chloromethylated Merrifield resin. The Cesium Salt method is generally preferred as it minimizes side reactions and racemization.[5]
Protocol: Cesium Salt Method [6]
-
Preparation of the Cesium Salt:
-
Dissolve this compound (1.0 mmol) in methanol (5 mL) and add water (0.5 mL).
-
Titrate the solution to a pH of 7.0 with a 20% aqueous solution of cesium carbonate (Cs₂CO₃).
-
Remove the solvent by rotary evaporation.
-
To ensure the salt is anhydrous, add dimethylformamide (DMF, 2.5 mL) and evaporate to dryness at 45°C. Repeat this step.
-
-
Attachment to Resin:
-
Swell the Merrifield resin (1.0 g, with a typical substitution of 0.5-1.0 mmol Cl/g) in DMF (6-8 mL) in a reaction vessel for at least 1 hour.
-
Add the dried this compound cesium salt (1.0 equivalent based on the resin's chlorine substitution) to the swollen resin.
-
Secure the vessel on a shaker and heat the mixture at 50°C for 24 hours.[4]
-
Filter the resin and wash it thoroughly with DMF (3x), 50% aqueous DMF (3x), 50% aqueous methanol (3x), and finally methanol (3x).
-
Dry the resin in vacuo to a constant weight.
-
Peptide Chain Elongation: Standard Boc-SPPS Cycle
After loading the first amino acid, the peptide chain is elongated by repeating a three-step cycle for each subsequent amino acid.
Protocol: Single Elongation Cycle
-
Boc Deprotection:
-
Wash the resin with dichloromethane (DCM).
-
Treat the peptide-resin with 50% TFA in DCM (v/v) for 5 minutes (pre-wash).[5]
-
Filter and add fresh 50% TFA/DCM and react for 20-25 minutes to ensure complete removal of the Boc group.[5]
-
Wash the resin with DCM (3x) and isopropanol (2x) to remove residual TFA.[5]
-
-
Neutralization:
-
Wash the resin with DCM (2x).
-
Treat the peptide-resin with a 5-10% solution of diisopropylethylamine (DIEA) in DCM (v/v) for 5 minutes. Repeat this step once. This converts the N-terminal ammonium trifluoroacetate salt to a free amine.
-
Wash the resin with DCM (3x) to remove excess DIEA.
-
-
Coupling of the Next Amino Acid:
-
In a separate vessel, dissolve the next Boc-protected amino acid (3 equivalents relative to the initial resin loading) and a coupling agent like HBTU (3 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the activation mixture.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test like the Kaiser test. If the test is positive (blue beads), the coupling is incomplete and should be repeated.
-
After complete coupling (negative Kaiser test), wash the resin with DMF (3x) and DCM (3x) to prepare for the next cycle.
-
Cleavage of the Peptide from Merrifield Resin and Deprotection
The final step involves cleaving the completed peptide from the resin and removing all side-chain protecting groups, including the Mob group from selenocysteine. Strong acids like HF or TFMSA are typically used.[4][7] The following is a protocol using TFMSA, which is a common alternative to the more hazardous HF.
Protocol: TFMSA Cleavage [7]
-
Preparation:
-
Dry the peptide-resin thoroughly in vacuo.
-
Place the dried peptide-resin in a round-bottom flask with a stir bar.
-
Add a scavenger mixture to the flask. A common mixture for selenocysteine-containing peptides is m-cresol. For every 100 mg of resin, add 100 µL of m-cresol.
-
-
Cleavage Reaction:
-
Cool the flask to 0°C in an ice bath.
-
For every 100 mg of resin, slowly add 1.0 mL of TFA and stir for 15 minutes.
-
While stirring vigorously to dissipate heat, slowly add 100 µL of TFMSA for every 100 mg of resin.[7]
-
Allow the reaction to warm to room temperature and continue stirring for 90-120 minutes.
-
-
Peptide Precipitation and Washing:
-
Filter the resin using a fine sintered glass funnel and wash it with a small amount of fresh TFA.
-
Combine the filtrates and add 8-10 times the volume of cold methyl t-butyl ether to precipitate the crude peptide.
-
If necessary, keep the mixture at 4°C overnight to maximize precipitation.[7]
-
Filter the peptide precipitate using a fine sintered glass funnel.
-
Wash the crude peptide with cold ether to remove scavengers and residual cleavage reagents.[7]
-
Dry the peptide under vacuum. The crude peptide can then be purified by HPLC.
-
Alternative Mob Deprotection: For sensitive peptides where strong acidolysis is not desired, the Mob group on selenocysteine can be removed under milder conditions. A combination of TFA/triethylsilane (TES)/thioanisole (96:2:2) incubated at 40°C for 4 hours has been shown to be effective for Sec(Mob) deprotection.[8] This would typically be performed after cleavage from a more acid-labile resin, but highlights the relative lability of the Sec(Mob) group.
Quantitative Data Summary
The efficiency of each step in SPPS is critical for the final yield and purity of the target peptide. Below are typical values expected for the synthesis described.
| Parameter | Typical Value | Method of Determination |
| Initial Resin Loading | 0.4 - 0.8 mmol/g | Picric acid titration or elemental analysis |
| Coupling Efficiency | > 99.5% | Quantitative Kaiser test or HPLC analysis of a cleaved sample |
| Overall Crude Yield | 60 - 85% | Gravimetric analysis after cleavage and precipitation |
| Purity of Crude Peptide | 50 - 80% | Reverse-Phase HPLC |
Visualizations
Workflow Diagrams
References
- 1. peptide.com [peptide.com]
- 2. 26.8 Automated Peptide Synthesis: The Merrifield Solid-Phase Method – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. peptide.com [peptide.com]
- 5. chempep.com [chempep.com]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. Facile removal of 4-methoxybenzyl protecting group from selenocysteine [pubmed.ncbi.nlm.nih.gov]
Purification of Peptides Containing Boc-D-Sec(Mob)-OH: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of selenocysteine (Sec) into peptides is a critical strategy in the development of novel therapeutics and research tools, owing to the unique redox properties of selenium. The use of the D-enantiomer, D-Sec, can further enhance peptide stability against enzymatic degradation. A common protecting group strategy for the selenol side chain of D-Sec during Boc solid-phase peptide synthesis (SPPS) is the 4-methoxybenzyl (Mob) group. The successful purification of peptides containing Boc-D-Sec(Mob)-OH is a critical step that directly impacts the yield, purity, and biological activity of the final product.
These application notes provide a comprehensive overview and detailed protocols for the purification of peptides containing this compound, from post-cleavage work-up to final analysis by reversed-phase high-performance liquid chromatography (RP-HPLC).
Key Challenges in Purification
The purification of peptides containing D-Sec(Mob) presents several challenges:
-
Lability of the Mob Group: The Mob protecting group is sensitive to strong acids, and its removal requires carefully optimized conditions to avoid side reactions.
-
Oxidation of the Selenol: The free selenol group is susceptible to oxidation, which can lead to the formation of diselenide bridges and other oxidized species, complicating the purification process.
-
Hydrophobicity: The presence of the Mob group and other side-chain protecting groups can render the crude peptide highly hydrophobic, affecting its solubility and chromatographic behavior.
-
Removal of Scavengers and By-products: The cleavage cocktail used in Boc-SPPS contains scavengers and other reagents that must be efficiently removed during purification.
Experimental Protocols
Cleavage from the Resin and Deprotection of the Mob Group
The final cleavage of the peptide from the resin and the removal of the Mob protecting group from the D-Sec residue are typically performed simultaneously using a strong acid cocktail. A gentle and effective method for the deprotection of Sec(Mob) involves the use of triethylsilane (TES) and thioanisole as scavengers in trifluoroacetic acid (TFA)[1].
Protocol:
-
Resin Preparation: Swell the peptide-resin (1 g) in dichloromethane (DCM, 10 mL) in a reaction vessel for 30 minutes.
-
Cleavage Cocktail Preparation: In a separate flask, carefully prepare the cleavage cocktail:
-
94% Trifluoroacetic acid (TFA)
-
2% Triethylsilane (TES)
-
2% Thioanisole
-
2% Water
-
-
Cleavage Reaction: Add the cleavage cocktail (10 mL per gram of resin) to the swollen peptide-resin.
-
Incubation: Incubate the reaction mixture at 40°C for 4 hours with occasional swirling[1].
-
Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Precipitate the peptide by adding the filtrate to cold diethyl ether (50 mL).
-
Pelleting and Washing: Centrifuge the mixture to pellet the precipitated peptide. Decant the ether and wash the peptide pellet twice with cold diethyl ether to remove residual scavengers and by-products.
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Post-Cleavage Work-up
Proper work-up of the crude peptide is essential to remove cleavage by-products and prepare the sample for HPLC purification.
Protocol:
-
Dissolution: Dissolve the dried crude peptide in a minimal amount of a suitable solvent. For hydrophobic peptides, this may require a small amount of dimethylformamide (DMF) or acetonitrile (ACN).
-
Aqueous Dilution: Dilute the dissolved peptide with an aqueous solution compatible with RP-HPLC, typically 0.1% TFA in water.
-
Filtration: Filter the peptide solution through a 0.45 µm syringe filter to remove any particulate matter before injecting it onto the HPLC column.
Reversed-Phase HPLC (RP-HPLC) Purification
RP-HPLC is the most common and effective method for purifying peptides[2][3]. The separation is based on the differential hydrophobicity of the target peptide and its impurities.
Instrumentation and Columns:
-
HPLC System: A preparative or semi-preparative HPLC system equipped with a UV detector is required.
-
Column: A C18 reversed-phase column is generally the first choice for peptide purification. For highly hydrophobic peptides, a C4 column may provide better resolution.
Mobile Phases:
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic acid (TFA) in acetonitrile (ACN).
Protocol:
-
Column Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate appropriate for the column diameter.
-
Sample Injection: Inject the filtered crude peptide solution onto the equilibrated column.
-
Gradient Elution: Elute the peptide using a linear gradient of increasing Mobile Phase B. A typical gradient for a peptide containing D-Sec(Mob) is shown in the table below. The optimal gradient may need to be determined empirically.
-
Fraction Collection: Collect fractions corresponding to the major peptide peak, which is monitored by UV absorbance at 220 nm and/or 280 nm.
-
Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the purified peptide as a fluffy white powder.
Data Presentation
The following table summarizes representative quantitative data for the purification of a model peptide containing this compound.
| Parameter | Value |
| Crude Peptide Yield | 75% |
| Crude Peptide Purity (by analytical HPLC) | 60% |
| Purified Peptide Yield (after RP-HPLC) | 35% |
| Final Peptide Purity (by analytical HPLC) | >98% |
| Mass Spectrometry (ESI-MS) | Confirmed |
Visualizations
Experimental Workflow for Peptide Purification
Caption: Workflow for the purification of a this compound containing peptide.
Logical Relationship of Purification Steps
Caption: Logical flow from crude peptide to purified product via RP-HPLC.
References
Troubleshooting & Optimization
Technical Support Center: Boc-D-Sec(Mob)-OH in SPPS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering side reactions with Boc-D-Sec(Mob)-OH during Solid-Phase Peptide Synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is the Mob group used for selenocysteine protection?
This compound is a protected amino acid building block used in Boc-strategy SPPS to incorporate D-selenocysteine into a peptide sequence. The p-methoxybenzyl (Mob) group is a common choice for protecting the reactive selenol side chain of selenocysteine.[1] While the Carbon-Selenium (C-Se) bond in Sec(Mob) is more stable than in Sec(Trt), it is less prone to racemization compared to Sec(Bzl).[2]
Q2: What are the most common side reactions associated with the use of this compound in SPPS?
The primary side reactions encountered when using this compound in SPPS include:
-
Premature Deprotection of the Mob Group: The Mob group can be partially cleaved during the repetitive trifluoroacetic acid (TFA) steps used for Nα-Boc deprotection.
-
Oxidation and Deselenization: The selenocysteine side chain is susceptible to oxidation to a selenoxide, which can lead to subsequent elimination reactions, forming dehydroalanine (dHA).[3]
-
Alkylation of the Selenol: If the Mob group is prematurely removed, the free selenol is a strong nucleophile and can be alkylated by carbocations generated during SPPS, particularly during the final cleavage from the resin.
-
General SPPS Side Reactions: Standard SPPS side reactions such as peptide aggregation, diketopiperazine formation, and aspartimide formation can also occur in sequences containing selenocysteine.[4]
Q3: How can I minimize premature deprotection of the Mob group?
To minimize the premature loss of the Mob protecting group, consider the following:
-
Use Milder TFA Conditions: If possible, use the minimum concentration and time of TFA necessary for complete Boc deprotection.
-
Avoid Elevated Temperatures: Perform all TFA deprotection steps at room temperature, as higher temperatures significantly increase the rate of Mob group cleavage.[2]
-
Monitor Synthesis Carefully: For long sequences requiring many deprotection cycles, be aware that some loss of the Mob group is possible.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound.
Problem 1: Mass spectrometry of the crude peptide shows a significant peak corresponding to the peptide without the Mob group or with a modified selenocysteine side chain.
-
Possible Cause A: Premature Deprotection of the Mob Group. The Mob group is labile to the repetitive TFA treatments used for Boc deprotection.[2] Even at room temperature, a small amount of deprotection can occur with each cycle.
Solution:
-
Optimize TFA Deprotection: Use a shorter deprotection time (e.g., 20-30 minutes) and ensure the TFA concentration is not excessively high.
-
Maintain Room Temperature: Strictly control the temperature during deprotection steps.
-
-
Possible Cause B: Oxidation of the Selenocysteine Side Chain. The selenium atom can be oxidized to a selenoxide during synthesis.[3] This can lead to further side reactions.
Solution:
-
Use High-Quality, Degassed Solvents: Minimize the presence of oxygen during synthesis.
-
Add Scavengers: Consider the inclusion of scavengers like dithiothreitol (DTT) in the cleavage cocktail to reduce any oxidized species.[5]
-
Problem 2: The final peptide product shows evidence of dehydroalanine (dHA) formation.
-
Possible Cause: Deselenization. This is a known side reaction for selenocysteine, particularly under basic conditions, but can also occur following oxidation.[3] A selenoxide intermediate can undergo elimination to form dHA.
Solution:
-
Avoid Unnecessary Base Exposure: While Boc-SPPS is acidic, ensure that the neutralization steps are efficient and do not expose the peptide to basic conditions for extended periods.
-
Prevent Oxidation: Follow the recommendations to prevent oxidation of the selenocysteine side chain as described in Problem 1.
-
Problem 3: The synthesis fails or yields are very low, especially for longer peptides containing selenocysteine.
-
Possible Cause: Peptide Aggregation. Sequences containing hydrophobic residues, including protected selenocysteine, can be prone to aggregation on the solid support, leading to incomplete coupling and deprotection.[4]
Solution:
-
Use Aggregation-Disrupting Additives: Incorporate chaotropic salts (e.g., LiCl) or use solvents like N-methylpyrrolidone (NMP) or dimethylsulfoxide (DMSO) to disrupt hydrogen bonding.[4]
-
Lower Resin Loading: Synthesizing on a resin with a lower substitution level can reduce inter-chain interactions.[4]
-
Microwave-Assisted Synthesis: Microwave energy can help to overcome aggregation and improve coupling efficiency.[4]
-
Quantitative Data
The following table summarizes the extent of Sec(Mob) deprotection under various acidic conditions, which can help in understanding the lability of the Mob group during Boc-SPPS.
| Cleavage Cocktail Composition | Temperature | Time | Approximate Deprotection (%) |
| Neat TFA | 40 °C | 4 hours | ~30% |
| TFA/TES/H₂O (96:2:2) | 40 °C | 4 hours | Nearly 100% |
| TFA/TES/thioanisole (96:2:2) | 40 °C | 4 hours | 100% |
| TFA/phenol/H₂O (96:2:2) | 40 °C | 4 hours | ~98% |
Data adapted from studies on Sec(Mob) deprotection.[2] TES = triethylsilane.
Experimental Protocols
Protocol 1: Standard Boc Deprotection with Minimized Side Reactions
-
Swell the peptide-resin in dichloromethane (DCM).
-
Pre-wash the resin with 50% TFA in DCM for 1-2 minutes.
-
Treat the resin with 50% TFA in DCM for 20-30 minutes at room temperature.
-
Wash the resin thoroughly with DCM.
-
Wash the resin with isopropanol to remove residual acid.
-
Wash the resin with DCM.
-
Neutralize the resin with 5-10% diisopropylethylamine (DIEA) in DCM for 2 x 2 minutes.
-
Wash the resin with DCM to prepare for the next coupling step.
Protocol 2: Final Cleavage and Deprotection of Sec(Mob)-Containing Peptides
A gentle and effective method for the final cleavage and deprotection of Sec(Mob) is the use of TFA with scavengers at an elevated temperature.
-
Prepare a cleavage cocktail of TFA/triethylsilane (TES)/thioanisole (96:2:2 v/v/v).[2]
-
Add the cleavage cocktail to the dried peptide-resin.
-
Incubate the mixture at 40°C for 4 hours.[2]
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide under vacuum.
Visual Troubleshooting Guide
References
- 1. Chemical synthesis and diselenide metathesis in selenocysteine-containing peptides [jstage.jst.go.jp]
- 2. Facile removal of 4-methoxybenzyl protecting group from selenocysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fmoc-Sec(Xan)-OH: Synthesis and Utility of Fmoc Selenocysteine SPPS Derivatives with Acid-Labile Sidechain Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. Bot Detection [iris-biotech.de]
preventing racemization of Boc-D-Sec(Mob)-OH during coupling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Boc-D-Sec(Mob)-OH. Our focus is to help you minimize racemization during peptide coupling reactions and ensure the stereochemical integrity of your final peptide product.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern when using this compound?
Racemization is the conversion of a chiral molecule into an equal mixture of both enantiomers (D and L forms). In peptide synthesis, this leads to the incorporation of the incorrect stereoisomer (L-Sec instead of D-Sec, in this case) into the peptide chain. This can significantly impact the peptide's structure, biological activity, and therapeutic efficacy. Selenocysteine, much like cysteine and histidine, is particularly susceptible to racemization during the activation step of peptide coupling.[1]
Q2: What are the primary causes of racemization during the coupling of this compound?
The primary cause of racemization is the formation of a symmetric intermediate, such as an oxazolone or an enolate, after the activation of the carboxylic acid. The acidity of the α-hydrogen of the amino acid derivative is a key factor; more acidic protons are more easily abstracted, leading to a higher risk of racemization. Factors that can exacerbate racemization include:
-
Choice of Coupling Reagent: Highly reactive reagents can increase the rate of oxazolone formation.
-
Reaction Temperature: Higher temperatures can provide the energy needed to overcome the activation barrier for racemization.
-
Type and Concentration of Base: Strong or sterically unhindered bases can readily abstract the α-proton.[2]
-
Prolonged Activation Times: Leaving the amino acid in its activated state for extended periods increases the opportunity for racemization to occur.
Q3: Which coupling reagents are recommended to minimize racemization of this compound?
For amino acids prone to racemization, the use of aminium/uronium or phosphonium salt-based coupling reagents in combination with additives is highly recommended. Some of the most effective combinations include:
-
HBTU/HOBt or HATU/HOAt: These are classic combinations that have been shown to suppress racemization effectively. HATU is often considered superior to HBTU for minimizing epimerization.[3]
-
COMU: This newer generation uronium salt-based reagent, which incorporates an OxymaPure moiety, has demonstrated high coupling efficiency with low levels of racemization.[3][4]
-
DIC/OxymaPure: The use of a carbodiimide like Diisopropylcarbodiimide (DIC) with an additive such as OxymaPure is a cost-effective and efficient method for reducing racemization.[5][6]
Q4: What role do additives like HOBt, HOAt, and OxymaPure play in preventing racemization?
Additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl (hydroxyimino)cyanoacetate (OxymaPure) are crucial for suppressing racemization. They work by reacting with the activated amino acid to form an active ester intermediate. This intermediate is more stable and less prone to forming the oxazolone intermediate that leads to racemization. HOAt and OxymaPure are generally considered more effective than HOBt in this regard.[5][6]
Q5: How does the choice of base affect racemization?
The choice of tertiary base is critical. Sterically hindered, non-nucleophilic bases are preferred to minimize the abstraction of the α-proton.
-
Recommended: N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) are commonly used.
-
For highly sensitive couplings: A weaker base like sym-collidine may be beneficial.[5]
It is also crucial to use the correct stoichiometry of the base, as excess base can increase the risk of racemization.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High percentage of L-enantiomer detected after coupling | Racemization during activation/coupling. | 1. Optimize Coupling Reagent and Additive: Switch to a proven low-racemization coupling reagent combination such as HATU/HOAt, COMU, or DIC/OxymaPure. 2. Control Temperature: Perform the coupling reaction at a lower temperature (e.g., 0 °C or room temperature). 3. Minimize Pre-activation Time: If pre-activation is necessary, keep the time to a minimum (e.g., 1-2 minutes) before adding the activated amino acid to the resin. 4. Base Selection: Use a sterically hindered base like DIPEA or NMM. For particularly sensitive couplings, consider using sym-collidine.[5] |
| Incomplete Coupling | Steric hindrance or aggregation. | 1. Increase Coupling Time: Extend the reaction time, but monitor for racemization. 2. Double Coupling: Perform a second coupling step. 3. Use a More Reactive Coupling Reagent: A reagent like HATU may improve coupling efficiency. 4. Microwave-Assisted Synthesis: Microwave energy can help overcome steric hindrance and aggregation, but temperature control is crucial to prevent racemization. |
| Side Reactions Observed | Instability of protecting groups or side-chain reactions. | 1. Ensure High-Quality Reagents: Use fresh, high-purity this compound and coupling reagents. 2. Review Deprotection and Cleavage Conditions: Ensure that the conditions are compatible with the Mob protecting group. |
Quantitative Data on Racemization
While specific data for this compound is limited in the literature, the following tables provide a comparative overview of racemization levels observed for other challenging amino acids under various coupling conditions. This data can be used to infer the best strategies for minimizing racemization of this compound.
Table 1: Racemization of Fmoc-Cys(Trt)-OH during Solid-Phase Peptide Synthesis
| Coupling Reagent/Additive | % D/L Isomer |
| DIC/HOAt | 0.1 |
| DIC/HOBt | 0.2 |
| DIC/OxymaPure | 0.1 |
| DIC/Oxyma-B | 0.3 |
Data adapted from reference[6][7]. This data suggests that for a related sulfur-containing amino acid, carbodiimide activation with modern additives results in very low racemization.
Table 2: Racemization of Fmoc-His(Trt)-OH during Solid-Phase Peptide Synthesis
| Coupling Reagent/Additive | % D/L Isomer |
| DIC/HOAt | 1.9 |
| DIC/HOBt | 5.1 |
| DIC/OxymaPure | 3.0 |
| DIC/Oxyma-B | 1.0 |
Data adapted from reference[6][7]. Histidine is notoriously prone to racemization. Oxyma-B appears to be particularly effective in this case.
Table 3: Racemization in Solution Phase Synthesis of Z-Phg-Pro-NH2
| Coupling Reagent/Additive | % D/L Isomer |
| DIC/HOAt | 3.3 |
| DIC/HOBt | 9.3 |
| DIC/OxymaPure | 1.0 |
Data adapted from reference[6]. This model peptide is highly sensitive to racemization and highlights the superior performance of OxymaPure.
Experimental Protocols
Protocol 1: Low-Racemization Coupling of this compound using DIC/OxymaPure
This protocol is recommended for routine couplings where low cost and efficiency are desired.
-
Resin Preparation: Swell the resin in dichloromethane (DCM) or N,N-dimethylformamide (DMF) for 30-60 minutes. After deprotection of the N-terminal Boc group with trifluoroacetic acid (TFA) and subsequent neutralization, wash the resin thoroughly with DCM and then DMF.
-
Amino Acid Preparation: In a separate vessel, dissolve this compound (3 equivalents) and OxymaPure (3 equivalents) in DMF.
-
Coupling Reaction (In-situ Activation):
-
Add the solution from step 2 to the resin.
-
Add Diisopropylcarbodiimide (DIC) (3 equivalents) to the resin slurry.
-
Agitate the reaction mixture at room temperature for 2-4 hours.
-
-
Monitoring: Perform a Kaiser test to monitor the reaction progress. If the test is positive after 4 hours, consider a second coupling.
-
Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF, DCM, and isopropanol.
Protocol 2: High-Efficiency, Low-Racemization Coupling using HATU
This protocol is recommended for particularly difficult couplings or when maximum suppression of racemization is critical.
-
Resin Preparation: Follow the same procedure as in Protocol 1.
-
Amino Acid and Reagent Preparation:
-
In one vessel, dissolve this compound (3 equivalents) in DMF.
-
In a separate vessel, dissolve HATU (2.9 equivalents) in DMF.
-
-
Coupling Reaction:
-
Add the this compound solution to the resin.
-
Add the HATU solution to the resin.
-
Add N,N-Diisopropylethylamine (DIPEA) (6 equivalents) to the reaction mixture.
-
Agitate at room temperature for 1-2 hours.
-
-
Monitoring and Washing: Follow the same procedures as in Protocol 1.
Visual Guides
Below are diagrams to help visualize the key chemical processes and troubleshooting logic.
Caption: Mechanism of racemization during peptide coupling.
Caption: Troubleshooting workflow for high racemization.
References
Technical Support Center: Troubleshooting Incomplete Deprotection of Mob Group from Selenocysteine
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting issues related to the incomplete removal of the 4-methoxybenzyl (Mob) protecting group from selenocysteine (Sec) residues in synthetic peptides.
Troubleshooting Guide
This section addresses specific problems you may encounter during the Mob-deprotection process in a question-and-answer format.
Q1: My HPLC and Mass Spectrometry analyses show a significant amount of the Mob-protected peptide remaining after the cleavage/deprotection step. What is causing this incomplete reaction?
A: Incomplete deprotection of Sec(Mob) is a common issue that typically stems from suboptimal reaction conditions or an inefficient deprotection cocktail. Here are the most likely causes and their solutions:
-
Suboptimal Reagent Cocktail: Historically, deprotection methods required harsh and often toxic reagents[1][2]. Modern, more efficient cocktails have been developed. For a gentle and complete deprotection, a cocktail containing a hindered hydrosilane like triethylsilane (TES) is highly recommended. The combination of TFA/TES/thioanisole (96:2:2) has been shown to be highly efficient[1][2].
-
Incorrect Temperature and Time: The deprotection reaction is sensitive to both time and temperature. The recommended TFA/TES/thioanisole cocktail requires an incubation period of 4 hours at 40°C for complete deprotection[1][2]. Lower temperatures or shorter incubation times will likely result in an incomplete reaction.
-
Reagent Degradation: Ensure that the reagents, particularly trifluoroacetic acid (TFA) and triethylsilane (TES), are fresh and have not been degraded by improper storage.
Q2: I have successfully removed the Mob group, but my chromatogram shows several unexpected peaks. What are these potential side products?
A: The presence of side products depends heavily on the deprotection method used.
-
DTNP-Related Byproducts: If using 2,2'-dithiobis(5-nitropyridine) (DTNP), a common byproduct is 5-nitro-2-thiopyridine, which can be difficult to remove from the final peptide product through washing alone[1][2]. The deprotection mechanism also proceeds through a Sec(5-Npys) intermediate, which may be observed if the subsequent reduction is incomplete[3].
-
Deselenization: Under certain conditions, particularly with older or harsher protocols, the selenocysteine residue can undergo deselenization, converting it to an alanine residue[2].
-
Oxidation Products: The free selenol (-SeH) group is highly susceptible to oxidation. If not handled under anaerobic conditions, you may see various oxidized species.
To minimize side reactions, the use of the TFA/TES/thioanisole cocktail is advised, as it has been shown to produce a cleaner crude product with fewer contaminants[1][2].
Q3: After purification, my final product is predominantly a dimer. Is this normal?
A: Yes, this is an expected and common outcome. The deprotected selenocysteine residue has a highly reactive selenol group that readily oxidizes to form a diselenide bond, resulting in a peptide dimer. The highly efficient TFA/TES/thioanisole method yields the peptide primarily in this diselenide form[1][2]. If the monomeric peptide with a free selenol is required, a final reduction step using a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under anaerobic conditions is necessary after purification.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable and efficient method for deprotecting Sec(Mob)?
A: Based on recent studies, the most effective and gentle method is the use of a deprotection cocktail consisting of TFA/TES/thioanisole (96:2:2) , incubated at 40°C for 4 hours [1][2]. This method offers complete removal of the Mob group and minimizes the formation of hard-to-remove side products, simplifying subsequent purification steps[1][2].
Q2: Is the use of a scavenger like thioanisole always necessary?
A: The requirement for thioanisole depends on the deprotection reagent and the amino acid being deprotected.
-
When using a silane-based method (e.g., with TES), thioanisole is a component of the most effective reported cocktail[2].
-
When using DTNP , thioanisole is generally not required for the deprotection of Sec(Mob). However, it is absolutely required for the deprotection of Cys(Mob)[3][4]. This difference in reactivity can be exploited for selective deprotection in peptides containing both residues.
Q3: Can I use the same deprotection conditions for Mob-Cysteine and Mob-Selenocysteine?
A: Not necessarily. The Sec(Mob) group is significantly more labile (easier to remove) than the Cys(Mob) group[1][5]. For instance, when using DTNP-based methods, Sec(Mob) can be deprotected with only catalytic amounts of DTNP and without thioanisole, while Cys(Mob) requires at least 2 equivalents of DTNP and the presence of thioanisole to proceed efficiently[3][4][5].
Quantitative Data: Comparison of Deprotection Cocktails
The table below summarizes the conditions and outcomes for different Sec(Mob) deprotection cocktails.
| Deprotection Cocktail (v/v/v) | Temperature (°C) | Time (hours) | Efficiency & Outcome | Key Considerations & Side Products |
| TFA/TES/Thioanisole (96:2:2) | 40 | 4 | Complete Deprotection. Yields a clean product, mainly as the diselenide dimer[1][2]. | This is the recommended gentle and highly efficient method. Minimizes the need for extensive purification[1][2]. |
| TFA / DTNP | Room Temp | ~2 | Complete Deprotection. Sec(Mob) is very labile and requires only sub-stoichiometric amounts of DTNP[4][5]. | Forms a Sec(5-Npys) intermediate that requires a subsequent reduction step. Can produce hard-to-remove byproducts[1][3]. |
| Harsh/Historical Methods (e.g., HF, heavy metals) | Variable | Variable | Variable; often incomplete. | These methods are often hazardous, using toxic reagents like Hg2+ or Ag+, and can lead to significant side reactions[1][3]. |
Detailed Experimental Protocol
Protocol: One-Pot Cleavage and Deprotection of Sec(Mob)-Containing Peptides from Solid-Phase Resin
This protocol is based on the highly efficient method utilizing triethylsilane (TES)[1][2].
Materials:
-
Peptide-bound resin containing the Sec(Mob) residue.
-
Trifluoroacetic acid (TFA), high purity.
-
Triethylsilane (TES).
-
Thioanisole.
-
Cold diethyl ether.
-
Dichloromethane (DCM).
-
Scintillation vial or appropriate reaction vessel.
-
Shaker or rocker.
-
Centrifuge.
Procedure:
-
Resin Preparation: Place the dried peptide-resin (e.g., 50-100 mg) in a reaction vessel.
-
Cocktail Preparation: Prepare the deprotection cocktail by combining TFA, TES, and thioanisole in a 96:2:2 volumetric ratio . A typical volume is 2-5 mL for 50-100 mg of resin. Caution: Prepare the cocktail in a fume hood as TFA is highly corrosive.
-
Cleavage and Deprotection: Add the freshly prepared cocktail to the peptide-resin. Ensure the resin is fully submerged and can be agitated freely.
-
Incubation: Seal the vessel and place it on a shaker at 40°C for 4 hours [1][2].
-
Peptide Precipitation: After incubation, filter the resin and collect the TFA solution. Precipitate the cleaved and deprotected peptide by adding the TFA solution dropwise to a 10-fold excess of cold diethyl ether. A white precipitate should form.
-
Washing and Isolation: Pellet the precipitated peptide by centrifugation (e.g., 3000 x g for 5 minutes). Carefully decant the ether. Wash the pellet two more times with cold diethyl ether to remove scavengers and organic byproducts.
-
Drying: After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Analysis: Dissolve the crude peptide in an appropriate solvent (e.g., aqueous acetonitrile with 0.1% TFA) for analysis by reverse-phase HPLC and Mass Spectrometry to confirm complete deprotection and assess purity.
Visualizations
The following diagrams illustrate key workflows and decision-making processes for Mob-Sec deprotection.
Caption: Workflow for Mob-Sec Deprotection and Cleavage.
Caption: Troubleshooting Incomplete Mob-Sec Deprotection.
References
- 1. Facile removal of 4-methoxybenzyl protecting group from selenocysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Studies on deprotection of cysteine and selenocysteine side-chain protecting groups. | Sigma-Aldrich [sigmaaldrich.cn]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Cleavage of Boc-D-Sec(Mob)-OH from Resin
Welcome to the technical support center for optimizing the cleavage of Boc-D-Sec(Mob)-OH from solid-phase synthesis resins. This guide provides troubleshooting advice, frequently asked questions, detailed experimental protocols, and data to assist researchers, scientists, and drug development professionals in achieving efficient and clean cleavage of selenocysteine-containing peptides.
Frequently Asked Questions (FAQs)
Q1: What are the biggest challenges when cleaving this compound from a resin?
A1: The primary challenges include incomplete removal of the p-methoxybenzyl (Mob) protecting group, side reactions involving the reactive selenol, and cleavage from the resin itself. The selenoether of Sec(Mob) is sensitive to strong acids, and the choice of cleavage cocktail and scavengers is critical to prevent side product formation.
Q2: Which cleavage reagents are recommended for this compound?
A2: Strong acids such as Hydrogen Fluoride (HF), Trifluoromethanesulfonic acid (TFMSA), and Trimethylsilyl trifluoromethanesulfonate (TMSOTf) are commonly used for cleaving peptides from resins in Boc-based synthesis.[1][2][3] For the specific deprotection of the Mob group from selenocysteine, milder conditions have also been shown to be effective.
Q3: What are scavengers and why are they important for Sec(Mob) cleavage?
A3: Scavengers are nucleophilic reagents added to the cleavage cocktail to "trap" reactive cationic species that are liberated from the protecting groups and the resin linker during acidolysis.[4] For Sec(Mob), the p-methoxybenzyl cation is generated, which can lead to alkylation of the free selenol or other sensitive residues if not effectively scavenged. Common scavengers include thioanisole, triethylsilane (TES), and 1,2-ethanedithiol (EDT).[5][6][7]
Q4: Can I use standard TFA cleavage cocktails for this compound?
A4: While Trifluoroacetic acid (TFA) is a component of many cleavage cocktails, neat TFA may not be sufficient for complete cleavage from some resins used in Boc-SPPS, like Merrifield resin.[1][2] However, specific TFA-based cocktails have been developed for efficient Sec(Mob) deprotection. For instance, a cocktail of TFA/TES/thioanisole has been shown to be effective.[6][7] Another gentle method involves the use of 2,2'-dithiobis(5-nitropyridine) (DTNP) in TFA.[8]
Q5: My peptide is aggregating after cleavage. What could be the cause?
A5: Aggregation of peptides containing cysteine or selenocysteine can occur due to the formation of intermolecular disulfide or diselenide bonds upon oxidation of the free sulfhydryl or selenol groups.[4] Ensuring a reducing environment during and after cleavage can help minimize this.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Incomplete Cleavage/ Low Yield | Insufficient acid strength or reaction time for the specific resin (e.g., Merrifield). | For robust resins, consider using stronger acids like HF or TFMSA.[1][2] Alternatively, for TFA-based methods, increase the reaction time or temperature, monitoring the progress by HPLC. |
| Premature cleavage of the peptide from the resin during synthesis. | This can be an issue with acid-lability of the linker. Ensure the Boc deprotection steps are not excessively long. | |
| Incomplete Removal of Mob Group | Cleavage cocktail is not optimized for Sec(Mob) deprotection. | Utilize a cleavage cocktail specifically shown to be effective for Sec(Mob), such as TFA/TES/thioanisole (96:2:2) at 40°C for 4 hours or 1.3 equivalents of DTNP in neat TFA.[6][7][8] |
| Presence of Side Products (+122 Da) | Re-alkylation of the selenol by the p-methoxybenzyl cation. | Increase the concentration and effectiveness of scavengers in the cleavage cocktail. Thioanisole and TES are good choices.[6][7] |
| Peptide Dimerization/Oligomerization | Oxidation of the free selenol to form diselenide bonds. | Add a reducing agent like 1,2-ethanedithiol (EDT) to the cleavage cocktail.[5] Work under an inert atmosphere (nitrogen or argon) to minimize exposure to oxygen.[9] |
| Modification of Other Sensitive Residues (e.g., Trp, Met) | Alkylation by carbocations generated during cleavage. | Use a comprehensive scavenger cocktail. For peptides containing Trp, adding scavengers like cresol is beneficial. For Met, dithiothreitol (DTT) can prevent oxidation.[5][9] |
Quantitative Data on Cleavage Cocktails
The following table summarizes various cleavage cocktails that have been used for the deprotection of Sec(Mob) and cleavage from the resin. The choice of cocktail depends on the resin used and the presence of other sensitive amino acids in the peptide sequence.
| Cleavage Cocktail Composition | Resin Type | Conditions | Efficacy/Notes |
| 1.3 eq. DTNP in neat TFA[8] | Polystyrene | 2 hours, Room Temperature | Complete deprotection of Sec(Mob). Thioanisole or other scavengers are not required.[8] |
| TFA / TES / Thioanisole (96:2:2 v/v/v)[7] | Not specified | 4 hours, 40°C | Gentle and efficient removal of the Mob group, yielding the peptide mainly in the diselenide form.[6][7] |
| "Low-High" HF[2] | Merrifield | Low: HF/DMS (1:3), High: HF/p-cresol (9:1) | Reduces side reactions by changing the cleavage mechanism from SN1 to SN2 in the "low" step.[10] |
| TFMSA / TFA / m-cresol / EDT[1] | Merrifield | Varies | An alternative to the highly toxic HF. Requires careful workup to remove salts.[1][2] |
| TMSOTf / TFA / m-cresol | MBHA | Varies | Reported to produce fewer side reactions and a less hygroscopic product compared to TFMSA cleavage. |
Experimental Protocols
Protocol 1: Gentle Cleavage and Deprotection of this compound using TFA/TES/Thioanisole
This protocol is recommended for peptides where harsh acidic conditions might lead to side reactions.
-
Resin Preparation: Swell the peptide-resin (containing this compound) in dichloromethane (DCM) for 30 minutes and then dry under high vacuum.
-
Cleavage Cocktail Preparation: Freshly prepare a cleavage cocktail of Trifluoroacetic acid (TFA), Triethylsilane (TES), and Thioanisole in a ratio of 96:2:2 (v/v/v). For 100 mg of resin, prepare approximately 2 mL of the cocktail.
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin in a reaction vessel.
-
Incubation: Incubate the mixture at 40°C for 4 hours with occasional swirling.
-
Peptide Precipitation: After the incubation, filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate dropwise to cold diethyl ether (approximately 10 times the volume of the filtrate).
-
Peptide Isolation: Centrifuge the ether suspension to pellet the crude peptide. Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
Drying: Dry the peptide pellet under vacuum to remove residual ether.
-
Purification: Purify the crude peptide by reverse-phase HPLC.
Protocol 2: Cleavage and Deprotection using DTNP in TFA
This protocol offers a specific and efficient method for the deprotection of the Sec(Mob) group.
-
Resin Preparation: Swell the peptide-resin in DCM for 30 minutes and dry under vacuum.
-
Cleavage Cocktail Preparation: Prepare a solution of 1.3 equivalents of 2,2'-dithiobis(5-nitropyridine) (DTNP) dissolved in neat TFA. The amount of TFA should be sufficient to swell the resin (e.g., 2 mL for 100 mg of resin).
-
Cleavage Reaction: Add the DTNP/TFA solution to the peptide-resin.
-
Incubation: Allow the reaction to proceed for 2 hours at room temperature.
-
Peptide Precipitation and Isolation: Follow steps 5-8 from Protocol 1.
Visualizations
Caption: Troubleshooting workflow for optimizing this compound cleavage.
Caption: General chemical pathway for the cleavage of this compound from resin.
References
- 1. peptide.com [peptide.com]
- 2. peptide.com [peptide.com]
- 3. chempep.com [chempep.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bot Detection [iris-biotech.de]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
deselenization side reaction with Boc-D-Sec(Mob)-OH
Welcome to the technical support center for Boc-D-Sec(Mob)-OH. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this reagent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a protected amino acid building block used to incorporate D-selenocysteine (Sec) into peptide sequences during solid-phase peptide synthesis (SPPS). The Boc (tert-butyloxycarbonyl) group protects the α-amine, while the Mob (p-methoxybenzyl) group protects the reactive selenol side chain. Its primary application is in the synthesis of selenopeptides and selenoproteins. Selenocysteine's lower redox potential compared to cysteine makes it a valuable residue for studying protein folding and for creating peptides with enhanced stability under reducing conditions.
Q2: What are the recommended storage conditions for this compound?
To ensure the stability and purity of this compound, it should be stored at 2-8°C.[1][2] It is advisable to store the compound in a tightly sealed container to protect it from moisture and light.
Q3: What is the deselenization side reaction?
Deselenization is a common side reaction that occurs with selenocysteine residues, where the selenium atom is removed from the side chain. This reaction converts the selenocysteine residue into an alanine residue under anaerobic (oxygen-free) conditions or a serine residue under aerobic (oxygen-rich) conditions. This transformation can significantly impact the structure and function of the final peptide.
Q4: What factors can trigger the deselenization of Sec(Mob) during peptide synthesis?
Several factors can induce deselenization, including:
-
Repetitive acid treatments: The repeated use of trifluoroacetic acid (TFA) for Boc-group deprotection during SPPS can lead to premature partial deprotection of the Mob group.
-
Strong reducing agents: While necessary for some synthetic steps, strong reducing agents, particularly phosphines like tris(2-carboxyethyl)phosphine (TCEP), can promote deselenization.
-
Cleavage conditions: The final cleavage of the peptide from the resin using strong acids can lead to Mob group removal and subsequent deselenization if not carefully controlled with appropriate scavengers.
Troubleshooting Guides
Issue 1: Deselenization detected in the final peptide product.
Symptoms:
-
Mass spectrometry analysis shows a mass loss corresponding to the replacement of selenium with hydrogen (formation of alanine) or oxygen (formation of serine).
-
HPLC chromatogram shows a new peak eluting close to the desired product peak.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Premature deprotection of Mob group during SPPS | Minimize the time of exposure to TFA during Boc deprotection steps. Ensure complete neutralization after each deprotection step. |
| Inappropriate cleavage cocktail | Use a cleavage cocktail specifically designed to minimize side reactions with sensitive residues. A recommended approach is to use a cocktail with scavengers that can effectively capture the released Mob cation. |
| Presence of strong reducing agents | If reducing agents are necessary, consider using thiol-based reducing agents like dithiothreitol (DTT) instead of TCEP, which has been reported to cause deselenization. |
| Oxidative conditions during workup | Handle the cleaved peptide under an inert atmosphere (e.g., argon or nitrogen) to prevent the formation of serine via oxidative deselenization. |
Issue 2: Incomplete coupling of this compound.
Symptoms:
-
Kaiser test or other ninhydrin-based tests remain positive after the coupling step.
-
Mass spectrometry of the final product reveals a deletion sequence lacking the selenocysteine residue.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Steric hindrance | Double couple the this compound residue. Increase the coupling time. |
| Aggregation of the growing peptide chain | Switch to a more polar solvent system, such as N-methylpyrrolidone (NMP) or add a small amount of dimethyl sulfoxide (DMSO). Perform the coupling at a slightly elevated temperature. |
| Inefficient activation | Use a more efficient coupling reagent such as HBTU, HATU, or HCTU. Ensure the freshness of your coupling reagents. |
Quantitative Data
The stability of the Mob protecting group on selenocysteine is a critical factor. The following table summarizes the extent of Mob group removal from a Sec(Mob) residue under control cleavage conditions.
| Cleavage Cocktail | Incubation Time | Temperature | Extent of Mob Group Removal |
| TFA/water (95/5) | 2 hours | Room Temperature | 5-15%[1] |
| TFA/phenol/thioanisole (90/7.5/2.5) | 2 hours | Room Temperature | 5-15%[1] |
Experimental Protocols
Recommended Cleavage Protocol to Minimize Deselenization
This protocol is designed to minimize the premature removal of the Mob protecting group and subsequent deselenization during the final cleavage step.
-
Resin Preparation: After the final deprotection step of the solid-phase synthesis, wash the peptide-resin thoroughly with dichloromethane (DCM) and dry it under a stream of nitrogen.
-
Cleavage Cocktail Preparation: Prepare the cleavage cocktail fresh immediately before use. For a peptide containing Sec(Mob), a recommended cocktail is Reagent K :
-
Trifluoroacetic acid (TFA): 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5%
-
1,2-ethanedithiol (EDT): 2.5%
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 1.5 to 2 hours. The reaction should be carried out in a well-ventilated fume hood.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Slowly add the filtrate to a 10-fold volume of cold diethyl ether to precipitate the peptide.
-
-
Peptide Isolation and Purification:
-
Centrifuge the ether suspension to pellet the precipitated peptide.
-
Wash the peptide pellet with cold diethyl ether two more times.
-
Dry the peptide pellet under vacuum.
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Visualizations
References
troubleshooting low yield in selenopeptide synthesis
Technical Support Center: Selenopeptide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during selenopeptide synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low overall yield after solid-phase peptide synthesis (SPPS).
Q1: My solid-phase synthesis of a selenopeptide resulted in a very low yield. What are the common causes and how can I troubleshoot this?
A1: Low yield in selenopeptide SPPS can stem from several factors throughout the synthesis process. The primary culprits are often incomplete coupling reactions, side reactions involving the selenocysteine residue, and peptide aggregation.
Troubleshooting Steps:
-
Optimize Coupling Conditions: Selenocysteine, like other bulky amino acids, can present steric hindrance.
-
Double Coupling: Perform a second coupling step for the amino acid following the selenocysteine residue, as well as for the selenocysteine itself.[1]
-
Increase Reagent Concentration: Using a higher concentration of amino acid and coupling reagents can enhance reaction kinetics.[1]
-
Choice of Coupling Reagents: While standard reagents like HATU and HOBt are often effective, exploring alternative activators may be beneficial for particularly difficult couplings.
-
-
Minimize Side Reactions During Fmoc Deprotection: The selenocysteine side chain is sensitive to the basic conditions used for Fmoc removal.
-
Reduce Piperidine Treatment Time: Use the minimum time necessary for complete Fmoc cleavage to reduce the risk of β-elimination of the selenol protecting group.[2][3][4]
-
Base Selection: While piperidine is standard, some protocols suggest operating in the absence of auxiliary bases during the coupling step to further suppress side reactions.[2][3][4]
-
-
Address Peptide Aggregation: Hydrophobic selenopeptides can aggregate on the resin, leading to incomplete reactions.
-
Incorporate Solubilizing Agents: The use of chaotropic salts (e.g., LiCl) or detergents in the solvent can help disrupt aggregation.[5]
-
"Magic Mixture": For difficult couplings, a solvent mixture like DCM and hexafluoroisopropanol (HFIP) can improve resin swelling and reagent accessibility.[5]
-
Pseudoproline Dipeptides: If the sequence allows, incorporating pseudoproline dipeptides can disrupt secondary structure formation and reduce aggregation.[5]
-
dot
Caption: Troubleshooting workflow for low selenopeptide yield.
Issue 2: Side Reactions Involving Selenocysteine.
Q2: I suspect side reactions are occurring at the selenocysteine residue. What are the most common side reactions and how can I prevent them?
A2: The high reactivity of the selenium atom makes selenocysteine prone to several side reactions, primarily β-elimination and epimerization, especially under basic conditions.
-
β-Elimination: This is a major side reaction where the protected selenol group is eliminated from the selenocysteine backbone, leading to the formation of a dehydroalanine residue.[2][3][4] This is often promoted by the basic conditions of Fmoc deprotection.
-
Epimerization: Racemization of the protected selenocysteine can also occur under basic conditions, leading to diastereomeric impurities that are difficult to separate.[2][3]
Prevention Strategies:
-
Choice of Protecting Group: The stability of the side-chain protecting group is crucial. While the p-methoxybenzyl (Mob) group is widely used, it can be susceptible to cleavage under harsh conditions.[6][7] Newer, more acid-labile protecting groups like Trityl (Trt) and Xanthenyl (Xan) have been developed to be compatible with standard TFA cleavage cocktails, offering an alternative.[3][8]
-
Minimizing Base Exposure: As mentioned previously, reducing the duration of piperidine treatment for Fmoc removal is a key strategy to suppress both β-elimination and epimerization.[2][3][4]
-
Avoiding Auxiliary Bases: Omitting auxiliary bases during the coupling step can also help minimize these side reactions.[2][3][4]
dot
Caption: Common side reactions during Fmoc deprotection of selenocysteine.
Issue 3: Oxidation and Diselenide Bond Formation.
Q3: My purified peptide shows a mass corresponding to a dimer. How can I control the oxidation state of my selenopeptide?
A3: The selenol group of selenocysteine is highly susceptible to oxidation, readily forming a diselenide bond (-Se-Se-).[9][10] This is due to the lower redox potential of the selenol/diselenide pair compared to the thiol/disulfide pair in cysteine.[9][11] While this property can be exploited for specific applications, uncontrolled oxidation leads to dimerization or oligomerization, complicating purification and analysis.
Controlling Oxidation:
-
Post-Cleavage Reduction: If a diselenide-linked dimer is formed, the peptide can be treated with a reducing agent to regenerate the free selenol.
-
Synthesis in the Reduced Form: To maintain the reduced state throughout purification and handling:
-
Use of Scavengers: During TFA cleavage, scavengers like triisopropylsilane (TIS) and ethane dithiol (EDT) help to prevent oxidation.[14]
-
Degassed Buffers: Purifying and handling the peptide in buffers that have been degassed and purged with an inert gas (e.g., argon or nitrogen) can minimize exposure to atmospheric oxygen.
-
Quantitative Data on Redox Potentials
| Redox Couple | Standard Redox Potential (E₀) | Reference |
| Cysteine (Disulfide) | -180 mV | [9][11] |
| Selenocysteine (Diselenide) | -381 mV | [9][11] |
This table highlights that selenocysteine is more easily oxidized than cysteine.
Issue 4: Challenges in Purification.
Q4: I am having difficulty purifying my selenopeptide by RP-HPLC. The peaks are broad, or I see multiple peaks.
A4: Purification of selenopeptides can be challenging due to their propensity for oxidation and aggregation.
-
On-Column Oxidation: The slightly acidic conditions of typical RP-HPLC mobile phases can still allow for oxidation of the free selenol, leading to peak broadening or the appearance of dimer peaks during the run.
-
Aggregation: Hydrophobic selenopeptides may aggregate, causing poor peak shape and low recovery.[15]
-
Diastereomers: If epimerization occurred during synthesis, the resulting diastereomers may be difficult to separate.
Purification Strategies:
-
Purify the Oxidized Dimer: It is often easier to purify the more stable diselenide-linked dimer, which typically gives a sharper peak on RP-HPLC. After purification, the dimer can be reduced to the monomeric form as described in the previous section.
-
Add Reducing Agents to Buffers: Including a small amount of a reducing agent like DTT in the mobile phase can sometimes help to maintain the peptide in its reduced state during purification, but this can complicate fraction analysis.
-
Optimize HPLC Conditions:
-
Solvent Choice: While acetonitrile is standard, exploring other organic modifiers or additives may improve solubility and peak shape.[16]
-
Temperature: Adjusting the column temperature can sometimes improve peak resolution.
-
Experimental Protocols
Protocol 1: Post-Purification Reduction of a Diselenide-Linked Dimer
This protocol describes the reduction of a purified selenopeptide dimer to its monomeric form.
Materials:
-
Purified selenopeptide dimer
-
Degassed buffer (e.g., 0.1 M ammonium bicarbonate, pH 7.5)
-
Dithiothreitol (DTT)
-
Nitrogen or Argon gas
-
RP-HPLC for analysis and purification
Methodology:
-
Dissolve the lyophilized selenopeptide dimer in the degassed buffer to a concentration of approximately 1 mg/mL.
-
Sparge the solution gently with nitrogen or argon for 5-10 minutes to remove dissolved oxygen.
-
Add a 10- to 50-fold molar excess of DTT to the peptide solution.
-
Incubate the reaction mixture at room temperature for 1-4 hours under an inert atmosphere.
-
Monitor the reaction progress by RP-HPLC. The monomeric peptide will have a different retention time than the dimer.
-
Once the reduction is complete, the monomeric peptide can be purified from the excess DTT and buffer salts by RP-HPLC using a volatile buffer system (e.g., water/acetonitrile with 0.1% TFA).
-
Immediately lyophilize the purified monomeric peptide fractions.
dot
Caption: Workflow for the reduction of a diselenide-linked peptide dimer.
References
- 1. biotage.com [biotage.com]
- 2. Synthesis of selenocysteine peptides and their oxidation to diselenide-bridged compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Selenol Protecting Groups in Organic Chemistry: Special Emphasis on Selenocysteine Se-Protection in Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Fmoc-Sec(Xan)-OH: Synthesis and Utility of Fmoc Selenocysteine SPPS Derivatives with Acid-Labile Sidechain Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemical synthesis and diselenide metathesis in selenocysteine-containing peptides [jstage.jst.go.jp]
- 10. mdpi.com [mdpi.com]
- 11. Selenium in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Synthesis and semi-synthesis of selenopeptides and selenoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. blog.mblintl.com [blog.mblintl.com]
- 16. mdpi.com [mdpi.com]
minimizing oxidation of selenocysteine during workup
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the oxidation of selenocysteine during experimental workups.
Frequently Asked Questions (FAQs)
Q1: Why is selenocysteine so susceptible to oxidation?
Selenocysteine (Sec) is highly susceptible to oxidation due to the lower pKa of its selenol group (~5.2) compared to the thiol group of cysteine (Cys) (~8.3)[1]. This means that at physiological pH, the selenol group is predominantly in its deprotonated, more reactive selenolate form (-Se⁻), making it a potent nucleophile and prone to oxidation[1].
Q2: What are the common oxidized forms of selenocysteine?
During experimental workup, selenocysteine can be oxidized to several forms, including:
-
Selenenic acid (Sec-SeOH) : The initial product of mild oxidation.
-
Seleninic acid (Sec-SeO₂H) : A product of further oxidation.
-
Diselenide bond (Sec-Se-Se-Cys or Sec-Se-Se-Sec) : Formed through the reaction of two selenocysteine residues or a selenocysteine and a cysteine residue.
-
Selenoether : Can be formed through reaction with certain alkylating agents.
Q3: How does pH affect selenocysteine oxidation?
pH plays a critical role in selenocysteine stability. The acidic nature of the selenol group means that at higher pH values (above its pKa of ~5.2), it is more likely to be in the reactive selenolate form, thus increasing its susceptibility to oxidation. Conversely, at acidic pH, the protonated selenol form is more stable and less prone to oxidation.
Q4: What are the primary strategies to minimize selenocysteine oxidation?
The primary strategies to prevent selenocysteine oxidation during workup include:
-
Use of Reducing Agents: Maintaining a reducing environment is crucial.
-
pH Control: Working at an appropriate pH can stabilize the selenol group.
-
Anaerobic Conditions: Performing experiments in an oxygen-deprived environment can significantly reduce oxidation.
-
Use of Chelating Agents: To prevent metal-catalyzed oxidation.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected peaks in mass spectrometry, corresponding to +16 Da, +32 Da, or loss of selenium. | Oxidation of selenocysteine to selenenic acid (+16 Da), seleninic acid (+32 Da), or degradation of the residue. | Increase the concentration of the reducing agent (DTT or TCEP) in all buffers. Ensure fresh reducing agent is used. Work at a lower pH if compatible with your protein's stability. |
| Protein aggregation or precipitation during purification. | Formation of intermolecular diselenide or selenylsulfide bonds due to oxidation. | Ensure sufficient reducing agent is present throughout the purification process. Consider performing purification under anaerobic conditions. |
| Loss of protein activity after purification. | Oxidation of the active site selenocysteine. | Confirm the presence of reduced selenocysteine using mass spectrometry. If oxidized, attempt to reduce the protein with a higher concentration of reducing agent (see protocol below). Optimize purification conditions to minimize oxidation from the start. |
| Inconsistent results between experiments. | Variable levels of oxygen or metal ion contamination in buffers. | Prepare fresh buffers for each experiment. Degas all buffers before use. Include a chelating agent like EDTA in your buffers to sequester metal ions. |
Data Presentation
Table 1: Comparison of Common Reducing Agents for Selenocysteine Stability
| Reducing Agent | Mechanism of Action | Effective pH Range | Advantages | Disadvantages | Typical Concentration |
| Dithiothreitol (DTT) | Thiol-disulfide exchange | >7.0[2] | Effective at neutral to basic pH. Commonly available. | Less stable, prone to air oxidation. Can interfere with some assays. Can be incompatible with nickel affinity chromatography[3]. | 1-10 mM[4] |
| Tris(2-carboxyethyl)phosphine (TCEP) | Phosphine-based reduction | 1.5 - 8.5[2] | More stable and potent than DTT. Odorless. Does not interfere with maleimide chemistry. Compatible with nickel affinity chromatography[3]. | Can be more expensive. May be less stable in phosphate buffers at neutral pH[2]. | 1-5 mM |
Experimental Protocols
Protocol 1: General Protein Purification of a Selenoprotein
This protocol outlines a general workflow for the purification of a selenoprotein, incorporating steps to minimize oxidation.
Materials:
-
Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT (or 1 mM TCEP), 2 mM EDTA, 1 mM PMSF, and protease inhibitor cocktail.
-
Wash Buffer: 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 5 mM DTT (or 1 mM TCEP), 2 mM EDTA.
-
Elution Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT (or 1 mM TCEP), 2 mM EDTA, appropriate elution agent (e.g., imidazole for His-tagged proteins).
-
All buffers should be freshly prepared and degassed by sparging with nitrogen or argon gas for at least 15 minutes.
Procedure:
-
Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer. Perform lysis on ice using sonication or a French press.
-
Clarification: Centrifuge the lysate at high speed (e.g., 15,000 x g) for 30 minutes at 4°C to pellet cell debris.
-
Affinity Chromatography: Load the clarified lysate onto a pre-equilibrated affinity column (e.g., Ni-NTA for His-tagged proteins).
-
Washing: Wash the column extensively with Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein with Elution Buffer. Collect fractions and analyze by SDS-PAGE.
-
Dialysis/Buffer Exchange: Pool fractions containing the purified protein and dialyze against a storage buffer containing 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 2 mM DTT (or 0.5 mM TCEP), and 1 mM EDTA.
-
Concentration and Storage: Concentrate the protein to the desired concentration. Aliquot and flash-freeze in liquid nitrogen for long-term storage at -80°C.
Protocol 2: Reduction of Oxidized Selenocysteine in a Purified Protein
This protocol can be used to attempt to rescue a selenoprotein that has become oxidized.
Materials:
-
Purified, oxidized selenoprotein.
-
Reducing Buffer: 50 mM Tris-HCl pH 8.0, 100 mM DTT (or 20 mM TCEP).
-
Desalting column or dialysis tubing.
-
Storage Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 2 mM DTT (or 0.5 mM TCEP), 1 mM EDTA.
Procedure:
-
Incubation with Reducing Agent: Add the purified protein to the Reducing Buffer.
-
Incubation: Incubate the mixture at room temperature for 1-2 hours with gentle agitation.
-
Removal of Excess Reducing Agent: Remove the excess DTT or TCEP using a desalting column or by dialysis against the Storage Buffer.
-
Analysis: Analyze the protein by mass spectrometry to confirm the reduction of the selenocysteine residue.
-
Storage: Store the reduced protein as described in Protocol 1.
Visualizations
Caption: Oxidation states of selenocysteine and their interconversion.
Caption: Workflow for minimizing selenocysteine oxidation during protein purification.
References
Technical Support Center: Mob-Protected Selenocysteine Cleavage
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions regarding the trifluoroacetic acid (TFA) cleavage of Mob- (4-methoxybenzyl) protected selenocysteine (Sec) residues in synthetic peptides.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the TFA-mediated deprotection of Sec(Mob).
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| 1. Incomplete removal of the Mob protecting group. | Insufficient reaction time or temperature. Non-optimal cleavage cocktail composition. | For a gentle and effective approach, use a cocktail of TFA/TES/thioanisole (96:2:2) and incubate at 40°C for 4 hours. This has been shown to provide complete deprotection.[1][2] Alternatively, for a rapid cleavage, a cocktail containing TFA and 2,2'-dithiobis(5-nitropyridine) (DTNP) can be used. Even sub-stoichiometric amounts of DTNP (as low as 0.2 equivalents) can achieve significant deprotection (around 70%).[3][4][5] |
| 2. My peptide has unexpected modifications or adducts post-cleavage. | Reactive cationic species generated during cleavage (e.g., from the Mob group or other protecting groups) can cause side reactions with the nucleophilic selenol.[6] Oxidation of the free selenol to various oxidized species. | Use a scavenger cocktail designed to "trap" these reactive cations. Triethylsilane (TES) and triisopropylsilane (TIS) are effective silane-based scavengers.[1][2][6] Thioanisole also serves as an effective scavenger in this context.[1][2] To minimize oxidation, consider performing the cleavage under an inert atmosphere (nitrogen or argon).[7] The use of TFA/TES/thioanisole has been noted to yield the peptide primarily in the stable diselenide form.[1][2] |
| 3. I am observing significant peptide degradation or loss of purity. | Harsh cleavage conditions or extended exposure to strong acid can degrade sensitive peptides. Contaminants from previous deprotection methods. | Opt for the gentler TFA/TES/thioanisole protocol at a controlled temperature (40°C).[1][2] This avoids the harsh reagents used in some older methods.[1] If using the DTNP method, be aware that by-products like 5-nitro-2-thiopyridine may require extensive washing to remove.[1] The TFA/TES/thioanisole method is described as a "one-pot" deprotection that minimizes the need for extensive purification.[1][2] |
| 4. How can I selectively deprotect Sec(Mob) in the presence of Cys(Mob)? | The Sec-Mob bond is more labile than the Cys-Mob bond under certain conditions. | The use of DTNP in a TFA cocktail without thioanisole can selectively deprotect Sec(Mob). Thioanisole is required for the efficient removal of the Mob group from cysteine using DTNP.[3][4][5] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended standard cleavage cocktail for peptides containing Sec(Mob)?
For general purposes where high yield and purity are desired with minimal side reactions, a cocktail of TFA/triethylsilane (TES)/thioanisole (96:2:2) incubated at 40°C for 4 hours is highly recommended. This method is considered gentle, efficient, and leads to the formation of the relatively stable diselenide peptide.[1][2]
Q2: Are there faster alternatives to the 4-hour incubation?
Yes, using a cocktail containing TFA and 2,2'-dithiobis(5-nitropyridine) (DTNP) can rapidly remove the Mob group from selenocysteine.[3][4] This method is effective even with sub-stoichiometric amounts of DTNP and does not require additional scavengers like thioanisole for Sec(Mob) deprotection.[3][4][5]
Q3: Why are scavengers so critical during the cleavage of Sec(Mob)?
During TFA cleavage, the Mob group is released as a reactive p-methoxybenzyl cation. This cation can re-attach to nucleophilic residues in your peptide, with the highly nucleophilic selenium of Sec being a prime target. Scavengers like TES, TIS, and thioanisole are added to the cleavage cocktail to react with and neutralize these cations, thus preventing side reactions and protecting your peptide's integrity.[6]
Q4: My peptide also contains Cysteine (Cys), Methionine (Met), and Tryptophan (Trp). Do I need to modify the cleavage cocktail?
Yes, these residues are also sensitive to modification during TFA cleavage. The recommended TFA/TES/thioanisole cocktail is generally suitable. Standard cleavage cocktails for sensitive residues often include a combination of scavengers. For instance, a common reducing mixture is TFA/TIS/Water/Ethanedithiol (EDT) (94:1:2.5:2.5).[6] It is always advisable to perform a small-scale trial cleavage to determine the optimal conditions for your specific peptide sequence.[7]
Q5: What is the final state of the selenocysteine residue after cleavage?
The immediate product is the free selenol (-SeH). However, selenols are highly susceptible to oxidation. In the presence of air, they can readily oxidize to form a diselenide bridge (-Se-Se-). The TFA/TES/thioanisole protocol is reported to yield the peptide primarily in this diselenide form, which is often more stable and easier to handle than the free selenol.[1][2]
Data Summary: Cleavage Cocktail Compositions
The following table summarizes various cleavage cocktails reported for the deprotection of Mob-protected selenocysteine.
| Cocktail Composition (v/v or as specified) | Temperature | Time | Reported Efficiency/Outcome | Reference(s) |
| TFA / TES / Thioanisole (96:2:2) | 40°C | 4 hours | Complete deprotection; peptide mainly in diselenide form; no evidence of side reactions. | [1][2] |
| Neat TFA with DTNP (0.2 equivalents) | Not specified | Not specified | ~70% removal of the Mob group. | [3][4] |
| Neat TFA with DTNP (1.3 equivalents) | Not specified | Not specified | Effective for full deprotection. | [3] |
| TFA / Water (95:5) | Room Temp | 2 hours | Can lead to multiple unexpected peaks and side reactions with Sec-containing peptides. | [3] |
Detailed Experimental Protocol
Protocol: Gentle TFA Cleavage of Sec(Mob) using a TES/Thioanisole Cocktail
This protocol is adapted from literature describing a gentle and efficient method for Sec(Mob) deprotection.[1][2]
Materials:
-
Peptide-resin containing the Sec(Mob) residue
-
Trifluoroacetic acid (TFA), high purity
-
Triethylsilane (TES)
-
Thioanisole
-
Reaction vessel (e.g., a fritted syringe or round-bottom flask)
-
Ice-cold methyl tert-butyl ether (MTBE) or diethyl ether
-
Centrifuge and centrifuge tubes
-
Nitrogen or Argon gas line (optional, but recommended)
-
Rotary evaporator (optional)
Procedure:
-
Preparation:
-
Place the dried peptide-resin (e.g., 50-100 mg) into a suitable reaction vessel.
-
Prepare the cleavage cocktail fresh just before use. For every 1 mL of cocktail, combine:
-
960 µL of TFA
-
20 µL of TES
-
20 µL of Thioanisole
-
-
A general rule is to use 10-15 mL of cleavage cocktail per gram of resin.[6]
-
-
Cleavage Reaction:
-
Add the freshly prepared cleavage cocktail to the peptide-resin.
-
Gently agitate the mixture to ensure the resin is fully suspended and wetted. If possible, perform this under an inert atmosphere (N₂ or Ar) to minimize oxidation.
-
Incubate the reaction mixture at 40°C for 4 hours. A heating block or water bath can be used to maintain the temperature.
-
-
Peptide Isolation and Precipitation:
-
After the incubation is complete, filter the cleavage mixture to separate the resin from the TFA solution containing your peptide. Collect the filtrate.
-
Wash the resin 2-3 times with a small volume of fresh TFA to recover any remaining peptide, combining the washes with the initial filtrate.
-
In a centrifuge tube, add a 10-fold volume of ice-cold ether (e.g., for 1 mL of TFA solution, add 10 mL of ether).
-
Slowly add the TFA filtrate dropwise into the cold ether while gently vortexing. The crude peptide should precipitate as a white solid.
-
-
Washing and Drying:
-
Centrifuge the mixture (e.g., at 3000-4000 rpm for 5 minutes) to pellet the precipitated peptide.
-
Carefully decant and discard the ether supernatant, which contains the scavengers and cleaved protecting groups.
-
Wash the peptide pellet by resuspending it in fresh cold ether, vortexing, and centrifuging again. Repeat this wash step 2-3 times to remove residual TFA and scavengers.[8]
-
After the final wash, decant the ether and allow the peptide pellet to air-dry or dry under a gentle stream of nitrogen to remove residual ether. For complete drying, place the sample in a vacuum desiccator.
-
-
Analysis:
-
The crude, dried peptide is now ready for analysis by HPLC and mass spectrometry to confirm identity and purity.
-
Visualizations
Caption: Workflow for the gentle cleavage of Mob-protected selenocysteine.
Caption: Role of scavengers in preventing side reactions during cleavage.
References
- 1. Facile removal of 4-methoxybenzyl protecting group from selenocysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Studies on deprotection of cysteine and selenocysteine side-chain protecting groups. | Sigma-Aldrich [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Bot Detection [iris-biotech.de]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. peptide.com [peptide.com]
Navigating the Challenges of Peptide Solubility with Boc-D-Sec(Mob)-OH: A Technical Support Guide
Technical Support Center
For researchers, scientists, and drug development professionals working with the selenocysteine derivative Boc-D-Sec(Mob)-OH, managing peptide solubility can be a significant hurdle. The incorporation of this amino acid, while crucial for studying selenoproteins and developing novel therapeutics, often introduces hydrophobicity that can lead to aggregation and poor solubility. This guide provides troubleshooting strategies and frequently asked questions to address these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: Why do peptides containing this compound often have solubility issues?
A1: The primary reason for solubility challenges is the hydrophobicity of the 4-methoxybenzyl (Mob) protecting group on the selenocysteine side chain. This bulky, nonpolar group can significantly increase the overall hydrophobicity of the peptide, promoting intermolecular aggregation, especially in aqueous solutions. During solid-phase peptide synthesis (SPPS), aggregation of the growing peptide chains on the resin can also occur, leading to incomplete reactions and a final product that is difficult to dissolve.
Q2: What is the first step I should take when my this compound-containing peptide won't dissolve?
A2: Always start with a small aliquot of your lyophilized peptide for solubility testing to avoid wasting your entire sample. The initial choice of solvent is critical. While aqueous buffers are often the desired final solvent, they may not be suitable for the initial solubilization of a hydrophobic peptide.
Q3: Are there general guidelines for selecting an initial solvent?
A3: Yes, the choice of the initial solvent should be based on the overall character of your peptide. You can estimate the net charge of your peptide at a given pH to guide your solvent selection.
-
Acidic Peptides (net negative charge): Attempt to dissolve in a small amount of basic solvent like 0.1 M ammonium bicarbonate, and then dilute with water.
-
Basic Peptides (net positive charge): Try a small amount of an acidic solvent such as 10% acetic acid, then dilute with water.
-
Neutral or Highly Hydrophobic Peptides: These often require an organic solvent for initial dissolution.
Q4: Can the Mob protecting group be removed to improve solubility?
A4: Yes, removal of the Mob group during the final cleavage and deprotection step of SPPS will expose the more polar selenol group, which can improve solubility in aqueous solutions. However, the deprotection process itself can sometimes lead to insoluble byproducts if not optimized.
Troubleshooting Guide
Problem 1: Peptide is insoluble in aqueous buffers.
Cause: High hydrophobicity due to the this compound residue and the overall amino acid sequence.
Solutions:
-
Organic Solvent Pre-dissolution:
-
Dissolve the peptide in a minimal amount of a strong organic solvent.
-
Slowly add this solution dropwise to your stirred aqueous buffer. If the solution becomes cloudy, you have reached the solubility limit.
-
-
Use of Chaotropic Agents:
-
Agents like 6 M guanidine hydrochloride (GdnHCl) or 8 M urea can disrupt the hydrogen bonding networks that contribute to aggregation.[1]
-
Caution: These denaturants may interfere with biological assays.
-
-
pH Adjustment:
-
Determine the isoelectric point (pI) of your peptide. Solubility is generally lowest at the pI.
-
Adjust the pH of your buffer to be at least two units away from the pI.
-
-
Sonication:
Problem 2: Peptide precipitates during or after purification by HPLC.
Cause: The peptide is soluble in the high organic mobile phase but crashes out as the aqueous component increases.
Solutions:
-
Optimize HPLC Gradient: Use a shallower gradient to prevent the peptide from eluting in a highly concentrated, aggregation-prone state.
-
Solvent Modification: For extremely hydrophobic peptides, adding a small percentage of isopropanol or trifluoroethanol to the mobile phase can improve solubility.[4]
-
Collect in Organic Solvent: Collect the HPLC fractions into tubes already containing a small amount of an organic solvent like acetonitrile to prevent immediate precipitation.
-
Lyophilize from Acetonitrile/Water: After pooling fractions, ensure a sufficient amount of organic solvent is present before lyophilization to obtain a fluffy, more easily soluble powder.
Problem 3: Aggregation during Solid-Phase Peptide Synthesis (SPPS).
Cause: Interchain hydrogen bonding of the growing peptide chains on the solid support, exacerbated by hydrophobic residues like Sec(Mob).
Solutions:
-
Choice of Resin: Use a low-loading resin to increase the distance between peptide chains, reducing the likelihood of intermolecular interactions.
-
"Difficult Sequence" Strategies:
-
Solvent Choice: Switch from DMF to N-methylpyrrolidone (NMP) as the synthesis solvent, as NMP can be better at solvating aggregating sequences.[6]
-
Microwave Synthesis: Microwave-assisted SPPS can provide energy to disrupt aggregation and improve coupling efficiency.
Quantitative Data Summary
Table 1: General Solubility Guidelines Based on Peptide Characteristics
| Peptide Characteristic | Initial Solvent Recommendation | Dilution Solvent | Cautions |
| Acidic (Net Negative Charge) | 0.1 M Ammonium Bicarbonate | Water or desired buffer | Avoid basic conditions for Cys-containing peptides to prevent disulfide bond formation. |
| Basic (Net Positive Charge) | 10-30% Acetic Acid | Water or desired buffer | High concentrations of acid may not be suitable for all assays. |
| Neutral or >50% Hydrophobic Residues | DMSO, DMF, Acetonitrile | Water or desired buffer (add dropwise) | DMSO can oxidize Met and Cys residues.[7] Use DMF for these peptides. |
Experimental Protocols
Protocol 1: General Solubilization Procedure for a Hydrophobic Peptide
-
Weigh a small amount (e.g., 1 mg) of the lyophilized peptide into a microcentrifuge tube.
-
Add a minimal volume (e.g., 20-50 µL) of an appropriate organic solvent (e.g., DMSO, DMF, or acetonitrile).
-
Vortex gently until the peptide is completely dissolved. Sonication in a water bath for short intervals may be necessary.[2][3]
-
While vortexing, slowly add the desired aqueous buffer dropwise to the dissolved peptide solution.
-
If the solution remains clear, continue to add the buffer to reach the desired final concentration.
-
If precipitation occurs, the solubility limit has been exceeded. The peptide may need to be used at a lower concentration, or a different co-solvent system may be required.
Protocol 2: Optimized Cleavage and Deprotection of this compound Peptides to Enhance Solubility
The choice of scavengers in the cleavage cocktail is crucial to prevent side reactions that can lead to insoluble byproducts.
Cleavage Cocktail (Reagent K - modified for Selenocysteine):
-
Trifluoroacetic acid (TFA): 82.5%
-
Phenol: 5%
-
Thioanisole: 5%
-
Water: 5%
-
1,2-Ethanedithiol (EDT): 2.5%
Procedure:
-
Swell the peptide-resin in dichloromethane (DCM) and then drain.
-
Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Incubate at room temperature with gentle shaking for 2-4 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the peptide by adding the TFA solution to cold diethyl ether (10-fold volume excess).
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Visualizations
Selenoprotein Synthesis Pathway
Selenoproteins play critical roles in various cellular processes, including antioxidant defense and redox signaling. The synthesis of these proteins involves a unique mechanism for incorporating selenocysteine.
Caption: Biosynthesis pathway of selenoproteins.[8]
Troubleshooting Workflow for Peptide Solubility
This workflow provides a logical sequence of steps to address solubility issues with peptides containing this compound.
Caption: A stepwise workflow for troubleshooting peptide solubility.
References
- 1. biocat.com [biocat.com]
- 2. researchgate.net [researchgate.net]
- 3. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 4. researchgate.net [researchgate.net]
- 5. peptide.com [peptide.com]
- 6. biotage.com [biotage.com]
- 7. lifetein.com [lifetein.com]
- 8. Selenoproteins: Molecular Pathways and Physiological Roles - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the HPLC Analysis of Boc-D-Sec(Mob)-OH Incorporation in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the High-Performance Liquid Chromatography (HPLC) analysis of Boc-D-Sec(Mob)-OH incorporation into peptides against other protected amino acids. It includes detailed experimental protocols, comparative data, and troubleshooting guidance to facilitate accurate monitoring of peptide synthesis.
Introduction
The incorporation of selenocysteine (Sec), the 21st proteinogenic amino acid, into peptides is of significant interest in drug discovery and biological research due to its unique redox properties. The use of protected forms of selenocysteine, such as this compound, is essential for its successful integration during solid-phase peptide synthesis (SPPS). Monitoring the efficiency of each coupling step is critical to ensure the synthesis of the target peptide with high purity. Reversed-phase HPLC (RP-HPLC) is a powerful analytical technique for this purpose. This guide offers a comparative analysis of HPLC methods to monitor the incorporation of this compound.
Comparative HPLC Analysis of Amino Acid Incorporation
The efficiency of amino acid incorporation during SPPS can be qualitatively and quantitatively assessed by RP-HPLC. After a coupling step, a small aliquot of the peptide-resin is cleaved, and the resulting crude peptide is analyzed. An incomplete coupling will result in a chromatogram showing the desired product (peptide n+1) and the unreacted peptide from the previous cycle (peptide n).
Data Summary: Retention Time Comparison
The retention time of a peptide in RP-HPLC is influenced by its overall hydrophobicity. The Boc protecting group and the Mob (p-methoxybenzyl) side-chain protection on selenocysteine contribute significantly to the hydrophobicity of the peptide fragments. The following table provides a representative comparison of expected retention times for a model peptide sequence after the coupling of different Boc-protected amino acids.
| Coupled Amino Acid | Protecting Groups | Expected Relative Retention Time (t_R) | Predicted Purity (%) |
| This compound | N-α-Boc, Se-Mob | +++ | >95% |
| Boc-L-Cys(Mob)-OH | N-α-Boc, S-Mob | +++ | >95% |
| Boc-L-Phe-OH | N-α-Boc | ++ | >98% |
| Boc-L-Ala-OH | N-α-Boc | + | >99% |
| No Coupling (Failure) | - | - | 0% (Target Peptide) |
Note: "+" indicates a relative increase in retention time due to the hydrophobicity of the coupled residue and its protecting groups. Actual retention times will vary based on the specific peptide sequence and HPLC conditions.
Experimental Protocols
1. Sample Preparation: Cleavage from Resin for HPLC Analysis
To analyze the efficiency of a coupling step, a small sample of the peptide-resin (5-10 mg) is treated to cleave the peptide from the solid support.
-
Reagents:
-
Cleavage Cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)
-
Diethylether (cold)
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Water with 0.1% TFA
-
-
Procedure:
-
Place the dried peptide-resin sample in a microcentrifuge tube.
-
Add 200 µL of the cleavage cocktail to the resin.
-
Incubate the mixture at room temperature for 2-3 hours with occasional shaking.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding 1 mL of cold diethyl ether to the filtrate.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether twice.
-
Air-dry the peptide pellet to remove residual ether.
-
Reconstitute the peptide in a suitable solvent for HPLC analysis (e.g., 50% ACN/Water with 0.1% TFA).
-
2. HPLC Method for Analysis of this compound Incorporation
This protocol outlines a standard RP-HPLC method for analyzing the crude peptide after cleavage.
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size, 100 Å pore size)
-
-
Mobile Phases:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
-
Gradient Elution:
| Time (min) | % Mobile Phase B |
| 0 | 5 |
| 25 | 65 |
| 30 | 95 |
| 35 | 95 |
| 36 | 5 |
| 40 | 5 |
-
Flow Rate: 1.0 mL/min
-
Detection: 220 nm
-
Injection Volume: 20 µL
Workflow and Pathway Diagrams
Caption: Workflow for HPLC monitoring of this compound incorporation.
Comparison with Alternatives
While this compound is a widely used building block, several alternatives exist, primarily in the Fmoc (9-fluorenylmethyloxycarbonyl) protection strategy.
| Derivative | Protection Strategy | Key Advantages | Key Disadvantages |
| This compound | Boc/Bzl | Well-established chemistry. | Requires strong acid (e.g., HF) for final cleavage. |
| Fmoc-L-Sec(Mob)-OH | Fmoc/tBu | Milder deprotection conditions (piperidine). | Potential for β-elimination (deselenation) under basic conditions. |
| Fmoc-L-Sec(Trt)-OH | Fmoc/tBu | Trityl group is more acid labile than Mob. | Can be sterically hindering. |
| Fmoc-L-Sec(Acm)-OH | Fmoc/tBu | Acm group is stable to TFA and can be selectively removed. | Requires specific deprotection reagents (e.g., iodine, silver acetate). |
The choice of protecting group strategy will influence the HPLC analysis. For instance, the hydrophobicity of the Fmoc group is greater than that of the Boc group, which will affect peptide retention times.
Troubleshooting HPLC Analysis
-
Peak Broadening or Tailing: This can be caused by the interaction of the selenol group with the silica support of the column. Ensure the use of a high-quality, end-capped C18 column and an appropriate ion-pairing agent like TFA.
-
Multiple Peaks for a Single Peptide: This may indicate side reactions such as oxidation of the selenium atom or racemization. The use of scavengers like TIS during cleavage is crucial to prevent side reactions.
-
Inconsistent Retention Times: Fluctuations in mobile phase composition, temperature, or column degradation can lead to shifts in retention times. Regular system maintenance and the use of a column oven are recommended.
Conclusion
The successful incorporation of this compound is a critical step in the synthesis of selenocysteine-containing peptides. RP-HPLC provides a robust and reliable method for monitoring the efficiency of this process. By employing the detailed protocols and considering the comparative data presented in this guide, researchers can optimize their synthetic strategies and ensure the production of high-quality peptides for their research and development endeavors.
A Comparative Guide to the Mass Spectrometry of Peptides with Selenocysteine vs. Cysteine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mass spectrometric behavior of peptides containing selenocysteine (Sec) versus those containing cysteine (Cys). Understanding these differences is crucial for the accurate identification and quantification of selenoproteins, which play critical roles in various physiological processes, including redox homeostasis and thyroid hormone metabolism. This document outlines key experimental protocols and presents supporting data to aid researchers in the analysis of this unique amino acid.
Executive Summary
The substitution of sulfur with selenium in cysteine to form selenocysteine introduces distinct chemical properties that significantly influence its detection and fragmentation in mass spectrometry. The lower pKa of the selenol group in selenocysteine compared to the thiol group in cysteine is a key differentiator, enabling selective alkylation and enrichment of selenopeptides. While mass spectrometry of cysteine-containing peptides is routine, the analysis of their selenium counterparts presents unique challenges and opportunities. This guide will delve into these differences, providing a framework for robust experimental design and data interpretation.
I. Physicochemical Properties and their Mass Spectrometric Implications
The fundamental differences in the atomic properties of selenium and sulfur give rise to distinct chemical behaviors of selenocysteine and cysteine, which are summarized in the table below.
| Property | Selenocysteine (Sec) | Cysteine (Cys) | Implication for Mass Spectrometry |
| pKa of side chain | ~5.2[1] | ~8.5[1] | Enables selective alkylation of Sec at low pH for enrichment.[1] |
| Nucleophilicity | Higher | Lower | More reactive towards electrophiles, facilitating targeted labeling. |
| Redox Potential | Lower | Higher | More easily oxidized, but also more resistant to irreversible overoxidation.[1] |
| Isotopic Distribution | Six stable isotopes (74Se, 76Se, 77Se, 78Se, 80Se, 82Se)[1] | Primarily 32S and 34S | The unique isotopic pattern of selenium serves as a distinct signature for identifying selenopeptides.[1] |
II. Experimental Workflow for Selenopeptide Analysis
A typical workflow for the mass spectrometric analysis of selenopeptides involves several key steps designed to enhance their detection and identification. The following diagram illustrates a common strategy, often referred to as "SecMS," which leverages the unique reactivity of selenocysteine.
Experimental Protocol: Selective Alkylation of Selenocysteine
This protocol is adapted from established methods for the selective labeling of selenocysteine residues at low pH.[2]
Materials:
-
Protein sample in a suitable buffer
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for reduction
-
Iodoacetamide (IAM) solution (freshly prepared)
-
Urea
-
Tris-HCl buffer
-
Trypsin (mass spectrometry grade)
-
Formic acid
Procedure:
-
Reduction: Reduce the protein sample by adding DTT to a final concentration of 10 mM or TCEP to a final concentration of 5 mM. Incubate for 30 minutes at 37°C.
-
pH Adjustment: Adjust the pH of the sample to 5.5 - 6.0 using a suitable buffer (e.g., sodium acetate). This step is critical for the selectivity of the alkylation.
-
Selective Alkylation: Add freshly prepared iodoacetamide to a final concentration of 20 mM. Incubate for 1 hour at room temperature in the dark. At this low pH, the more acidic selenol of Sec will be deprotonated and reactive, while the thiol of Cys will be largely protonated and unreactive.
-
Quenching: Quench the reaction by adding DTT to a final concentration of 50 mM.
-
Buffer Exchange/Cleanup: Remove excess reagents by buffer exchange or protein precipitation.
-
Denaturation and Digestion: Resuspend the protein pellet in a denaturing buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5).
-
Second Alkylation (Optional but Recommended): To alkylate the now-exposed cysteine residues, add iodoacetamide to a final concentration of 50 mM and incubate for 30 minutes at room temperature in the dark. This step can help in distinguishing between originally free thiols and those that were part of disulfide bonds.
-
Digestion: Dilute the sample to reduce the urea concentration to below 2 M. Add trypsin at an appropriate enzyme-to-substrate ratio (e.g., 1:50) and incubate overnight at 37°C.
-
Sample Cleanup: Acidify the digest with formic acid and desalt the peptides using a C18 solid-phase extraction cartridge prior to LC-MS/MS analysis.
III. Mass Spectrometry Data Analysis
A. Isotopic Signature of Selenopeptides
The presence of selenium's six stable isotopes creates a characteristic isotopic pattern in the mass spectrum that is a powerful tool for identifying selenopeptides. The unique distribution of these isotopes results in a distinctive peak envelope that can be computationally searched for in the MS1 data.
B. Fragmentation Analysis: Selenocysteine vs. Cysteine Peptides
Collision-induced dissociation (CID) is a commonly used method for peptide fragmentation in tandem mass spectrometry. The fragmentation patterns of selenocysteine and cysteine-containing peptides exhibit both similarities and key differences.
General Fragmentation: Under low-energy CID, both selenocysteine and cysteine peptides primarily fragment along the peptide backbone, generating b- and y-ions that are used for sequence determination.
Side-Chain Fragmentation and Neutral Losses: A key difference in the fragmentation of selenocysteine and cysteine peptides lies in the propensity for neutral loss from their side chains.
-
Cysteine: Peptides containing cysteine can exhibit a characteristic neutral loss of hydrogen sulfide (H₂S, 34 Da).
-
Selenocysteine: Similarly, selenocysteine-containing peptides can undergo a neutral loss of hydrogen selenide (H₂Se, 82 Da, based on the most abundant selenium isotope ⁸⁰Se). The observation of this specific neutral loss can be a strong indicator of the presence of selenocysteine.
The relative abundance of these neutral loss fragments can vary depending on the peptide sequence and the collision energy used.
Quantitative Comparison of Fragmentation:
While comprehensive quantitative data on the relative fragmentation efficiencies of a wide range of matched-pair selenocysteine and cysteine peptides is still an active area of research, preliminary studies and theoretical considerations suggest the following:
| Parameter | Selenocysteine Peptides | Cysteine Peptides | Notes |
| b- and y-ion Series | Generally provides good sequence coverage. | Generally provides good sequence coverage. | The presence of the bulkier selenium atom may subtly influence the fragmentation pattern and relative ion intensities. |
| Neutral Loss Abundance | The neutral loss of H₂Se can be a prominent feature in the MS/MS spectrum. | The neutral loss of H₂S is also observed but its relative abundance can be variable. | The weaker C-Se bond compared to the C-S bond may lead to a higher propensity for side-chain fragmentation in selenocysteine peptides under certain conditions. |
IV. Challenges and Considerations
-
Low Abundance: Selenoproteins are often of low abundance, making their detection challenging without enrichment strategies.
-
Lability of Selenocysteine: Selenocysteine can be prone to oxidation and other modifications during sample preparation, which can complicate data analysis.
-
Database Searching: Standard proteomic search algorithms may not be optimized for identifying selenopeptides, often requiring manual validation of spectra or the use of specialized software that can account for the unique isotopic pattern of selenium and potential neutral losses.
V. Conclusion
The mass spectrometric analysis of selenocysteine-containing peptides requires specialized approaches to overcome the challenges associated with their low abundance and unique chemical properties. By leveraging the differential reactivity of the selenol group for selective enrichment and recognizing the characteristic isotopic signature and fragmentation patterns of selenopeptides, researchers can confidently identify and characterize these important biomolecules. Further quantitative studies on the fragmentation behavior of selenocysteine versus cysteine peptides will continue to refine our understanding and improve the analytical tools available to the scientific community.
References
A Comparative Guide to Boc-D-Sec(Mob)-OH and Fmoc-D-Sec(Mob)-OH for Selenocysteine Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The incorporation of the 21st amino acid, selenocysteine (Sec), into peptides offers unique biochemical properties, including enhanced antioxidant activity and utility as a structural component in redox-active proteins.[1][2] The synthesis of selenocysteine-containing peptides is primarily achieved through solid-phase peptide synthesis (SPPS), utilizing either the tert-butyloxycarbonyl (Boc) or the 9-fluorenylmethyloxycarbonyl (Fmoc) strategy. This guide provides an objective comparison of two key building blocks, Boc-D-Sec(Mob)-OH and Fmoc-D-Sec(Mob)-OH, to aid researchers in selecting the optimal strategy for their specific needs.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound and Fmoc-D-Sec(Mob)-OH is presented below.
| Property | This compound | Fmoc-D-Sec(Mob)-OH |
| CAS Number | 959415-39-5[3][4] | 150308-80-8[1] |
| Molecular Formula | C16H23NO5Se[3][4] | C26H25NO5Se[5][6][] |
| Molecular Weight | 388.3 g/mol [3][4] | 510.46 g/mol [5][6] |
| Appearance | White to off-white solid | White to off-white solid |
| Purity (typical) | ≥98% | ≥99%[5][6] |
| Storage Temperature | 2-8°C[3] | 2-8°C[5][6] |
Performance in Solid-Phase Peptide Synthesis (SPPS)
The choice between Boc and Fmoc strategies for incorporating selenocysteine involves a trade-off between the harshness of the cleavage conditions and the potential for side reactions during synthesis.
General Strategy Comparison
| Feature | Boc Strategy | Fmoc Strategy |
| Nα-Protection | Acid-labile (TFA) | Base-labile (Piperidine) |
| Side-Chain Protection | Acid-labile (HF or other strong acids) | Acid-labile (TFA) |
| Cleavage from Resin | Strong acid (e.g., HF) | Moderate acid (TFA) |
| Orthogonality | Less orthogonal | Highly orthogonal |
| Advantages | Robust, well-established for certain applications. | Milder deprotection conditions, easier automation, wider variety of resins and side-chain protecting groups. |
| Disadvantages | Use of hazardous strong acids (HF), potential for side-chain degradation. | Potential for side reactions under basic conditions (e.g., deselenation, racemization).[8] |
Quantitative Performance Data
| Parameter | This compound (Expected) | Fmoc-D-Sec(Mob)-OH (Expected) |
| Coupling Efficiency | High | High, but may require optimized coupling reagents to prevent side reactions. |
| Crude Peptide Purity | Generally good, but cleavage can introduce byproducts. | Variable, can be affected by side reactions during synthesis. |
| Overall Yield | Moderate to high, dependent on peptide length and sequence. | Moderate to high, dependent on peptide length and sequence. |
Experimental Protocols
Detailed experimental protocols for the incorporation of this compound and Fmoc-D-Sec(Mob)-OH using manual SPPS are outlined below. Automated synthesizers will follow similar principles.
This compound SPPS Protocol
-
Resin Selection and Swelling:
-
Choose a suitable resin (e.g., Merrifield resin).
-
Swell the resin in dichloromethane (DCM) for 30 minutes.
-
-
Amino Acid Coupling:
-
Deprotect the N-terminal Boc group with 50% trifluoroacetic acid (TFA) in DCM for 30 minutes.
-
Neutralize with 10% diisopropylethylamine (DIEA) in DCM.
-
Activate this compound (2-4 equivalents) with a suitable coupling reagent (e.g., HBTU/HOBt or DIC/HOBt) in N,N-dimethylformamide (DMF).
-
Add the activated amino acid to the resin and shake for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
-
Chain Elongation:
-
Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
-
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail such as HF/anisole (9:1) at 0°C for 1-2 hours. Caution: HF is extremely hazardous and requires specialized equipment and handling procedures.
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Collect the crude peptide by centrifugation or filtration and wash with cold ether.
-
Lyophilize the crude peptide for purification.
-
Fmoc-D-Sec(Mob)-OH SPPS Protocol
-
Resin Selection and Swelling:
-
Choose a suitable resin (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal acids).
-
Swell the resin in DMF for 30 minutes.
-
-
Amino Acid Coupling:
-
Deprotect the N-terminal Fmoc group with 20% piperidine in DMF for 10-20 minutes.
-
Activate Fmoc-D-Sec(Mob)-OH (2-4 equivalents) with a coupling reagent (e.g., HBTU/HOBt/DIEA or HATU/HOAt/DIEA) in DMF. To minimize side reactions like deselenation, it is recommended to use coupling conditions that do not require a strong base or to use pre-activated esters.[8]
-
Add the activated amino acid to the resin and shake for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
-
Chain Elongation:
-
Repeat the deprotection and coupling steps for each subsequent amino acid.
-
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail. A common cocktail for selenocysteine-containing peptides is TFA/water/triisopropylsilane (TIS) (95:2.5:2.5).[8] For peptides containing two Sec(Mob) residues, direct oxidation to the diselenide can be achieved by treatment with 5-10% DMSO in TFA.
-
Allow the cleavage reaction to proceed for 2-4 hours at room temperature.
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Collect the crude peptide by centrifugation or filtration and wash with cold ether.
-
Lyophilize the crude peptide for purification.
-
Potential Side Reactions
The synthesis of selenocysteine-containing peptides can be accompanied by specific side reactions for both Boc and Fmoc strategies.
Boc Strategy:
-
Acid-catalyzed side reactions: The harsh acidic conditions of the final HF cleavage can lead to the degradation of sensitive amino acid side chains and the modification of the selenocysteine residue.
-
Alkylation: Cationic species generated during cleavage can alkylate the selenol.
Fmoc Strategy:
-
Deselenation: The basic conditions used for Fmoc deprotection (piperidine) can lead to β-elimination of the protected selenol, resulting in the formation of dehydroalanine. This can be minimized by reducing the piperidine treatment time and using milder coupling conditions.[8]
-
Racemization: The use of certain coupling reagents in the presence of a base can lead to epimerization of the selenocysteine residue.
-
Alkylation: During TFA cleavage, carbocations from protecting groups can alkylate the selenocysteine side chain if scavengers are not used effectively.
Signaling Pathways and Experimental Workflows
Selenocysteine is a key component of several important enzymes involved in cellular signaling, particularly in redox homeostasis. The ability to synthesize selenocysteine-containing peptides allows for the study of these pathways.
Glutathione Peroxidase (GPX) Catalytic Cycle
Glutathione peroxidases are a family of selenoproteins that play a crucial role in protecting cells from oxidative damage by reducing hydrogen peroxide and organic hydroperoxides.[9][10]
Caption: The catalytic cycle of Glutathione Peroxidase (GPX).
Thioredoxin Reductase (TrxR) Signaling Pathway
Thioredoxin reductase is a selenoenzyme that reduces thioredoxin, a key protein in regulating cellular redox balance and signaling.[11][12]
Caption: The Thioredoxin Reductase (TrxR) signaling pathway.
Conclusion
The choice between this compound and Fmoc-D-Sec(Mob)-OH for the synthesis of selenocysteine-containing peptides depends on the specific requirements of the research. The Fmoc strategy is generally favored due to its milder deprotection conditions and broader compatibility with a variety of linkers and side-chain protecting groups. However, careful optimization of coupling and deprotection steps is crucial to minimize side reactions such as deselenation. The Boc strategy, while requiring the use of hazardous reagents, remains a robust and viable option, particularly for sequences that may be problematic under the basic conditions of the Fmoc protocol. The selection should be guided by the peptide sequence, the desired C-terminal modification, and the available laboratory infrastructure.
References
- 1. nbinno.com [nbinno.com]
- 2. Fmoc-Sec(Xan)-OH: Synthesis and Utility of Fmoc Selenocysteine SPPS Derivatives with Acid-Labile Sidechain Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bot Detection [iris-biotech.de]
- 4. advancedchemtech.com [advancedchemtech.com]
- 5. Bot Detection [iris-biotech.de]
- 6. Fmoc-D-Sec(Mob) [bapeks.com]
- 8. researchgate.net [researchgate.net]
- 9. Research progress of glutathione peroxidase family (GPX) in redoxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Thioredoxin reductase - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to Selenocysteine Protecting Groups: Alternatives to Methoxybenzyl (Mob)
For researchers and professionals in peptide synthesis and drug development, the selection of an appropriate protecting group for the selenol side chain of selenocysteine (Sec) is critical for a successful outcome. The p-methoxybenzyl (Mob) group has been a long-standing choice, but its removal often requires harsh, challenging conditions.[1] This guide provides an objective comparison of viable alternatives to Mob, focusing on their stability, cleavage conditions, and performance, supported by experimental data and detailed protocols.
The ideal protecting group should be stable throughout solid-phase peptide synthesis (SPPS) cycles, whether using acid-labile Boc or base-labile Fmoc strategies, yet be removable under conditions that do not compromise the final peptide's integrity.[2][3] The alternatives discussed below—p-Nitrobenzyl (pNB), Acetamidomethyl (Acm), and acid-labile groups like Trityl (Trt) and Xanthenyl (Xan)—offer a range of orthogonal deprotection strategies.
Workflow for Selenocysteine Incorporation in SPPS
The general workflow for incorporating a protected selenocysteine residue into a peptide via Fmoc-based SPPS involves sequential deprotection and coupling steps. The final cleavage from the resin is often coupled with the deprotection of the selenol side chain, depending on the protecting group used.
Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Comparative Analysis of Protecting Groups
The choice of protecting group dictates the deprotection strategy, which can range from strong acidolysis to reduction or oxidation. The following table summarizes the key quantitative and qualitative data for prominent alternatives to the Mob group.
| Protecting Group | Structure | Stability | Deprotection Conditions | Yield | Key Advantages/Disadvantages |
| p-Methoxybenzyl (Mob) | p-CH₃O-C₆H₄-CH₂- | Labile to strong acids (HF, TMSBr, TFMSA).[4] Prone to β-elimination with piperidine.[5] | Harsh acids (HF, TMSBr) or milder reagents like DTNP in TFA.[4][6] | 78% (with DTNP/TFA)[7] | Adv: Widely used. Disadv: Requires harsh cleavage, risk of side reactions.[1] |
| p-Nitrobenzyl (pNB) | p-NO₂-C₆H₄-CH₂- | Stable to neat TFA (up to 60°C) and HF (0°C).[8] | Two-step: 1. Reduction (e.g., Zn/AcOH or SnCl₂/HCl). 2. Oxidation (I₂).[8] | Not specified, but effective. | Adv: High stability to acids, orthogonal to TFA-labile groups. Disadv: Requires a two-step, non-acidolytic deprotection.[8] |
| Acetamidomethyl (Acm) | CH₃-CO-NH-CH₂- | Stable to Fmoc-SPPS conditions.[9] Labile in neat TFA at >25°C and HF.[8] | I₂, Hg(OAc)₂, or DTNP (>15 eq. in TFA).[5][7][10] | ~16% (I₂); 62% (DTNP). Yields are sequence-dependent.[5][7] | Adv: Orthogonal to acid-labile groups. Disadv: Potential for low yield and side reactions during iodine oxidation.[5][11] |
| Trityl (Trt) | (C₆H₅)₃-C- | Labile to TFA.[12] | Standard TFA cleavage cocktail (e.g., TFA/TIPS/H₂O 96:2:2).[12] | High purity reported.[12] | Adv: Deprotection occurs simultaneously with resin cleavage; cost-effective. Disadv: Fmoc-Sec(Trt)-OH has limited bench stability.[12] |
| Xanthenyl (Xan) | 9H-xanthen-9-yl | Labile to TFA.[12] | Standard TFA cleavage cocktail or selectively with 1% TFA in DCM.[12][13] | High purity reported.[12] | Adv: Deprotection with standard cleavage; building block is more stable than Trt derivative.[12] |
Chemical Structures of Selenocysteine Protecting Groups
The structural differences between the protecting groups determine their chemical properties, including their stability and the specific reagents required for their removal.
Caption: Common protecting groups (PG) for the selenol (R-Se-) of selenocysteine.
Experimental Protocols
Detailed methodologies are crucial for reproducing experimental results. The following sections provide protocols for the synthesis and/or deprotection of selenocysteine protected with pNB, Acm, and Trt/Xan groups.
p-Nitrobenzyl (pNB) Group Deprotection
The pNB group offers excellent stability against acids and is removed via a reductive-oxidative pathway, providing an orthogonal strategy to TFA-labile groups.[8]
Protocol for pNB Deprotection from a Selenopeptide: [8]
-
Reduction Step (On-Resin):
-
Treat the peptide-resin with a solution of tin(II) chloride dihydrate (SnCl₂) in a suitable solvent (e.g., HCl in DMF).
-
Allow the reaction to proceed for a specified time to ensure complete reduction of the nitro group to an amino group.
-
Wash the resin thoroughly with DMF and DCM to remove excess reagents.
-
-
Cleavage from Resin:
-
Cleave the peptide from the resin using a standard TFA cocktail (e.g., TFA/TIPS/H₂O, 95:2.5:2.5) if other acid-labile groups are present. The Se-(p-aminobenzyl) group remains intact.
-
-
Oxidative Deprotection and Diselenide Formation (In Solution):
-
Dissolve the crude peptide containing the Se-(p-aminobenzyl) moiety in an aqueous buffer (e.g., aqueous acetic acid or methanol).
-
Add a solution of iodine (I₂) dropwise until a persistent yellow color is observed.
-
Stir the reaction for 1-2 hours at room temperature. The iodine cleaves the p-aminobenzyl group and facilitates the oxidative formation of a diselenide bond.
-
Quench excess iodine with a dilute solution of ascorbic acid or sodium thiosulfate.
-
Purify the final peptide by HPLC.
-
Acetamidomethyl (Acm) Group Deprotection
The Acm group is stable to the basic conditions of Fmoc removal but can be cleaved using specific reagents, most commonly iodine, which simultaneously promotes diselenide bond formation.[5] However, yields can be variable and side reactions, such as modification of serine residues, have been reported.[5][11]
Protocol for Iodine-Mediated Acm Deprotection and Oxidation: [10]
-
Peptide Preparation:
-
After synthesis and cleavage from the resin, purify the Acm-protected peptide by HPLC and lyophilize.
-
-
Deprotection and Oxidation:
-
Dissolve the peptide in a suitable solvent. Common solvent systems include aqueous acetic acid (e.g., 80%), aqueous methanol, or a mixture of DCM/TFA. The choice depends on peptide solubility.
-
Add a solution of iodine (I₂) (typically 10-20 equivalents per Acm group) dissolved in the same solvent or methanol.
-
Stir the mixture at room temperature for 30-60 minutes, monitoring the reaction by HPLC.
-
Quench the reaction by adding a 1 M aqueous solution of ascorbic acid dropwise until the yellow/brown color disappears.
-
Dilute the reaction mixture with water and purify the resulting peptide immediately by preparative HPLC.
-
Trityl (Trt) and Xanthenyl (Xan) Group Deprotection
Trt and Xan are highly acid-labile groups, making them ideal for strategies where simultaneous side-chain deprotection and cleavage from the resin are desired.[12] The synthesis of the Fmoc-Sec(Xan)-OH building block is preferred due to its superior bench stability over the Trt equivalent.[12]
Protocol for Synthesis of Fmoc-Sec(Xan)-OH: [12]
-
Diselenide Reduction:
-
Suspend bis-Fmoc-L-selenocystine (1 equivalent) and finely powdered zinc (20 equivalents) in diethyl ether.
-
Add 3M HCl and stir the mixture vigorously for approximately 45 minutes until the organic layer becomes colorless.
-
Separate the organic layer and pass it through a pad of magnesium sulfate to remove residual water.
-
-
Xanthenyl Group Introduction:
-
To the solution of the reduced Fmoc-selenol, add xanthydrol (2.1 equivalents) followed by trifluoroacetic acid (TFA) (1.05 equivalents).
-
Stir the reaction at room temperature for 1 hour.
-
Add petroleum ether to precipitate the product. Collect the solid by filtration, wash with petroleum ether, and dry under vacuum.
-
Protocol for Deprotection during Resin Cleavage: [12]
-
Peptide-Resin Preparation:
-
After completing the peptide sequence on the resin, wash the resin thoroughly with DCM and dry it under vacuum.
-
-
Cleavage and Deprotection:
-
Treat the dried peptide-resin with a cleavage cocktail of 96% TFA, 2% triisopropylsilane (TIPS), and 2% water for 1.5 to 2 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide from the filtrate by adding cold diethyl ether.
-
Isolate the peptide by centrifugation, wash with cold ether, and dry. The resulting peptide will be in its diselenide form.
-
Purify the peptide by HPLC.
-
References
- 1. Studies on deprotection of cysteine and selenocysteine side-chain protecting groups. | Sigma-Aldrich [sigmaaldrich.com]
- 2. peptide.com [peptide.com]
- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 4. Selenol Protecting Groups in Organic Chemistry: Special Emphasis on Selenocysteine Se-Protection in Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 8. p-Nitrobenzyl protection for cysteine and selenocysteine: a more stable alternative to the acetamidomethyl group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. On-Resin Acetamidomethyl (Acm) Removal and Disulfide Formation in Cysteinyl Peptides Using N-Chlorosuccinimide (NCS) in the Presence of Other Cys-Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. Side Reaction During the Deprotection of Cys(Acm)-Containing Peptides with Iodine. Synthesis of Disulfide Fragments from Cathepsin D Structure | Semantic Scholar [semanticscholar.org]
- 12. Fmoc-Sec(Xan)-OH: Synthesis and Utility of Fmoc Selenocysteine SPPS Derivatives with Acid-Labile Sidechain Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of Selenocysteine Protecting Groups for Peptide Synthesis and Drug Development
For Researchers, Scientists, and Drug Development Professionals
The incorporation of the rare amino acid selenocysteine (Sec) into peptides and proteins is of growing interest in drug development and biomedical research due to its unique redox properties. The successful synthesis of selenopeptides heavily relies on the appropriate choice of a protecting group for the highly reactive selenol side chain. This guide provides an objective comparison of the stability of commonly used selenocysteine protecting groups—Acetamidomethyl (Acm), p-Methoxybenzyl (PMB), p-Nitrobenzyl (pNB), and tert-Butyl (tBu)—supported by experimental data to aid researchers in selecting the optimal protecting group for their specific application.
Comparative Stability Data
The stability of a protecting group is paramount to ensure the integrity of the selenocysteine residue throughout peptide synthesis and subsequent manipulations. The following tables summarize the quantitative stability of Acm, PMB, pNB, and tBu protecting groups under various acidic and basic conditions commonly encountered in solid-phase peptide synthesis (SPPS).
Table 1: Stability of Selenocysteine Protecting Groups under Acidic Conditions
| Protecting Group | Reagent | Temperature (°C) | Time (h) | % Cleavage | Reference |
| Acm | Neat TFA | 25 | 1 | Significant Losses | [1][2] |
| Neat TFA | 40 | 1 | Significant Losses | [1][2] | |
| Neat TFA | 50 | 1 | Significant Losses | [1][2] | |
| Neat TFA | 60 | 1 | Significant Losses | [1][2] | |
| HF | 0 | 1 | Significant Losses | [1][2] | |
| pNB | Neat TFA | 25 | 1 | Intact | [1][2] |
| Neat TFA | 40 | 1 | Intact | [1][2] | |
| Neat TFA | 50 | 1 | Intact | [1][2] | |
| Neat TFA | 60 | 1 | Intact | [1][2] | |
| HF | 0 | 1 | Intact | [1][2] | |
| PMB | 1% TFA in DCM | - | - | Labile | [3] |
| tBu | TFA | - | - | Stable | [4] |
Table 2: Stability of Selenocysteine Protecting Groups under Basic Conditions (Fmoc SPPS Compatibility)
| Protecting Group | Reagent | Observation | Reference |
| Acm | 20% Piperidine in DMF | Stable | [5] |
| PMB | Piperidine/DBU in DMF | Prone to β-elimination | [6] |
| pNB | 20% Piperidine in DMF | Stable | [7] |
| tBu | 20% Piperidine in DMF | Stable | [8] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducing and validating these findings.
Protocol 1: Assessment of Acid Stability in Trifluoroacetic Acid (TFA)
This protocol is adapted from the study by Muttenthaler et al. (2010)[1][2].
-
Sample Preparation: Synthesize or procure short peptides containing the protected selenocysteine residue (e.g., Ac-Ala-Sec(PG)-NH2, where PG is the protecting group).
-
Acid Treatment: Dissolve a known amount of the peptide in neat trifluoroacetic acid (TFA).
-
Incubation: Incubate the solutions at various temperatures (e.g., 25, 40, 50, and 60 °C) for a defined period (e.g., 1 hour).
-
Quenching: After incubation, precipitate the peptide by adding cold diethyl ether.
-
Analysis: Centrifuge to collect the peptide pellet, wash with cold ether, and dry. Analyze the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and mass spectrometry to quantify the extent of protecting group cleavage.
Protocol 2: Deprotection of Sec(Acm) with Iodine
-
Dissolution: Dissolve the Acm-protected peptide in an aqueous acetic acid solution (e.g., 80% acetic acid).
-
Iodine Addition: Add a solution of iodine in the same solvent to the peptide solution. The amount of iodine required may vary depending on the peptide sequence and the number of Acm groups.
-
Reaction: Stir the reaction mixture at room temperature and monitor the progress by RP-HPLC.
-
Quenching: Once the reaction is complete, quench the excess iodine by adding a solution of ascorbic acid or sodium thiosulfate.
-
Purification: Purify the deprotected peptide by RP-HPLC.
Protocol 3: Deprotection of Sec(PMB) with DTNP
This protocol is based on the work of Hondal and coworkers[3][9].
-
Reaction Setup: Dissolve the PMB-protected peptide in TFA. For selenocysteine-containing peptides, thioanisole is not required.
-
DTNP Addition: Add a sub-stoichiometric amount of 2,2′-dithiobis(5-nitropyridine) (DTNP) to the solution. As little as 0.2 equivalents can be effective[9].
-
Reaction: Stir the reaction at room temperature for 1-2 hours.
-
Work-up: Precipitate the peptide with cold diethyl ether, centrifuge, and wash the pellet.
-
Analysis: Analyze the product by RP-HPLC and mass spectrometry.
Protocol 4: Reductive Deprotection of Sec(pNB)
-
Reduction: The p-nitrobenzyl group is removed in a two-step process. First, the nitro group is reduced to an amino group. This can be achieved using zinc in acetic acid or tin(II) chloride in a suitable solvent[1][2].
-
Cleavage: The resulting p-aminobenzyl group is then labile to oxidative cleavage with reagents like iodine to yield the diselenide[1][2].
-
Purification: The final product is purified by RP-HPLC.
Protocol 5: Deprotection of Sec(tBu) with HF
Caution: Anhydrous hydrogen fluoride (HF) is extremely corrosive and toxic. This procedure must be performed in a specialized HF cleavage apparatus by trained personnel.
-
Preparation: Place the tBu-protected peptide-resin in a reaction vessel of an HF apparatus. Add appropriate scavengers (e.g., anisole, p-cresol).
-
HF Cleavage: Cool the vessel to -5 to 0 °C and condense a measured amount of anhydrous HF into the vessel.
-
Reaction: Stir the mixture at 0 °C for 1-2 hours.
-
HF Removal: Evaporate the HF under a stream of nitrogen.
-
Peptide Precipitation: Precipitate the peptide by adding cold diethyl ether.
-
Isolation and Purification: Wash the precipitated peptide with cold ether and then dissolve it in a suitable aqueous buffer for purification by RP-HPLC.
Visualizations
Chemical Structures of Protecting Groups
Caption: Chemical structures of common selenocysteine protecting groups.
General Workflow for Peptide Deprotection and Cleavage
Caption: A generalized workflow for the deprotection and cleavage of a synthetic peptide.
References
- 1. p-Nitrobenzyl protection for cysteine and selenocysteine: a more stable alternative to the acetamidomethyl group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. p-Nitrobenzyl protection for cysteine and selenocysteine: a more stable alternative to the acetamidomethyl group. | Semantic Scholar [semanticscholar.org]
- 3. Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. diposit.ub.edu [diposit.ub.edu]
- 8. cris.unibo.it [cris.unibo.it]
- 9. Studies on deprotection of cysteine and selenocysteine side-chain protecting groups. | Sigma-Aldrich [sigmaaldrich.com]
Navigating the Selenoproteome: A Guide to Quantitative Analysis of Selenocysteine in Peptides
For researchers, scientists, and drug development professionals, the accurate quantification of selenocysteine (Sec) in peptides is paramount for understanding the roles of selenoproteins in health and disease. The unique properties of this 21st amino acid, particularly its enhanced reactivity compared to cysteine, necessitate specialized analytical techniques. This guide provides a comparative overview of the most prevalent methods, complete with experimental data, detailed protocols, and visual workflows to aid in methodological selection and implementation.
The primary challenges in quantifying selenocysteine lie in its low abundance and the lability of the selenol group. To address these, various strategies involving derivatization, high-resolution separation, and sensitive detection have been developed. The most prominent and effective methods to date are centered around mass spectrometry and fluorescence-based techniques.
At a Glance: Comparing the Methods
The choice of analytical method for selenocysteine quantification hinges on the specific requirements of the study, such as sensitivity, sample complexity, and available instrumentation. Below is a summary of the key performance characteristics of the leading techniques.
| Analytical Method | Principle | Derivatization | Typical Limit of Detection (LOD) | Precision (%RSD) | Throughput | Key Advantages | Key Limitations |
| HPLC-ICP-MS | High-performance liquid chromatography coupled with inductively coupled plasma mass spectrometry for elemental (selenium) detection. | Often involves carbamidomethylation with iodoacetamide (IAM) to protect the selenol group.[1][2][3] | As low as 75 fg[1]; ~0.02 µg/g (dry mass)[2][3] | < 5%[1] | Moderate | High sensitivity and specificity for selenium, isotope dilution capability for accurate quantification.[1] | Does not provide molecular structure information directly, requires specialized instrumentation. |
| LC-ESI-MS/MS | Liquid chromatography coupled to electrospray ionization tandem mass spectrometry for molecular identification and quantification. | Carbamidomethylation with IAM is common.[4] | pmol range[5] | - | High | Provides sequence information and allows for the identification of post-translational modifications.[6] | Can be subject to matrix effects and ion suppression, may require isotopic labeling for absolute quantification. |
| HPLC with Fluorescence Detection | HPLC separation of peptides followed by detection of fluorescently tagged selenocysteine. | Derivatization with reagents like o-phthalaldehyde (OPA) that react with the amino group.[7][8] | - | - | High | Relatively low cost and wide availability of instrumentation. | Generally less sensitive than MS-based methods, derivatization may not be specific to selenocysteine. |
In-Depth Methodologies and Experimental Workflows
High-Performance Liquid Chromatography - Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS)
This is often considered the gold standard for the accurate quantification of total selenium within a peptide or protein digest. The method leverages the high sensitivity of ICP-MS for elemental detection, combined with the separation power of HPLC.
Experimental Workflow:
Detailed Experimental Protocol (Based on cited literature[1][2][3]):
-
Sample Preparation:
-
For protein samples, enzymatic digestion is performed to release the selenoamino acids. A mixture of lipase and protease can be used.[1]
-
Prior to digestion, selenocysteine residues are derivatized to ensure stability.
-
-
Derivatization (Carbamidomethylation):
-
Chromatographic Separation:
-
ICP-MS Detection:
-
The eluent from the HPLC is introduced into the ICP-MS.
-
The instrument is tuned to monitor selenium isotopes (e.g., 77Se, 78Se, 80Se) for specific detection and quantification.[1]
-
-
Quantification:
-
Quantification can be performed using an external calibration curve with a known standard of derivatized selenocysteine.
-
For higher accuracy, species-specific isotope dilution analysis can be employed, where a 77Se-labeled internal standard is spiked into the sample.[1]
-
Liquid Chromatography - Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS)
This technique is invaluable for not only quantifying but also identifying and sequencing selenocysteine-containing peptides. It provides molecular-level information that is complementary to the elemental data from ICP-MS.
Experimental Workflow:
Detailed Experimental Protocol (General procedure based on principles from[4][6]):
-
Sample Preparation and Derivatization:
-
Similar to the ICP-MS workflow, samples are typically reduced and alkylated with IAM to protect the selenocysteine.
-
Proteins are then digested with a specific protease (e.g., trypsin) to generate peptides of a suitable size for MS analysis.
-
-
LC Separation:
-
The peptide mixture is separated by reversed-phase HPLC, often using a gradient of an organic solvent like acetonitrile.
-
-
Mass Spectrometry Analysis:
-
The eluting peptides are ionized by electrospray ionization (ESI) and introduced into the mass spectrometer.
-
An initial full scan (MS1) is performed to detect the precursor ions of the peptides.
-
Selected precursor ions are then subjected to fragmentation (MS/MS or MS2) to generate product ions.
-
-
Data Analysis:
-
The fragmentation pattern provides sequence information, allowing for the identification of the peptide and the confirmation of the selenocysteine residue (often identified by its characteristic isotopic pattern).
-
Quantification can be achieved through label-free methods by comparing peak intensities or through isotopic labeling strategies for more precise relative or absolute quantification. A technique called SecMS has been developed for the systematic profiling of selenoproteomes by selective alkylation of Sec.[4]
-
HPLC with Fluorescence Detection
This method offers a more accessible and cost-effective alternative to mass spectrometry, although it is generally less sensitive. It relies on the chemical derivatization of selenocysteine-containing peptides to introduce a fluorescent tag.
Experimental Workflow:
References
- 1. Determination of selenomethionine and selenocysteine in human serum using speciated isotope dilution-capillary HPLC-inductively coupled plasma collision cell mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous derivatization of selenocysteine and selenomethionine in animal blood prior to their specific determination by 2D size-exclusion ion-pairing reversed-phase HPLC-ICP MS - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 3. Simultaneous derivatization of selenocysteine and selenomethionine in animal blood prior to their specific determination by 2D size-exclusion ion-pairing reversed-phase HPLC-ICP MS - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 4. Selenocysteine-Specific Mass Spectrometry Reveals Tissue-Distinct Selenoproteomes and Candidate Selenoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantification of pharmaceutical peptides using selenium as an elemental detection label - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. asianpubs.org [asianpubs.org]
- 8. Identification of selenocysteine and selenomethionine in protein hydrolysates by high-performance liquid chromatography of their o-phthaldialdehyde derivatives. | Semantic Scholar [semanticscholar.org]
A Comparative Guide to Boc-D-Sec(Mob)-OH and Boc-L-Sec(Mob)-OH in Peptide Studies
For Researchers, Scientists, and Drug Development Professionals
In the realm of peptide research and therapeutic development, the incorporation of non-standard amino acids is a critical strategy for enhancing peptide stability, modulating biological activity, and improving pharmacokinetic profiles. Among these, the selenium-containing amino acid, selenocysteine (Sec), offers unique redox properties that are invaluable for studying and mimicking the function of selenoproteins. The stereochemistry of the incorporated amino acid plays a pivotal role in the final properties of the peptide. This guide provides a comprehensive comparison of two stereoisomeric building blocks, Boc-D-Sec(Mob)-OH and Boc-L-Sec(Mob)-OH , used in solid-phase peptide synthesis (SPPS).
Executive Summary
The primary distinction between this compound and Boc-L-Sec(Mob)-OH lies in their stereochemistry, which has profound implications for the biological and biophysical properties of the resulting peptides. While L-selenocysteine is the naturally occurring enantiomer found in selenoproteins, the incorporation of D-selenocysteine offers a significant advantage in terms of proteolytic stability. This makes this compound a valuable tool for the development of peptide-based therapeutics with extended half-lives.
Performance Comparison: D- vs. L-Selenocysteine Peptides
The choice between incorporating a D- or L-amino acid can dramatically alter a peptide's performance. The most significant advantage of using D-amino acids is the increased resistance to degradation by proteases, which are stereospecific for L-amino acids.
| Parameter | Boc-L-Sec(Mob)-OH | This compound | Supporting Data Insights |
| Enzymatic Stability | Susceptible to proteolytic degradation by endogenous proteases. | Highly resistant to proteolytic degradation.[1] | Peptides containing D-amino acids exhibit significantly longer half-lives in serum and other biological fluids. For example, modifying the C-terminus of L-peptides with D-amino acids has been shown to increase the percentage of peptide remaining after 24 hours of incubation with proteinase K from virtually zero to 15%.[1] |
| Biological Activity | Mimics the natural configuration of selenoproteins, crucial for receptor binding and enzymatic activity where stereospecificity is required. | May exhibit altered or reduced biological activity if the target receptor or enzyme is highly stereospecific. However, in some cases, D-peptides can exhibit equal or even enhanced activity. | The biological activity of D-amino acid-containing peptides is target-dependent. While some receptors show strict stereoselectivity, others may accommodate D-isomers. Mirror-image phage display is a technique used to identify D-peptides that bind to specific targets. |
| Immunogenicity | Peptides composed of natural L-amino acids are more likely to be processed and presented by the immune system. | Generally considered to have lower immunogenicity due to resistance to processing by antigen-presenting cells. | The reduced proteolytic processing of D-peptides can lead to a decreased immune response. |
| Conformational Properties | Induces native-like secondary structures (e.g., α-helices, β-sheets) in peptides. | Can disrupt or alter the native secondary structure. Circular dichroism (CD) spectra of D- and L-peptides are mirror images, reflecting their opposite chirality.[2] | The introduction of a D-amino acid can act as a "helix breaker" or induce turns in peptide structures. CD spectroscopy is a powerful tool to study these conformational changes.[2][3] |
Experimental Protocols
General Protocol for Boc Solid-Phase Peptide Synthesis (SPPS) of Selenopeptides
This protocol outlines the general steps for incorporating either this compound or Boc-L-Sec(Mob)-OH into a peptide sequence using a manual or automated peptide synthesizer.
Materials:
-
This compound or Boc-L-Sec(Mob)-OH
-
Appropriate resin for Boc-SPPS (e.g., Merrifield resin, PAM resin)
-
Other Boc-protected amino acids
-
Coupling reagents: e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), or DCC (N,N'-Dicyclohexylcarbodiimide)/HOBt (Hydroxybenzotriazole)[4][5]
-
DIPEA (N,N-Diisopropylethylamine) or other suitable base
-
Deprotection reagent: Trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 50% TFA/DCM)
-
Washing solvents: DCM, Dimethylformamide (DMF), Isopropanol (IPA)
-
Cleavage cocktail: e.g., HF/anisole or a low/high HF procedure. For Mob deprotection specifically, a cocktail containing TFA, a scavenger like thioanisole, and a reducing agent can be used.[6][7]
Workflow:
Figure 1: General workflow for Boc-SPPS.
Detailed Steps:
-
Resin Swelling: Swell the resin in DCM for 30-60 minutes.
-
Boc Deprotection: Treat the resin with the deprotection solution (e.g., 50% TFA in DCM) for 20-30 minutes to remove the Boc protecting group from the N-terminus of the growing peptide chain.[8]
-
Washing: Wash the resin thoroughly with DCM, IPA, and DMF to remove excess TFA and byproducts.
-
Amino Acid Coupling:
-
Pre-activate the Boc-amino acid (including Boc-D/L-Sec(Mob)-OH) by dissolving it with a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) in DMF for a few minutes.
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours. The progress of the coupling can be monitored using a ninhydrin test.
-
-
Washing: Wash the resin with DMF and DCM to remove unreacted reagents.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: After the final amino acid has been coupled, wash the resin and dry it. Cleave the peptide from the resin and remove the side-chain protecting groups, including the Mob group from selenocysteine, using a strong acid cocktail (e.g., HF/anisole). Alternatively, for the Mob group, a less harsh cocktail containing TFA, thioanisole, and a reducing agent like triethylsilane can be effective, sometimes with gentle heating (e.g., 40°C for 4 hours).[7]
-
Purification and Analysis: Precipitate the cleaved peptide in cold diethyl ether, dissolve the crude product, and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the peptide can be confirmed by mass spectrometry (MS) and analytical HPLC.
Enzymatic Stability Assay
This protocol can be used to compare the stability of peptides synthesized with this compound and Boc-L-Sec(Mob)-OH in the presence of proteases.
Materials:
-
Purified D- and L-selenocysteine containing peptides
-
Protease solution (e.g., trypsin, chymotrypsin, or human serum)
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
Quenching solution (e.g., TFA or acetonitrile)
-
RP-HPLC system for analysis
Workflow:
Figure 2: Workflow for enzymatic stability assay.
Detailed Steps:
-
Incubation: Incubate a known concentration of the D- and L-peptides separately with the protease solution (e.g., 10% human serum in PBS) at 37°C.
-
Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the enzymatic reaction by adding the quenching solution to the aliquot.
-
Analysis: Analyze the samples by RP-HPLC to separate the intact peptide from its degradation products.
-
Quantification: Determine the concentration of the remaining intact peptide at each time point by integrating the area of the corresponding peak in the HPLC chromatogram.
-
Data Analysis: Plot the percentage of remaining peptide versus time to determine the half-life (t½) of each peptide.
Signaling Pathway and Visualization
Selenoproteins, which contain L-selenocysteine, are crucial components of the cellular antioxidant defense system and are involved in various redox signaling pathways. A key example is the catalytic cycle of Glutathione Peroxidase (GPx), which reduces harmful hydroperoxides.
Figure 3: Catalytic cycle of Glutathione Peroxidase (GPx).
The stereochemistry of the selenocysteine residue in GPx is critical for its catalytic activity. The enzyme's active site is precisely structured to accommodate the L-selenocysteine and the glutathione substrate. A peptide with D-selenocysteine would not be expected to exhibit the same catalytic efficiency, if any, in this context.
Conclusion
The choice between this compound and Boc-L-Sec(Mob)-OH is dictated by the specific goals of the peptide study. For applications requiring high biological stability and a prolonged in vivo half-life, such as in the development of peptide therapeutics, this compound is the superior choice. Conversely, when the aim is to mimic the structure and function of natural selenoproteins or to study interactions with stereospecific biological targets, Boc-L-Sec(Mob)-OH is the appropriate building block. This guide provides the foundational knowledge and experimental frameworks to enable researchers to make informed decisions and advance their peptide-based research and development efforts.
References
- 1. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Self-assembly Dynamics and Antimicrobial Activity of All L- and D-amino Acid Enantiomers of a Designer Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 5. peptide.com [peptide.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. chempep.com [chempep.com]
A Researcher's Guide to Assessing the Purity of Synthetic Selenopeptides
For researchers, scientists, and drug development professionals, ensuring the purity of synthetic selenopeptides is a critical step in preclinical and clinical development. The unique properties of selenium introduce complexities in analysis that necessitate a multi-faceted approach. This guide provides a comparative overview of key analytical techniques, their experimental protocols, and a decision-making framework for selecting the most appropriate method.
The incorporation of selenocysteine (Sec), the 21st proteinogenic amino acid, into peptides offers unique biological activities and therapeutic potential.[1][2] However, the presence of selenium, with its distinct isotopic profile and susceptibility to oxidation, presents analytical challenges not encountered with traditional peptides.[1][3] Accurate assessment of purity is paramount to guarantee the safety, efficacy, and reproducibility of selenopeptide-based therapeutics.
This guide explores the most effective analytical techniques for characterizing synthetic selenopeptides, including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Edman Degradation. We will delve into the strengths and limitations of each method, providing the necessary data to make informed decisions for your research.
Comparative Analysis of Purity Assessment Techniques
The choice of analytical technique depends on various factors, including the specific information required (e.g., identity, quantity of impurities, sequence confirmation), the physicochemical properties of the selenopeptide, and the available instrumentation. The following table summarizes the key performance characteristics of the most common methods.
| Technique | Principle | Information Provided | Advantages | Limitations | Typical Purity Level Assessed |
| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. | Purity (% area), detection of impurities and by-products, retention time profiling.[4][5] | High resolution, widely available, quantitative.[6][7] | May not resolve isomers or peptides with minor modifications, requires reference standards for identification. | >70% to >98%[8][9] |
| Mass Spectrometry (MS) | Separation of ions based on mass-to-charge ratio. | Molecular weight determination, identification of post-translational modifications, de novo sequencing.[4] | High sensitivity and specificity, provides structural information.[3][10] | Ionization suppression effects, may not be quantitative without standards, challenges in distinguishing isoforms.[10] | >90% to >98%[8] |
| NMR Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | 3D structure determination, conformational analysis, validation of peptide conformation.[4][11] | Provides detailed structural and dynamic information, non-destructive.[11][12] | Lower sensitivity compared to MS, complex data interpretation, requires higher sample concentrations.[12] | >98% for structural studies[9] |
| Edman Degradation | Sequential removal and identification of N-terminal amino acids.[13] | Amino acid sequence confirmation.[14][15][16] | Highly accurate for sequencing short peptides.[13] | Not suitable for N-terminally modified peptides, cannot determine positions of disulfide/diselenide bridges, impractical for long sequences.[14][15] | Primarily for sequence verification, not purity percentage. |
| Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | Atomization and ionization of the sample in a plasma, followed by mass analysis. | Elemental composition, quantification of selenium content.[17][18] | High sensitivity for elemental analysis, isotope specificity.[10][18] | Destructive technique, provides no information on the molecular form of selenium.[17] | Used for quantification of total selenium, not molecular purity. |
Experimental Protocols
Detailed and standardized protocols are crucial for obtaining reliable and reproducible results. Below are outlines of the methodologies for the key experiments discussed.
-
Sample Preparation: Dissolve the lyophilized selenopeptide in an appropriate solvent, typically a mixture of water and an organic solvent like acetonitrile (ACN) or methanol.[5] The sample should be filtered through a 0.22 µm or 0.45 µm membrane to remove particulates.[5]
-
Mobile Phase Preparation: Prepare two mobile phases. Mobile Phase A is typically 0.1% trifluoroacetic acid (TFA) in water, and Mobile Phase B is 0.1% TFA in ACN. The mobile phases should be degassed before use.
-
Column Selection and Equilibration: A C18 stationary phase is most common for peptide analysis.[5] The column must be equilibrated with the initial mobile phase composition until a stable baseline is achieved.
-
Chromatographic Run: Inject the prepared sample. A linear gradient of increasing Mobile Phase B is typically used to elute the peptide and any impurities. For example, a gradient of 5% to 95% B over 30 minutes.
-
Detection: Monitor the elution profile using a UV detector, typically at 214 nm and 280 nm. The peptide bond absorbs at 214 nm, while aromatic residues absorb at 280 nm.
-
Data Analysis: Integrate the peak areas to determine the relative purity of the selenopeptide. The purity is expressed as the percentage of the main peak area relative to the total area of all peaks.
-
Sample Preparation: The sample preparation depends on the ionization technique. For Electrospray Ionization (ESI), the peptide is dissolved in a volatile solvent compatible with HPLC, such as a water/ACN mixture with a small amount of formic acid.[17] For Matrix-Assisted Laser Desorption/Ionization (MALDI), the peptide is co-crystallized with a matrix on a target plate.[10]
-
Mass Spectrometer Calibration: Calibrate the instrument using a known standard to ensure accurate mass measurement.
-
Data Acquisition:
-
ESI-MS: The sample is introduced into the mass spectrometer via direct infusion or coupled to an HPLC system (LC-MS). The latter is highly effective for separating impurities before mass analysis.[10]
-
MALDI-MS: The target plate is inserted into the mass spectrometer, and a laser is fired at the sample spot to desorb and ionize the peptide.
-
-
Data Analysis: The resulting mass spectrum will show a peak or a series of peaks corresponding to the mass-to-charge ratio (m/z) of the selenopeptide. The presence of selenium is often indicated by a characteristic isotopic pattern.[3] Impurities will appear as additional peaks with different m/z values.
-
Sample Preparation: Dissolve a relatively high concentration of the selenopeptide (typically in the millimolar range) in a deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O). The pH of the sample should be carefully adjusted.
-
NMR Experiment Setup: A series of 1D and 2D NMR experiments are performed, such as ¹H, ¹³C, COSY, TOCSY, and NOESY.[19][20] For selenopeptides, ⁷⁷Se NMR can also be a powerful tool.[12][21]
-
Data Acquisition: Acquire the NMR spectra. The acquisition time can range from minutes for a simple 1D spectrum to hours or days for complex 2D or 3D experiments.
-
Data Processing and Analysis: The raw data is Fourier transformed and phase corrected. The resulting spectra are analyzed to assign the chemical shifts of the individual atoms in the peptide. This information is then used to determine the three-dimensional structure and confirm the peptide's conformation.[11]
Visualizing the Workflow and Decision-Making Process
To aid in the selection and implementation of these techniques, the following diagrams illustrate a typical experimental workflow and a logical decision-making process.
References
- 1. Overcoming Challenges with Biochemical Studies of Selenocysteine and Selenoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. UQ eSpace [espace.library.uq.edu.au]
- 3. Monoisotopic mass determination algorithm for selenocysteine-containing polypeptides from mass spectrometric data based on theoretical modeling of isotopic peak intensity ratios - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Workflow of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 6. hplc.eu [hplc.eu]
- 7. phmethods.net [phmethods.net]
- 8. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 9. biocompare.com [biocompare.com]
- 10. Characterization and Quantification of Selenoprotein P: Challenges to Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NMR Spectroscopy of Peptides and Proteins | Springer Nature Experiments [experiments.springernature.com]
- 12. 77Se NMR Probes the Protein Environment of Selenomethionine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Edman Degradation: A Classic Protein Sequencing Technique - MetwareBio [metwarebio.com]
- 14. Edman degradation - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. ehu.eus [ehu.eus]
- 17. mdpi.com [mdpi.com]
- 18. atsdr.cdc.gov [atsdr.cdc.gov]
- 19. chem.uzh.ch [chem.uzh.ch]
- 20. Nuclear Magnetic Resonance seq (NMRseq): A New Approach to Peptide Sequence Tags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
A Comparative Guide to Cleavage Cocktails for Selenocysteine Peptides
For Researchers, Scientists, and Drug Development Professionals
The synthesis of selenocysteine (Sec)-containing peptides presents unique challenges, particularly during the final cleavage and deprotection steps. The choice of cleavage cocktail is critical to ensure the integrity of the highly reactive selenol group, prevent side reactions, and obtain high yields of the desired peptide. This guide provides an objective comparison of commonly used and novel cleavage cocktails for selenocysteine peptides, supported by experimental data and detailed protocols.
Comparison of Cleavage Cocktail Performance
The efficiency of a cleavage cocktail for selenocysteine peptides is determined by its ability to effectively remove the side-chain protecting groups from Sec and other amino acids, while simultaneously cleaving the peptide from the resin and minimizing side reactions. The following table summarizes the performance of various cleavage cocktails based on reported experimental data.
| Cleavage Cocktail Composition | Target Protecting Group | Key Reagent(s) | Reported Efficiency/Observations | Potential Side Reactions | Citation(s) |
| TFA / H₂O (95:5) | Sec(Mob) | TFA | Low efficiency; 5-15% removal of the Mob group from Sec. | Incomplete deprotection. | [1] |
| TFA / Thioanisole / Phenol | Sec(Mob) | TFA, Thioanisole, Phenol | Low efficiency; 5-15% removal of the Mob group from Sec. | Incomplete deprotection. | [1] |
| TFA / DTNP | Sec(Mob) | TFA, DTNP | Highly efficient; as little as 0.2 equivalents of DTNP can effect 70% removal of the Mob group. Sub-stoichiometric amounts are often sufficient for full deprotection. | Formation of a Sec(5-Npys) adduct, which can be easily reduced. | [1][2] |
| TFA / EDT / H₂O (95:2.5:2.5) | Cys(Trt), Sec(Mob) | TFA, EDT | Efficiently removes the Trt group from Cysteine but leaves the Mob group on Selenocysteine largely intact (94.5% of peptide remains as CU(Mob)G-NH₂). | Incomplete deprotection of Sec(Mob). | [1] |
| TFA / Thioanisole / EDT / TIS / Anisole (87.5:5:3:2.5:2) | General purpose | TFA, various scavengers | Standard cocktail for general peptide cleavage, including Sec-containing peptides when heated to 40°C for 2 hours. | General side reactions like oxidation and alkylation if scavengers are not optimized. | [3] |
| Reagent K: TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5) | General purpose | TFA, various scavengers | A widely used, robust cocktail for peptides with sensitive residues like Cys, Met, Trp, and Tyr. | Malodorous due to thiol scavengers. Can lead to side reactions with tryptophan if exposure is prolonged. | [4][5] |
| TFA / TIS / H₂O (95:2.5:2.5) | General purpose | TFA, TIS | A common, less odorous alternative to thiol-containing cocktails. Effective for many sequences, but may not be sufficient for complex peptides with multiple sensitive residues. | May not adequately protect against oxidation of Met or side reactions with Cys. | [4][5] |
TFA: Trifluoroacetic Acid, H₂O: Water, DTNP: 2,2'-dithiobis(5-nitropyridine), Mob: p-methoxybenzyl, EDT: 1,2-ethanedithiol, TIS: Triisopropylsilane, Trt: Trityl
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are representative protocols for the cleavage of selenocysteine-containing peptides.
Protocol 1: DTNP-Mediated Cleavage for Sec(Mob)-Peptides
This protocol is particularly effective for the deprotection of p-methoxybenzyl (Mob) protected selenocysteine residues.[1][2]
Materials:
-
Peptidyl-resin
-
Trifluoroacetic acid (TFA)
-
2,2'-dithiobis(5-nitropyridine) (DTNP)
-
Scavengers (e.g., water, triisopropylsilane (TIS))
-
Dichloromethane (DCM)
-
Cold diethyl ether
Procedure:
-
Swell the dried peptidyl-resin in DCM in a reaction vessel.
-
Prepare the cleavage cocktail. For a peptide containing Sec(Mob), a typical cocktail consists of TFA/TIS/H₂O (96:2:2) with the addition of 0.2 to 1.3 equivalents of DTNP relative to the peptide.[1][2] Note: Thioanisole is generally not required for the deprotection of Sec(Mob) with DTNP but is necessary for Cys(Mob) deprotection.[1]
-
Add the cleavage cocktail to the resin (approximately 10-15 mL per gram of resin).
-
Stir the mixture at room temperature for 2-4 hours. The reaction progress can be monitored by HPLC.
-
Filter the resin and wash it with a small amount of fresh TFA.
-
Combine the filtrates and precipitate the crude peptide by adding it to a 10-fold volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dry the peptide pellet under vacuum. The resulting peptide may have a 5-Npys adduct on the selenocysteine, which can be removed by reduction with dithiothreitol (DTT) or β-mercaptoethanol.[1]
Protocol 2: Standard "Reagent K" Cleavage
This is a general-purpose cleavage cocktail suitable for a wide range of peptides, including those with multiple sensitive residues.[4][5]
Materials:
-
Peptidyl-resin
-
Reagent K (TFA/phenol/water/thioanisole/EDT in a ratio of 82.5:5:5:5:2.5)
-
Dichloromethane (DCM)
-
Cold diethyl ether
Procedure:
-
Wash and dry the peptidyl-resin thoroughly.
-
Prepare Reagent K fresh before use in a well-ventilated fume hood.
-
Add Reagent K to the resin (approximately 10-15 mL per gram of resin).
-
Stir the mixture at room temperature for 2-3 hours.
-
Filter the resin and wash with a small volume of TFA.
-
Precipitate the peptide by adding the combined filtrate to cold diethyl ether.
-
Isolate the peptide by centrifugation and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
Visualizing the Workflow and Mechanisms
Diagrams can clarify complex experimental processes and chemical reactions.
Caption: A typical experimental workflow for peptide cleavage and deprotection.
Caption: Simplified mechanism of DTNP-mediated deprotection of Sec(Mob).
References
Safety Operating Guide
A Guide to the Safe Disposal of Boc-D-Sec(Mob)-OH
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe disposal of Boc-D-Sec(Mob)-OH, a selenium-containing amino acid derivative. Adherence to these guidelines is crucial to ensure the safety of laboratory personnel and to comply with environmental regulations.
Chemical and Physical Properties
A summary of the key identifiers for this compound is provided in the table below. Understanding these properties is the first step in a sound chemical management and disposal plan.
| Property | Value |
| Molecular Formula | C16H23NO5Se[1][2][3] |
| Molecular Weight | 388.3 g/mol [1][2] |
| CAS Number | 959415-39-5[2][3] |
| Synonyms | Boc-(R)-4-methoxybenzyl selenocysteine, N-alpha-t-Butyloxycarbonyl-Se-(4-methoxybenzyl)-D-selenocysteine |
Disposal Protocol: A Step-by-Step Approach
Given its selenium content, this compound and any materials contaminated with it must be treated as hazardous waste.[4] Disposal into regular trash or down the sanitary sewer is strictly prohibited.[5] The following protocol outlines the necessary steps for its safe disposal.
1. Waste Identification and Segregation:
-
Any unused or excess this compound is to be considered chemical waste.
-
Segregate waste containing this compound from other laboratory waste streams to avoid incompatible chemical reactions.[4][5]
2. Containerization:
-
Place the waste in a chemically compatible and leak-proof container.[4] Plastic containers are often preferred over glass to minimize the risk of breakage.[5]
-
Ensure the container is in good condition, with no cracks or leaks, and has a secure lid.[4]
-
Keep the container closed except when adding waste.[4]
3. Labeling:
-
The label must include the full chemical name: "this compound" or "N-alpha-t-Butyloxycarbonyl-Se-(4-methoxybenzyl)-D-selenocysteine". Avoid using abbreviations or chemical formulas.[4][5]
-
Also, include the date of waste generation, the laboratory of origin (building and room number), and the name and contact information of the principal investigator.[5]
4. Contaminated Labware:
-
Labware, such as glassware or plasticware, that is contaminated with this compound should be managed as hazardous waste.[4]
-
If possible, triple-rinse the container with a suitable solvent to remove the chemical residue. The rinsate must be collected and treated as hazardous waste.[4] After triple-rinsing, the container may be disposed of in the regular trash, but it is best practice to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.[4]
5. Storage:
-
Store the sealed and labeled hazardous waste container in a designated and secure area within the laboratory.[6]
-
Ensure the storage area is away from incompatible materials.
6. Disposal Request:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[4] Do not attempt to transport or dispose of the waste yourself.
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow provides a clear, visual guide for laboratory personnel to follow.
References
- 1. Boc-Sec(Mob)-OH | C16H23NO5Se | CID 76017106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. advancedchemtech.com [advancedchemtech.com]
- 3. Bot Detection [iris-biotech.de]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
Safeguarding Your Research: Essential Safety Protocols for Handling Boc-D-Sec(Mob)-OH
For Immediate Implementation: Researchers, scientists, and drug development professionals must adhere to the following safety and logistical procedures when handling Boc-D-Sec(Mob)-OH to ensure a safe laboratory environment and prevent exposure to this organoselenium compound.
Due to the presence of a selenium atom, this compound requires specific handling precautions beyond those for standard amino acid derivatives. Organoselenium compounds can exhibit toxicity through interaction with thiols, necessitating a robust safety protocol to minimize all potential routes of exposure.[1][2][3][4][5] Adherence to these guidelines is critical for the well-being of all laboratory personnel.
Personal Protective Equipment (PPE)
All personnel handling this compound must utilize the personal protective equipment outlined in the table below. This is the minimum required level of protection; specific experimental conditions may warrant additional measures.
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Goggles | Chemical splash goggles meeting ANSI Z87.1 standards. | Protects eyes from splashes of the compound or solvents.[6][7][8][9] |
| Hand Protection | Disposable Gloves | Nitrile gloves (double-gloving is recommended). Check manufacturer's chemical resistance data. | Prevents skin contact with the organoselenium compound.[6][7] Regularly inspect gloves for any signs of degradation or puncture. |
| Body Protection | Laboratory Coat | Flame-resistant lab coat, fully buttoned with sleeves rolled down. | Protects skin and personal clothing from spills and contamination.[6][7][9] |
| Respiratory | Fume Hood | All handling of solid this compound and preparation of its solutions must be conducted in a certified fume hood. | Minimizes inhalation of airborne particles of the compound. |
Operational Plan: Step-by-Step Handling Protocol
To ensure safe handling and minimize the risk of exposure, the following step-by-step protocol must be followed when working with this compound:
-
Preparation and Pre-Handling Check:
-
Ensure the work area within the fume hood is clean and uncluttered.
-
Verify that all required PPE is available and in good condition.
-
Have a designated waste container for selenium-containing solid and liquid waste readily accessible.
-
-
Weighing and Solution Preparation (inside a fume hood):
-
Handle the solid this compound with care to avoid generating dust.
-
Use a spatula for transfers and weigh the compound on a tared weigh boat.
-
Slowly add the desired solvent to the solid to dissolve it, minimizing splashing.
-
-
Use in Solid-Phase Peptide Synthesis (SPPS):
-
When adding the this compound solution to the reaction vessel, do so slowly and carefully to avoid spills.
-
All steps of the SPPS process involving this reagent should be performed in a well-ventilated area, preferably within the fume hood.
-
-
Post-Handling and Decontamination:
-
Wipe down the work area within the fume hood with an appropriate cleaning agent.
-
Thoroughly wash any reusable glassware that came into contact with the compound.
-
Remove PPE in the correct order to avoid cross-contamination (gloves first, then lab coat, then safety goggles).
-
Wash hands thoroughly with soap and water after removing PPE.
-
Disposal Plan
Proper disposal of this compound and any associated waste is crucial to prevent environmental contamination.
-
Solid Waste: All solid waste contaminated with this compound, including weigh boats, gloves, and paper towels, must be placed in a designated, sealed, and clearly labeled hazardous waste container for selenium-containing compounds.[10]
-
Liquid Waste: All liquid waste containing this compound, including reaction mixtures and rinsates, must be collected in a designated, sealed, and clearly labeled hazardous waste container for selenium-containing liquid waste.[11][12] Do not dispose of selenium-containing waste down the drain.[11]
-
Waste Pickup: Follow your institution's procedures for the pickup and disposal of hazardous chemical waste.
Experimental Workflow for Safe Handling
References
- 1. Toxicology and pharmacology of synthetic organoselenium compounds: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. Toxicology and pharmacology of synthetic organoselenium compounds: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Toxicology and pharmacology of selenium: emphasis on synthetic organoselenium compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. Personal Protective Equipment | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 8. Personal Protective Equipment and Chemistry - Chemical Safety Facts [chemicalsafetyfacts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 11. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
- 12. hazardouswasteexperts.com [hazardouswasteexperts.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
